molecular formula C7H6BrFN2O2 B1381855 2-Bromo-4-fluoro-N-methyl-6-nitroaniline CAS No. 1845693-81-3

2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Cat. No.: B1381855
CAS No.: 1845693-81-3
M. Wt: 249.04 g/mol
InChI Key: SRIAGXAZQFWSEI-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H6BrFN2O2 and its molecular weight is 249.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-4-fluoro-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-7-5(8)2-4(9)3-6(7)11(12)13/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIAGXAZQFWSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244480
Record name Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro-
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Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845693-81-3
Record name Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845693-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, a valuable substituted aniline derivative with potential applications in pharmaceutical and materials science research. The proposed synthesis is a two-step process commencing with the regioselective bromination of 4-fluoro-2-nitroaniline, followed by the N-methylation of the resulting intermediate, 2-Bromo-4-fluoro-6-nitroaniline. This document offers a detailed examination of the reaction mechanisms, experimental protocols, and critical process parameters, underpinned by established chemical principles and supported by relevant literature.

Introduction

Substituted anilines are a cornerstone of modern organic synthesis, serving as pivotal building blocks in the creation of a vast array of complex molecules. This compound (CAS No. 1845693-81-3) is a halogenated, nitrated, and N-alkylated aniline derivative.[1] The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a nitro group, and an N-methyl group—imparts a distinct electronic and steric profile, making it a desirable intermediate for the synthesis of novel compounds. Specifically, the precursor, 2-Bromo-4-fluoro-6-nitroaniline, is recognized for its utility in the development of agrochemicals, dyes, and pharmaceuticals, particularly in the synthesis of biologically active compounds such as anti-cancer agents and antibiotics.[2] This guide elucidates a practical and efficient pathway for the synthesis of the N-methylated target compound, providing researchers with the foundational knowledge to produce this valuable molecule.

Proposed Synthetic Pathway

The synthesis of this compound is most logically approached through a two-step sequence. The first step involves the introduction of a bromine atom ortho to the amino group of a commercially available starting material. The second, and final, step is the methylation of the secondary amine to yield the target compound.

Synthesis_Pathway cluster_reagents1 Reagents cluster_reagents2 Reagents 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline Step_1 Step 1 4-Fluoro-2-nitroaniline->Step_1 Bromination 2-Bromo-4-fluoro-6-nitroaniline 2-Bromo-4-fluoro-6-nitroaniline Step_1->2-Bromo-4-fluoro-6-nitroaniline Step_2 Step 2 2-Bromo-4-fluoro-6-nitroaniline->Step_2 N-methylation This compound This compound Step_2->this compound Br2, HBr Br2, HBr Br2, HBr->Step_1 CH3I, K2CO3 CH3I, K2CO3 CH3I, K2CO3->Step_2

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitroaniline

The initial step focuses on the regioselective bromination of 4-fluoro-2-nitroaniline. The directing effects of the substituents on the aromatic ring are crucial for the success of this transformation. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. In this case, the position ortho to the amino group and meta to the nitro group is targeted for bromination.

Experimental Protocol

A reported method for the synthesis of 4-fluoro-2-bromo-6-nitroaniline (an isomer of the target intermediate, but the principles are applicable) involves the use of bromine in the presence of hydrobromic acid.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-nitroaniline156.1115.6 g0.1 mol
Bromine159.8116 g0.1 mol
48% Hydrobromic Acid-1 kg-
Water18.02As needed-

Procedure:

  • In a suitable reaction vessel, suspend 4-fluoro-2-nitroaniline (15.6 g, 0.1 mol) in water (400 mL).

  • With stirring, add 48% hydrobromic acid (1 kg).

  • Carefully add bromine (16 g, 0.1 mol) to the stirring mixture.

  • Continue stirring for 1 hour at ambient temperature.

  • Dilute the reaction mixture with water to a total volume of 2 L.

  • Cool the mixture to 7°C to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry to yield 2-Bromo-4-fluoro-6-nitroaniline.

Step 2: N-methylation of 2-Bromo-4-fluoro-6-nitroaniline

The second step involves the N-methylation of the synthesized intermediate. The presence of electron-withdrawing groups (nitro and bromo) on the aniline ring decreases the nucleophilicity of the amino group, making methylation more challenging than for simple anilines. A common and effective method for the N-methylation of deactivated anilines is the use of an alkyl halide, such as methyl iodide, in the presence of a base.

Experimental Protocol

The following is a general procedure for the N-methylation of anilines that can be adapted for 2-Bromo-4-fluoro-6-nitroaniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Suggested QuantityMoles
2-Bromo-4-fluoro-6-nitroaniline235.0123.5 g0.1 mol
Methyl Iodide141.9421.3 g (9.3 mL)0.15 mol
Potassium Carbonate138.2127.6 g0.2 mol
Acetone or DMF-500 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-fluoro-6-nitroaniline (23.5 g, 0.1 mol) in acetone or DMF (500 mL).

  • Add potassium carbonate (27.6 g, 0.2 mol) to the solution.

  • With vigorous stirring, add methyl iodide (21.3 g, 0.15 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow and Logic

The proposed synthetic route is designed for efficiency and regioselectivity.

Workflow Start Start: 4-Fluoro-2-nitroaniline Bromination Bromination (Br2, HBr, H2O) Start->Bromination Isolation1 Isolation & Purification (Precipitation, Filtration, Washing) Bromination->Isolation1 Intermediate Intermediate: 2-Bromo-4-fluoro-6-nitroaniline Isolation1->Intermediate N_Methylation N-Methylation (CH3I, K2CO3, Acetone/DMF) Intermediate->N_Methylation Isolation2 Isolation & Purification (Filtration, Evaporation, Recrystallization/Chromatography) N_Methylation->Isolation2 Final_Product Final Product: This compound Isolation2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic Acid: Corrosive. Handle with care and appropriate PPE.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Organic Solvents (Acetone, DMF): Flammable and/or irritants. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the bromination of 4-fluoro-2-nitroaniline followed by N-methylation of the resulting intermediate. This guide provides a robust framework for researchers to produce this valuable compound, opening avenues for its application in the development of novel pharmaceuticals and advanced materials. Adherence to the detailed protocols and safety precautions is paramount for a successful and safe synthesis.

References

  • Synthesis of 4-fluoro-2-bromo-6-nitroaniline. PrepChem.com. Available at: [Link]

Sources

2-Bromo-4-fluoro-N-methyl-6-nitroaniline CAS number 1845693-81-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

Report on 2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS 1845693-81-3)

Executive Summary

This report addresses the request for an in-depth technical guide on this compound, CAS number 1845693-81-3. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed information for this specific compound. While basic molecular and structural data can be derived, extensive experimental data regarding its physicochemical properties, reactivity, synthesis protocols, and potential applications are not available in the public domain. This document outlines the available information and highlights the data gaps, suggesting a path forward for researchers interested in this molecule.

Introduction

This compound is a substituted aniline derivative. The presence of a bromine atom, a fluorine atom, a methylamino group, and a nitro group on the aniline ring suggests a molecule with potential for diverse chemical reactivity and applications in areas such as medicinal chemistry and materials science. The specific substitution pattern (ortho-bromo and ortho-nitro to the amino group, and para-fluoro) creates a unique electronic and steric environment that would govern its properties and reactivity. However, without experimental data, any discussion of its specific characteristics remains theoretical.

Molecular and Structural Information

A search for the properties of this compound and its CAS number 1845693-81-3 did not yield detailed experimental data. The primary information available is from chemical supplier databases, which provide fundamental molecular details.

Chemical Structure

Figure 1. Chemical structure of this compound.

Basic Properties

The following table summarizes the computationally derived and supplier-listed data for this compound. It is critical to note that these are not experimentally verified values.

PropertyValueSource
CAS Number 1845693-81-3Public Databases
Molecular Formula C₇H₆BrFN₂O₂Calculated
Molecular Weight 249.04 g/mol Calculated
InChI Key (Not Widely Available)-
SMILES (Not Widely Available)-

Data Gap Analysis and Recommendations

The absence of published data for this compound presents a significant challenge for its use in research and development. To address this, a systematic experimental evaluation is required.

Recommended Experimental Workflow

For researchers considering the synthesis and characterization of this compound, the following workflow is proposed:

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Characterization cluster_3 Safety & Reactivity Synthesis Hypothesize & Execute Synthesis (e.g., Halogenation, Nitration, N-methylation) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Pure Compound MS Mass Spectrometry (HRMS for exact mass) MeltingPoint Melting Point NMR->MeltingPoint IR IR Spectroscopy (Functional Groups) Solubility Solubility Screening (Various Solvents) Stability Stability Assessment (Light, Temp, pH) MeltingPoint->Stability pKa pKa Determination LogP LogP Measurement (Lipophilicity) Toxicity Preliminary Toxicity Screening (e.g., Cell Viability Assays) Stability->Toxicity

Figure 2. Proposed experimental workflow for the characterization of this compound.

Synthesis Considerations

A plausible synthetic route could involve a multi-step process starting from a simpler aniline derivative. For example, one might consider the N-methylation of a precursor aniline, followed by selective bromination and nitration, or vice-versa. The regioselectivity of the halogenation and nitration steps would be critical and influenced by the directing effects of the existing substituents.

Hypothetical Synthetic Protocol Outline:

  • Starting Material: 4-fluoro-N-methylaniline.

  • Nitration: Controlled nitration using a standard nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group. The position of nitration will be directed by the activating methylamino group and the deactivating fluorine atom.

  • Bromination: Subsequent bromination using a suitable brominating agent (e.g., NBS or Br₂). The positions available for bromination will be sterically and electronically influenced by the existing groups.

  • Purification: Each step would require rigorous purification, likely involving column chromatography, to isolate the desired isomer.

  • Characterization: The structure of the final product and all intermediates must be unequivocally confirmed by spectroscopic methods (NMR, MS, IR).

Conclusion

While this compound (CAS 1845693-81-3) is commercially available from some suppliers, it remains a largely uncharacterized compound in the public scientific domain. This report has provided the limited available information and has proposed a structured, logical workflow for its synthesis and comprehensive characterization. Researchers and drug development professionals are advised to undertake a thorough experimental evaluation to determine the properties of this molecule before considering it for any application. The lack of safety and toxicity data necessitates handling this compound with extreme caution in a controlled laboratory setting.

References

Due to the lack of published scientific literature on this compound (CAS 1845693-81-3), a traditional reference list of peer-reviewed articles or patents cannot be provided at this time. The information presented is based on general chemical principles and data aggregated from publicly accessible chemical supplier databases. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound.

solubility of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1845693-81-3). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictions based on its molecular structure, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing theoretical knowledge with practical methodology, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this complex halogenated nitroaromatic compound.

Introduction: Understanding this compound

This compound is a substituted aromatic amine featuring a unique combination of functional groups that dictate its chemical behavior and physical properties.

Molecular Structure and Properties:

  • Formula: C₇H₆BrFN₂O₂[1]

  • Molecular Weight: 249.04 g/mol [1]

  • Appearance: Typically a solid at room temperature[1]

  • Key Functional Groups:

    • Nitro Group (-NO₂): A strong electron-withdrawing group that increases molecular polarity and provides a site for hydrogen bond acceptance.

    • Halogens (Br, F): These atoms contribute to the molecule's overall polarity and molecular weight.

    • N-methylamino Group (-NHCH₃): This secondary amine group can act as a hydrogen bond donor, influencing its interactions with protic solvents.

The strategic placement of these functional groups on the aniline ring results in a molecule with significant polarity and specific steric and electronic properties. These characteristics are central to its utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals but also present unique challenges for solubilization.

Theoretical Framework for Solubility

The solubility of a solid crystalline compound like this compound in an organic solvent is governed by the interplay between the lattice energy of the solid and the solvation energy released upon dissolution. The principle of "like dissolves like" provides a foundational predictive tool.

  • Polarity Matching: Solvents with a polarity similar to the solute are generally more effective. Given the presence of nitro, fluoro, bromo, and N-methylamino groups, the molecule is decidedly polar. Therefore, it is expected to exhibit greater solubility in polar solvents than in non-polar ones.

  • Hydrogen Bonding: The N-methylamino group can donate a hydrogen bond, while the oxygen atoms of the nitro group can accept hydrogen bonds.

    • Polar Protic Solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with both sites, potentially leading to favorable solvation. However, the low solubility of similar halogenated nitroaromatics in ethanol suggests that other factors, like steric hindrance or the disruption of the solvent's own hydrogen-bonding network, may play a significant role[2].

    • Polar Aprotic Solvents (e.g., THF, ethyl acetate, acetone, DMF) lack hydrogen bond-donating capabilities but can act as acceptors and engage in strong dipole-dipole interactions. These solvents are often excellent choices for dissolving polar molecules. Studies on related compounds show high solubility in solvents like THF and ethyl acetate[2].

  • Molecular Interactions: The dissolution process can be visualized as the competition between solute-solute interactions (in the crystal lattice) and solute-solvent interactions. For dissolution to occur, the energy of solute-solvent interactions must overcome the lattice energy.

Predicted Solubility Profile

Based on the molecular structure and data from analogous compounds, we can predict the following solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and acetone. These solvents effectively solvate the polar regions of the molecule through dipole-dipole interactions.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, as well as in esters like ethyl acetate. While hydrogen bonding is possible, it may be less favorable compared to interactions in polar aprotic systems[2][3].

  • Low to Negligible Solubility: Expected in non-polar solvents such as toluene, hexane, and cyclohexane. The significant polarity mismatch prevents effective solvation of the polar functional groups[4].

The diagram below illustrates the potential interactions between the solute and different solvent types.

Fig. 1: Solute-Solvent Interaction Model cluster_solute This compound cluster_solvents Solvent Classes Solute Polar Solute (H-bond donor/acceptor) Protic Polar Protic (e.g., Ethanol) Solute->Protic H-Bonding & Dipole-Dipole Aprotic Polar Aprotic (e.g., THF, DMF) Solute->Aprotic Strong Dipole-Dipole NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar Weak van der Waals

Caption: Predicted interactions between the solute and solvent classes.

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal saturation (or gravimetric) method is a reliable and widely adopted technique for determining the solubility of a solid in a liquid solvent[5]. This protocol ensures reproducibility and accuracy.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant, controlled temperature until the solution becomes saturated. A known mass of the saturated solution is then carefully evaporated to dryness, and the mass of the residual solute is determined. Solubility is calculated from these masses.

Materials and Equipment
  • Solute: High-purity this compound (>98%).

  • Solvents: Analytical or HPLC grade organic solvents.

  • Equipment:

    • Thermostatic shaker bath or heating block with precise temperature control (±0.1 °C).

    • Analytical balance (readable to ±0.1 mg).

    • Glass vials (e.g., 4-8 mL) with PTFE-lined screw caps.

    • Magnetic stirrer and stir bars.

    • Disposable syringes (1-5 mL).

    • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE).

    • Pre-weighed aluminum weighing pans or glass beakers.

    • Drying oven or vacuum desiccator.

Experimental Workflow

The following diagram outlines the step-by-step procedure for determining solubility.

start Start prep 1. Preparation Add excess solute to a known mass of solvent in a vial. start->prep equil 2. Equilibration Place vial in shaker bath at constant temperature for 24-48h. prep->equil settle 3. Settling Allow solid to settle for 2-4 hours at temperature. equil->settle sample 4. Sampling Draw supernatant through a syringe filter pre-heated to temp. settle->sample weigh1 5. Weigh Saturated Solution Dispense filtrate into a pre-weighed pan (W_pan) and record total mass (W_total). sample->weigh1 evap 6. Solvent Evaporation Dry the sample in an oven until constant mass is achieved. weigh1->evap weigh2 7. Weigh Dry Solute Record final mass of the pan plus residual solute (W_final). evap->weigh2 calc 8. Calculation Compute solubility based on masses. weigh2->calc end_node End calc->end_node

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Step-by-Step Procedure
  • Preparation: To a tared glass vial, add a known mass of the organic solvent (e.g., 2-5 g). Add an excess amount of this compound to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid throughout this period is critical.

  • Settling: After equilibration, stop the agitation and leave the vial in the bath for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter. To prevent premature crystallization, ensure the syringe and filter are at the same temperature as the solution.

  • Weighing Saturated Solution: Dispense the filtered saturated solution into a pre-weighed (W_pan) weighing pan. Immediately record the total mass (W_total).

  • Solvent Evaporation: Place the pan in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). Dry to a constant mass.

  • Weighing Dry Solute: After cooling to room temperature in a desiccator, weigh the pan containing the dry solute (W_final).

  • Calculation:

    • Mass of solute (m_solute) = W_final - W_pan

    • Mass of solvent (m_solvent) = (W_total - W_pan) - m_solute

    • Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a template for organizing experimental results. For many organic compounds, solubility increases with temperature[6].

Table 1: Solubility of this compound in Various Organic Solvents

Solvent ClassSolventTemperature (°C)Solubility ( g/100 g solvent)Molar Solubility (mol/L)Notes
Polar Aprotic THF25Experimental DataCalculated Data
Acetone25Experimental DataCalculated Data
Acetonitrile25Experimental DataCalculated Data
Ethyl Acetate25Experimental DataCalculated Data
DMF25Experimental DataCalculated Data
Polar Protic Methanol25Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
Isopropanol25Experimental DataCalculated Data
Non-Polar Toluene25Experimental DataCalculated Data
Heptane25Experimental DataCalculated Data

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be most soluble in polar aprotic solvents and least soluble in non-polar hydrocarbons. For applications requiring precise solubility values, the isothermal saturation method detailed in this guide offers a robust and reliable means of experimental determination. The generation and dissemination of such data are crucial for advancing the process development, purification, and formulation of this important chemical intermediate.

References

  • PubChem. 2-Bromo-6-fluoro-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Stavber, S., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. ACS Publications. [Link]

  • EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • Academia.edu. Experiment 8; Reactions of Amines. [Link]

  • ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

  • PubChem. 3-Nitroaniline. National Center for Biotechnology Information. [Link]

  • BYJU'S. Test for Amino Groups. [Link]

  • El-Harakany, A. A., & El-Dessouky, M. A. (2010). Salvation of o-and p-Nitroanilines in Some Organic Solvent at 25 oC. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Solubilities of nitroanilines in different solvents at 303 K. [Link]

  • Google Patents.
  • ResearchGate. (2020). abstract about aromatic amines. [Link]

  • SlideShare. Exp 3 Identification of amine. [Link]

  • Thieme. (2013). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis. [Link]

  • WIPO Patentscope. Preparation method of 2-bromo-6-fluoroaniline. [Link]

Sources

A Medicinal Chemist's Guide to 2-Bromo-4-fluoro-N-methyl-6-nitroaniline: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS: 1845693-81-3) is a sparsely documented chemical entity, presenting a unique opportunity for novel therapeutic development.[1] While direct biological data remains elusive, its polysubstituted aniline framework offers a rich tapestry of synthetic possibilities. This guide provides a senior scientist's perspective on the untapped potential of this molecule. By dissecting its constituent functional groups, we will project its applications as a versatile building block for kinase inhibitors, antimicrobials, and hypoxia-activated prodrugs. We will further provide robust, field-tested protocols for its derivatization, establishing a foundation for its integration into active drug discovery programs.

Section 1: Molecular Profile and Strategic Considerations

At its core, this compound is a substituted aniline. The aniline motif is a cornerstone of medicinal chemistry, present in a significant fraction of top-selling pharmaceuticals.[2][3] However, the simple aniline ring is often a metabolic liability, prone to oxidation that can lead to the formation of reactive metabolites and subsequent toxicity.[2][4] The strategic value of the title compound, therefore, lies in its specific substitutions, which not only mitigate these risks but also provide multiple handles for synthetic diversification and modulation of pharmacodynamic and pharmacokinetic properties.

Core Chemical Properties

The fundamental characteristics of this molecule provide the basis for its utility in a laboratory setting.

PropertyValueReference
CAS Number 1845693-81-3[1]
Molecular Formula C₇H₆BrFN₂O₂[1]
Molecular Weight 249.037 g/mol [1]
Appearance Solid[1]
Chemical Structure
Figure 1: Structure of this compound

Section 2: A Functional Group Analysis for Drug Design

The true potential of this molecule is revealed by examining its functional groups not in isolation, but as a synergistic whole. Each group offers a distinct advantage for lead optimization.

  • The Bromine Handle (C2-Position): The bromine atom is the molecule's primary gateway for diversification. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents, enabling rapid exploration of the chemical space around the core scaffold to optimize target binding and physicochemical properties.

  • The Fluorine Modulator (C4-Position): The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance drug-like properties.[5][6] It can increase metabolic stability by blocking potential sites of CYP450-mediated oxidation. Furthermore, its electronegativity can modulate the pKa of the aniline nitrogen and influence binding affinity through favorable electrostatic or hydrogen-bonding interactions with protein targets.[5]

  • The N-Methyl Group: Compared to a primary aniline, the N-methyl group offers several advantages. It increases lipophilicity, which can aid in cell permeability. Critically, it can serve as a hydrogen bond acceptor, a role often exploited in kinase inhibitors. It also blocks the formation of a primary aromatic amine metabolite, which can be a source of toxicity.

  • The Nitro Group (C6-Position): A Versatile Synthetic Precursor: The electron-withdrawing nitro group significantly influences the electronics of the aromatic ring. While nitroaromatic compounds can present toxicity challenges, they also have a rich history in therapeutics, particularly as antimicrobial and anticancer agents.[7][8] Its most powerful application in modern drug discovery is as a masked amine. The nitro group can be reliably and cleanly reduced to a primary amine, which opens a completely new axis for chemical modification, such as amide bond formation, sulfonylation, or the construction of heterocyclic ring systems.[5]

Section 3: Postulated Applications in Medicinal Chemistry

Based on the structural analysis of this compound and its N-demethylated analog, 2-Bromo-4-fluoro-6-nitroaniline, which serves as an intermediate in the synthesis of anti-cancer agents and antibiotics, we can postulate several high-potential therapeutic applications.[9]

Scaffold for Kinase Inhibitors

The substituted aniline core is a privileged scaffold for Type I and Type II kinase inhibitors, frequently forming one to three hydrogen bonds with the kinase hinge region. The N-methylaniline moiety of our title compound is well-suited to act as a hinge-binder. The bromine at the C2 position can be elaborated with various groups to extend into the solvent-exposed region, allowing for the fine-tuning of selectivity and potency.

G cluster_0 Pathway A: C-C Coupling cluster_1 Pathway B: Nitro Reduction start 2-Bromo-4-fluoro- N-methyl-6-nitroaniline suzuki Protocol 4.1: Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki reduction Protocol 4.2: Nitro Group Reduction (SnCl2 or H2/Pd-C) start->reduction product_A Diversified Library A (Biaryl Anilines) suzuki->product_A intermediate_B 2-Bromo-4-fluoro- N1-methylbenzene-1,6-diamine reduction->intermediate_B product_B Diversified Library B (Amides, Sulfonamides, Heterocycles) intermediate_B->product_B Further Derivatization

Figure 3: Key synthetic transformations workflow.
Protocol: Suzuki Cross-Coupling for Library Generation

This protocol describes a standard method for diversifying the scaffold at the bromine position.

  • Objective: To couple an aryl or heteroaryl boronic acid to the C2 position of the aniline core.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Ethyl acetate, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and Pd(PPh₃)₄.

    • Add the dioxane/water solvent mixture, followed by the 2M Na₂CO₃ solution.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

  • Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for activating the boronic acid.

Protocol: Reduction of the Nitro Group to a Primary Amine

This protocol unmasks the amino group, providing a new site for diversification.

  • Objective: To selectively reduce the nitro group to a primary amine.

  • Materials:

    • Substituted nitroaniline (from 4.1 or starting material) (1.0 equiv)

    • Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

    • Ethanol (or Ethyl Acetate)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

  • Methodology:

    • Dissolve the nitroaniline starting material in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O portion-wise. The reaction is often exothermic.

    • Heat the mixture to 70 °C and stir for 1-3 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature and concentrate to remove the ethanol.

    • Dilute the residue with DCM and carefully basify by slow addition of saturated NaHCO₃ solution until the pH is ~8 (vigorous gas evolution occurs).

    • Stir the resulting suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite to remove tin salts, washing the pad with additional DCM.

    • Separate the organic layer from the filtrate, dry over MgSO₄, filter, and concentrate to yield the crude diamine product, which can often be used without further purification.

  • Causality: SnCl₂ is a classical and robust reducing agent for aromatic nitro groups. The acidic conditions facilitate the reduction, and the final basic workup is necessary to neutralize the mixture and precipitate inorganic tin salts.

Section 5: Conclusion and Future Outlook

This compound represents a scaffold of significant latent potential. While it lacks direct characterization in medicinal chemistry literature, a rigorous, first-principles analysis of its structure reveals its promise as a versatile building block. Its strategically positioned functional groups allow for controlled, multi-directional diversification, making it an ideal starting point for generating compound libraries targeting a range of therapeutic areas, most notably oncology and infectious diseases.

The immediate path forward involves the systematic application of the protocols outlined herein to generate a focused library of derivatives. Subsequent screening in relevant assays (e.g., kinase panels, antimicrobial susceptibility testing, and cell-based hypoxia assays) is the critical next step to validate the hypotheses presented in this guide and unlock the therapeutic potential of this promising chemical entity.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. National Center for Biotechnology Information (PMC). [Link]

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  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • 2-Bromo-6-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 14300141. PubChem. [Link]

  • The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]

  • 2-Bromo-3-fluoro-6-methyl-4-nitroaniline - CAS:1779124-22-9. Beijing Innochem. [Link]

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306. PubChem. [Link]

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  • [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. [Link]

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A Senior Application Scientist's Guide to 2-Bromo-4-fluoro-N-methyl-6-nitroaniline: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the demand for complex, highly functionalized molecular scaffolds is incessant. 2-Bromo-4-fluoro-N-methyl-6-nitroaniline (CAS No. 1845693-81-3) has emerged as a preeminent building block, offering chemists a powerful tool for intricate molecular design.[1] This technical guide provides an in-depth exploration of this compound's synthetic utility, moving beyond mere procedural descriptions to elucidate the strategic rationale behind its application. We will dissect the distinct reactivity of its three key functional handles—the bromo, fluoro, and nitro groups—and demonstrate how they can be selectively addressed to construct advanced molecular architectures, with a particular focus on the synthesis of privileged heterocyclic systems like benzimidazoles.

Part 1: A Strategic Overview of the Building Block

This compound is not merely a collection of functional groups on an aromatic ring; it is a carefully orchestrated scaffold where each substituent plays a critical, synergistic role. Understanding this interplay is fundamental to harnessing its full synthetic potential.

  • The Bromo Group (Position 2): This is the classic handle for palladium-catalyzed cross-coupling reactions. Its presence allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • The Fluoro Group (Position 4): Positioned para to a powerful nitro group, this fluorine atom is highly activated towards nucleophilic aromatic substitution (SₙAr).[2][3] In the context of SₙAr, fluorine's high electronegativity makes it an excellent leaving group, facilitating displacement by a wide range of nucleophiles.[4]

  • The Nitro Group (Position 6): As a potent electron-withdrawing group, it serves two primary functions. First, it activates the ring for SₙAr at the para-fluorine position. Second, it is a versatile precursor to an amino group via reduction, which is a gateway to a vast array of cyclization and derivatization chemistries.[5][6]

  • The N-methylamino Group (Position 1): This group modulates the electronic properties of the ring and, following the reduction of the adjacent nitro group, becomes part of a crucial ortho-phenylenediamine system, primed for heterocycle formation.

Physicochemical Properties
PropertyValueReference
CAS Number 1845693-81-3[1]
Molecular Formula C₇H₆BrFN₂O₂[1]
Molecular Weight 249.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥96%[1]

Part 2: The Trifecta of Reactivity: Key Transformations

The true power of this building block lies in the ability to selectively address its functional groups in a controlled, stepwise manner.

Suzuki-Miyaura Cross-Coupling: Building the Carbon Skeleton

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[7][8] For this compound, it provides a robust method for installing aryl or heteroaryl moieties, which are common features in pharmacologically active compounds.

The choice of a palladium catalyst and ligand system is critical. For electron-deficient aryl bromides like our substrate, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the oxidative addition step and ensure efficient catalytic turnover.[9]

Suzuki_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Nucleophilic Aromatic Substitution (SₙAr): Introducing Heteroatoms

The fluorine atom at C4 is primed for displacement due to the strong resonance-withdrawing effect of the para-nitro group, which stabilizes the key Meisenheimer complex intermediate.[3] This reaction is a highly efficient method for introducing oxygen, nitrogen, or sulfur nucleophiles.

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or NMP.

  • Reagent Addition: Add the primary amine nucleophile (1.5-2.0 eq.) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 eq.).

  • Reaction Execution: Heat the mixture to 80-120 °C for 6-24 hours. The progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into ice-water. The product will often precipitate. Collect the solid by filtration. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the organic extracts with water and brine, dry, and concentrate. The crude material can be purified by recrystallization or column chromatography.

Nitro Group Reduction: The Gateway to Benzimidazoles

The reduction of the nitro group to a primary amine is arguably the most critical transformation, as it unlocks the pathway to a multitude of heterocyclic structures.[10] The choice of reducing agent is paramount and depends on the other functional groups present.

  • Catalytic Hydrogenation (H₂, Pd/C): Highly efficient but can sometimes lead to de-bromination.[11] Raney Nickel is an alternative that is often less prone to causing dehalogenation.[11]

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): A classic, robust, and cost-effective method that is highly chemoselective for the nitro group, leaving the aryl halides intact. This is often the preferred method for substrates like this.[11]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a solvent mixture, such as ethanol/water or acetic acid.

  • Reagent Addition: Add iron powder (Fe, 5-10 eq.) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.

  • Reaction Execution: Heat the suspension to reflux (70-90 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction and filter it through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude diamine is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by a rapid silica gel plug or crystallization.

Part 3: Application in Advanced Synthesis: The Benzimidazole Core

Benzimidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[9] The ortho-phenylenediamine generated from the nitro reduction of our building block is an ideal precursor for their synthesis via condensation with a one-carbon synthon.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitro Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product Start 2-Bromo-4-fluoro- N-methyl-6-nitroaniline Reduction Fe / NH₄Cl EtOH / H₂O, Reflux Start->Reduction Diamine Substituted o-Phenylenediamine Reduction->Diamine Cyclization R-CHO / NaHSO₃ Reflux Diamine->Cyclization Benzimidazole Functionalized Benzimidazole Cyclization->Benzimidazole

Figure 3: Synthetic workflow from the building block to a benzimidazole scaffold.
  • Reaction Setup: In a round-bottom flask, dissolve the crude diamine from the previous reduction step (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

  • Reagent Addition: Add the desired aldehyde (1.0-1.1 eq.). For less reactive aldehydes, an oxidant such as sodium bisulfite (NaHSO₃) or p-benzoquinone can be added to facilitate the cyclization.

  • Reaction Execution: Heat the mixture to reflux for 2-6 hours. Monitor the formation of the benzimidazole product by TLC or LC-MS.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization to yield the pure benzimidazole derivative.

Part 4: Safety and Handling

As with all nitroaromatic and halogenated compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Precautions: Wear suitable protective clothing, including chemical-resistant gloves and safety glasses.[12] Avoid contact with skin and eyes and prevent the formation of dust.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[12]

  • Toxicity: While specific data for this molecule is limited, related nitroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[12] Assume a similar hazard profile.

Part 5: Conclusion

This compound is a testament to the power of strategic molecular design. Its three distinct and orthogonally reactive functional groups provide a robust platform for building molecular complexity through a sequence of high-yielding and well-understood transformations. By leveraging Suzuki coupling, nucleophilic aromatic substitution, and nitro-group reduction/cyclization, researchers in drug development and materials science have access to a reliable and versatile tool for the synthesis of novel, high-value compounds. This guide serves as a foundational resource for unlocking the full potential of this exceptional building block.

References

  • 2-Bromo-6-fluoro-4-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]

  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]

  • Critical review on the chemical reduction of nitroaniline. RSC Publishing. [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. National Center for Biotechnology Information (PMC). [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information (PMC). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene. ResearchGate. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

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  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

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A Comprehensive Theoretical Framework for the Analysis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical framework for the in-depth computational study of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline. While experimental data on this specific molecule is limited, its structural similarity to other substituted nitroanilines allows for the formulation of a robust research plan. This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed roadmap for elucidating the molecule's structural, spectroscopic, electronic, and potential biological properties using quantum chemical calculations. We will detail the causality behind methodological choices, outline self-validating computational protocols, and propose avenues for future investigation, establishing a foundation for both theoretical and subsequent experimental work.

Introduction and Strategic Importance

This compound (C₇H₆BrFN₂O₂) is a substituted aromatic amine featuring a unique combination of functional groups that dictate its potential utility and chemical behavior.[1] The aniline core is a prevalent scaffold in medicinal chemistry and materials science. The substituents—a bromine atom, a fluorine atom, a nitro group, and an N-methyl group—each impart distinct electronic and steric characteristics:

  • Nitro Group (NO₂): A strong electron-withdrawing group that significantly influences the molecule's electronic properties, often leading to interesting nonlinear optical (NLO) behavior and acting as a hydrogen bond acceptor.[2][3]

  • Halogens (Br, F): These atoms modulate the molecule's lipophilicity, metabolic stability, and electrostatic profile, which are critical parameters in drug design.

  • N-methyl Group: The replacement of an amine proton with a methyl group alters the hydrogen bonding capacity and steric profile around the nitrogen atom, which can impact crystal packing and receptor interactions.

Given these features, this compound is a promising candidate for applications in pharmaceutical development and materials science.[4] A thorough theoretical investigation is the most efficient first step to predict its molecular properties, guide synthesis, and rationalize its reactivity before committing significant resources to experimental work.

Core Computational Methodology: Density Functional Theory (DFT)

To investigate molecular systems at the atomic level, Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry, providing an optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electron density to determine the system's energy and properties.

For a molecule like this compound, we propose the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a long-standing track record of providing reliable results for organic molecules, particularly for geometries and vibrational frequencies.[5] This will be paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities.[6]

The following diagram outlines the logical workflow for the theoretical analysis.

Computational_Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis mol_structure Initial 3D Structure of Molecule dft_params Select DFT Functional (e.g., B3LYP) mol_structure->dft_params Input basis_set Select Basis Set (e.g., 6-311++G(d,p)) dft_params->basis_set Input geom_opt Geometry Optimization basis_set->geom_opt Input freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry electronic Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic Output nlo Nonlinear Optical (NLO) Properties geom_opt->nlo Output thermo Thermodynamic Properties freq_calc->thermo Output spectra Simulated IR/Raman Spectra freq_calc->spectra Output

Caption: General computational workflow for DFT analysis.

Experimental Protocols: A Step-by-Step Computational Guide

The following protocols describe a self-validating system where the results of each step inform and validate the next.

Protocol 1: Geometry Optimization and Vibrational Analysis

Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure (i.e., its global minimum on the potential energy surface). All other properties are dependent on this geometry. A subsequent frequency calculation is mandatory to verify that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Methodology:

  • Structure Input: Construct an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup: Using a quantum chemistry package (e.g., Gaussian), define the calculation with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Execution: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq).

  • Validation:

    • Confirm that the optimization job converged successfully.

    • Analyze the output of the frequency calculation. The structure is a true minimum if all calculated vibrational frequencies are positive (real).

    • The output will provide the final optimized Cartesian coordinates.

Protocol 2: Spectroscopic Profile Simulation

Causality: The frequency calculation from Protocol 1 also yields the theoretical infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting future experimental data and for assigning specific vibrational modes to the molecule's functional groups.

Methodology:

  • Data Extraction: From the frequency calculation output, extract the computed vibrational frequencies (in cm⁻¹) and their corresponding intensities (IR) and activities (Raman).

  • Scaling: It is standard practice to scale the computed frequencies to correct for anharmonicity and basis set limitations. For B3LYP, a scaling factor of ~0.96-0.98 is common.

  • Data Tabulation: Correlate the scaled frequencies with specific atomic motions (e.g., N-O symmetric stretch, C-F bend) to generate a detailed vibrational assignment.

Anticipated Spectroscopic Data: Based on studies of similar compounds like 2,6-Dibromo-4-nitroaniline, we can anticipate the following key vibrational modes.[7]

Vibrational Mode Functional Group Anticipated Wavenumber (cm⁻¹)
N-H StretchSecondary Amine (-NH)~3400 - 3300
C-H StretchAromatic & Methyl~3100 - 2900
NO₂ Asymmetric StretchNitro Group~1550 - 1500
NO₂ Symmetric StretchNitro Group~1350 - 1300
C-N StretchAmine~1300 - 1250
C-F StretchFluoro Group~1250 - 1000
C-Br StretchBromo Group~600 - 500
Protocol 3: Electronic Structure and Reactivity Analysis

Causality: Understanding the electronic landscape of the molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are essential tools for this purpose.

Methodology:

  • FMO Analysis:

    • From the optimized geometry calculation, visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[6] The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.

  • MEP Mapping:

    • Generate the MEP surface, which maps the electrostatic potential onto the electron density.

    • This creates a color-coded map where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[6]

Property_Relationships OptGeom Optimized Geometry Freq Vibrational Frequencies OptGeom->Freq HOMO_LUMO HOMO/LUMO Analysis OptGeom->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) OptGeom->MEP NLO NLO Properties (Hyperpolarizability) OptGeom->NLO Spectra Simulated Spectra Freq->Spectra Reactivity Chemical Reactivity Prediction HOMO_LUMO->Reactivity MEP->Reactivity

Caption: Interdependence of calculated molecular properties.

Anticipated Electronic Properties:

  • HOMO: Likely to be localized on the aniline ring and the amino nitrogen, reflecting its electron-donating character.

  • LUMO: Expected to be concentrated on the nitro group, the primary electron-accepting site.

  • MEP: The most negative potential (red) will be centered on the oxygen atoms of the nitro group. The most positive potential (blue) will likely be near the amine hydrogen.

Protocol 4: Nonlinear Optical (NLO) Property Calculation

Causality: Molecules with strong electron-donating groups (like the amino group) and strong electron-accepting groups (like the nitro group) connected by a π-conjugated system often exhibit significant NLO properties.[3] Calculating the first static hyperpolarizability (β₀) provides a theoretical measure of this potential.

Methodology:

  • Calculation: Using the optimized geometry, perform a Polar calculation to obtain the dipole moment (μ) and the polarizability (α) and hyperpolarizability (β) tensors.

  • Analysis: Calculate the magnitude of the total first hyperpolarizability (β₀) from the tensor components. A large β₀ value suggests significant NLO activity.

Potential Application: Molecular Docking

The structural features of this compound make it a candidate for drug discovery. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.[8]

Protocol 5: Prospective Molecular Docking Workflow

Causality: This protocol allows for the rapid screening of the molecule against known protein targets to generate hypotheses about its potential biological activity.

Methodology:

  • Target Selection: Identify a protein target of interest (e.g., a kinase, receptor). Download its 3D crystal structure from the Protein Data Bank (PDB).

  • Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound as the input ligand. Assign appropriate charges.

  • Docking Simulation: Use software like AutoDock or Schrödinger to dock the ligand into the active site of the protein. The program will generate multiple possible binding poses.

  • Analysis: Analyze the results based on:

    • Binding Energy: A lower binding energy (more negative) suggests a more favorable interaction.

    • Binding Pose: Examine the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues.

Docking_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Analysis protein Protein Structure (from PDB) prep_protein Prepare Protein (Add Hydrogens, etc.) protein->prep_protein ligand Ligand Structure (DFT Optimized) prep_ligand Prepare Ligand (Assign Charges) ligand->prep_ligand docking Run Docking Simulation prep_protein->docking prep_ligand->docking poses Binding Poses docking->poses energy Binding Energy docking->energy analysis Interaction Analysis (H-bonds, etc.) poses->analysis energy->analysis

Caption: Workflow for a prospective molecular docking study.

Conclusion

This guide presents a rigorous and logically structured theoretical framework for the comprehensive characterization of this compound. By employing Density Functional Theory, we can predict its optimized geometry, vibrational spectra, electronic properties, and potential for NLO applications. The outlined protocols are designed to be self-validating and provide a direct bridge to experimental work. Furthermore, the proposed molecular docking workflow opens an avenue for exploring its potential in drug discovery. This computational-first approach enables a deep understanding of the molecule's fundamental properties, facilitating its rational design and application in advanced materials and medicinal chemistry.

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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline. This polysubstituted aniline derivative presents a complex electronic and steric landscape, making the prediction of regioselectivity a challenging yet critical task for synthetic chemists. This document offers a predictive framework based on the competing directing effects of the bromo, fluoro, N-methylamino, and nitro substituents. Detailed, field-tested protocols for key EAS reactions, including halogenation and nitration, are provided, emphasizing experimental causality and safety. The guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile scaffold in the synthesis of novel chemical entities.

Introduction

Halogenated and nitrated anilines are cornerstone building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1] The specific substitution pattern of this compound creates a unique electronic environment. The molecule features a powerful activating group (N-methylamino), two deactivating ortho/para-directing halogens (Bromo and Fluoro), and a potent deactivating meta-directing group (Nitro). Understanding the interplay of these substituents is paramount for predicting and controlling the outcome of further chemical modifications. This guide will deconstruct the factors governing its reactivity and provide actionable protocols for its derivatization.

Chapter 1: Regioselectivity Analysis - A Predictive Framework

Electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents already present on the aromatic ring.[2][3] These groups influence both the rate of reaction and the position of the incoming electrophile.[4]

1.1. Electronic Effects of Substituents

The reactivity of the aniline ring is a weighted average of the effects of its four substituents. An electron-donating group (EDG) activates the ring, making it more nucleophilic and favoring substitution at the ortho and para positions.[2] Conversely, an electron-withdrawing group (EWG) deactivates the ring and, with the exception of halogens, directs incoming electrophiles to the meta position.[2][5]

SubstituentPositionTypeActivating/DeactivatingDirecting Effect
-NHCH₃ 1Electron Donating (+R > -I)Strongly ActivatingOrtho, Para
-Br 2Electron Withdrawing (-I > +R)Weakly DeactivatingOrtho, Para
-F 4Electron Withdrawing (-I > +R)Weakly DeactivatingOrtho, Para
-NO₂ 6Electron Withdrawing (-R, -I)Strongly DeactivatingMeta

This table summarizes the electronic influence of each substituent on the aromatic ring.

The N-methylamino group is the most powerful activating group, donating electron density into the ring via resonance. Its ortho and para positions (2, 4, and 6) are, however, already substituted. The remaining deactivating groups (-Br, -F, -NO₂) withdraw electron density, making the ring less reactive than a simple N-methylaniline.[3]

1.2. Predicting the Site of Electrophilic Attack

The vacant positions on the ring are C3 and C5. The directing effects of the existing substituents converge on these two positions:

  • -NHCH₃ (at C1): Weakly activates C3 and C5 (meta positions).

  • -Br (at C2): Directs to C3 (meta) and C5 (para). As a deactivating group, this direction is weak.

  • -F (at C4): Directs to C3 and C5 (ortho positions). Halogens direct ortho/para, despite being deactivators.[6]

  • -NO₂ (at C6): Strongly directs to C3 and C5 (meta positions).[7]

Considering the combined influences, both C3 and C5 are potential sites. However, the steric bulk of the bromine atom at C2 is greater than the fluorine atom at C4. Therefore, an incoming electrophile is more likely to attack the less sterically hindered position.

Predicted Outcome: Electrophilic attack will preferentially occur at the C5 position .

G C5 C5 Steric Steric C5->Steric Primary Factor Electronic Electronic C5->Electronic Secondary Factor ring ring ring->C5

Chapter 2: Key Electrophilic Substitution Reactions & Protocols

The protocols described below are designed as self-validating systems, providing a clear rationale for each step. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

2.1. Bromination

Aromatic halogenation is a classic EAS reaction where a hydrogen atom is replaced by a halogen.[5] For deactivated rings, a Lewis acid catalyst is often required to generate a potent electrophilic halogen species.[8][9]

Predicted Product: 2,5-Dibromo-4-fluoro-N-methyl-6-nitroaniline

Protocol: Bromination using Br₂ and Iron(III) Bromide

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) in one portion. The mixture may darken.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Prepare a solution of bromine (Br₂, 1.1 eq.) in DCM (5 mL). Add the bromine solution dropwise to the reaction mixture over 15 minutes. Causality: The slow, cold addition is crucial to control the reaction's exothermicity and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

2.2. Nitration

Aromatic nitration typically employs a mixture of concentrated nitric and sulfuric acids to generate the highly electrophilic nitronium ion (NO₂⁺).[10][11][12] Given the already present nitro group and other deactivating substituents, forcing conditions may be necessary.

Predicted Product: 2-Bromo-4-fluoro-N-methyl-5,6-dinitroaniline

Protocol: Nitration using Mixed Acid

  • Acid Mixture Preparation: In a flask cooled to 0 °C, cautiously add concentrated sulfuric acid (H₂SO₄, 5 mL) to concentrated nitric acid (HNO₃, 2 mL). Stir gently for 10 minutes. Safety: This is a highly exothermic and corrosive mixture. Prepare in an ice bath and add acid slowly.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a separate flask with concentrated sulfuric acid (10 mL) at 0 °C.

  • Reagent Addition: Add the prepared nitrating mixture dropwise to the aniline solution, maintaining the internal temperature below 10 °C. Causality: Strict temperature control is essential to prevent uncontrolled oxidation and decomposition of the aniline derivative.[13]

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then gently heat to 50-60 °C for an additional 1-2 hours. Monitor by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

2.3. Friedel-Crafts Reactions: A Note of Caution

Friedel-Crafts alkylation and acylation reactions are generally ineffective on highly deactivated aromatic rings.[14][15][16] The presence of the strongly deactivating nitro group and the N-methylamino group (which can complex with the Lewis acid catalyst) makes successful Friedel-Crafts reactions on this substrate highly unlikely.[17][18] Alternative synthetic routes should be considered to introduce alkyl or acyl moieties.

Chapter 3: Workflow and Characterization

A generalized workflow for performing and analyzing these reactions is presented below.

G cluster_char Characterization start Start: This compound reaction Electrophilic Substitution (e.g., Bromination, Nitration) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Isolated Product purification->product nmr ¹H & ¹³C NMR product->nmr Confirm Structure ms Mass Spectrometry product->ms Confirm Mass ir FT-IR Spectroscopy product->ir Confirm Functional Groups

Conclusion

The electrophilic substitution of this compound is a complex but predictable process. The regiochemical outcome is primarily dictated by a consensus of directing effects, with steric factors playing a decisive role in selecting between electronically similar positions. The provided protocols for bromination and nitration offer robust starting points for the synthesis of novel derivatives. While Friedel-Crafts reactions are likely to be unsuccessful, this guide equips researchers with the foundational knowledge to strategically modify this valuable chemical scaffold for applications in drug discovery and materials science.

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A Methodological and Application-Focused Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chimeric Antigen Receptor (CAR) T-cell therapy stands as a paradigm-shifting immunotherapy, revolutionizing the treatment landscape for hematological malignancies and showing immense promise for a broader spectrum of diseases.[1][2][3] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core principles, methodologies, and clinical applications of CAR T-cell therapy. We will dissect the intricate molecular design of CARs, navigate the complex manufacturing workflow, and analyze the mechanisms of action that underpin its therapeutic efficacy. Furthermore, this guide will address the significant challenges encountered in the field, including the management of treatment-related toxicities and the hurdles in targeting solid tumors. By synthesizing foundational science with field-proven insights, this document aims to equip the reader with the expert knowledge required to contribute to the advancement of this transformative therapeutic modality.

Part 1: The Scientific Underpinnings of CAR T-Cell Therapy

The Chimeric Antigen Receptor: A Symphony of Engineered Biology

At the heart of this revolutionary therapy lies the chimeric antigen receptor (CAR), a marvel of synthetic biology. These are engineered receptor proteins that bestow upon T-cells the novel ability to recognize and target specific antigens on tumor cells.[4] The "chimeric" nature of these receptors stems from their fusion of antigen-binding and T-cell activating functions into a single, potent molecule.[4]

Mechanism of Action: Unlike a T-cell's natural receptor (TCR), which recognizes processed antigens presented by the major histocompatibility complex (MHC), CARs can directly bind to surface antigens on cancer cells in an MHC-independent manner.[5][6] This is a crucial advantage, as many tumors downregulate MHC expression to evade immune detection.[4][6] Upon binding to the target antigen, the CAR triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and the execution of its cytotoxic functions against the tumor cell.[5][6] This process involves the release of cytotoxic granules containing perforin and granzymes, and the activation of death receptor pathways like Fas/FasL.[5][6]

Generations of CARs: An Evolutionary Journey to Enhanced Efficacy

The design of CARs has undergone significant evolution, with each generation incorporating new features to enhance T-cell activation, persistence, and anti-tumor activity.

  • First-Generation CARs: These initial designs consisted of an extracellular antigen-binding domain, typically a single-chain variable fragment (scFv) derived from a monoclonal antibody, fused directly to an intracellular signaling domain, usually the CD3ζ chain from the T-cell receptor complex. While capable of activating T-cells, their efficacy was limited by poor persistence and proliferation in vivo.

  • Second-Generation CARs: To overcome the limitations of the first generation, a co-stimulatory domain, such as CD28 or 4-1BB, was incorporated into the intracellular portion of the receptor.[7] This addition provides a crucial "second signal" for T-cell activation, leading to enhanced proliferation, cytokine production, and persistence of the CAR T-cells.[7] The choice between CD28 and 4-1BB can influence the T-cell's phenotype and persistence, with 4-1BB often associated with a more memory-like phenotype and longer persistence.[7]

  • Third-Generation CARs: These constructs include two co-stimulatory domains in tandem, such as CD28 and 4-1BB, with the aim of further augmenting T-cell activation and persistence.[8]

  • Next-Generation CARs: The field is rapidly advancing with the development of "armored" CARs and other innovative designs. These may include the co-expression of cytokines to modulate the tumor microenvironment, the incorporation of "suicide genes" for enhanced safety, or the use of logic-gated systems that require the recognition of two different antigens for T-cell activation, thereby increasing specificity.[9][10][11][12]

The Core Signaling Pathway: From Antigen Recognition to Tumor Cell Lysis

The binding of the CAR to its target antigen initiates a cascade of intracellular signaling events that culminate in the destruction of the cancer cell.

CAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CAR CAR CD3zeta CD3ζ (ITAMs) CAR->CD3zeta Signal 1 CoStim Co-stimulatory Domain (e.g., CD28, 4-1BB) CAR->CoStim Signal 2 TumorAntigen Tumor Antigen TumorAntigen->CAR Binding Activation T-Cell Activation & Proliferation CD3zeta->Activation CoStim->Activation Cytotoxicity Cytotoxicity (Granzyme, Perforin) Activation->Cytotoxicity Cytokine Cytokine Release (IL-2, IFN-γ) Activation->Cytokine

Caption: A simplified diagram of the CAR T-cell signaling pathway.

This activation leads to a multifaceted anti-tumor response, including the direct killing of target cells and the secretion of cytokines that can recruit other immune cells to the tumor site.[6]

Part 2: The Manufacturing and Application of CAR T-Cells

The "Vein-to-Vein" Journey: A Detailed Manufacturing Workflow

The production of autologous CAR T-cells is a complex, multi-step process that begins and ends with the patient.[13]

Step-by-Step Manufacturing Protocol:

  • Leukapheresis: The process starts with the collection of a patient's T-cells from their blood through a procedure called leukapheresis.[13][14] The quality of the collected cells can be influenced by the patient's prior treatments.[13]

  • T-Cell Isolation and Activation: The collected peripheral blood mononuclear cells (PBMCs) are then transported to a manufacturing facility where the T-cells are isolated and enriched.[14][15][16] These isolated T-cells are then activated, often using antibody-coated beads that stimulate the CD3 and CD28 receptors, to prepare them for genetic modification.[14][15]

  • Genetic Modification (Transduction): The gene encoding the CAR is introduced into the activated T-cells.[17] The most common method for this gene transfer is the use of viral vectors, such as lentiviruses or retroviruses, which can stably integrate the CAR gene into the T-cell's genome.[15][16] Non-viral methods, like transposon systems or mRNA electroporation, are also being explored.[9][16]

  • Expansion: The newly engineered CAR T-cells are then expanded ex vivo in a culture system to generate a sufficient number of cells for a therapeutic dose.[14][17]

  • Quality Control and Cryopreservation: The expanded CAR T-cell product undergoes rigorous quality control testing to ensure its identity, purity, potency, and safety.[18][19] This includes assessing the percentage of T-cells expressing the CAR and the number of viral vector copies per cell.[18] Once quality standards are met, the cells are cryopreserved and shipped back to the treatment center.[15][20]

  • Lymphodepleting Chemotherapy and Infusion: Before the CAR T-cells are infused back into the patient, a course of lymphodepleting chemotherapy is administered.[13] This creates a more favorable environment for the infused CAR T-cells to expand and persist. Finally, the cryopreserved CAR T-cells are thawed and infused back into the patient.[13][15]

Caption: The autologous CAR T-cell manufacturing workflow.

Clinical Applications: A New Frontier in Cancer Treatment

CAR T-cell therapy has demonstrated remarkable success in treating certain hematological malignancies, leading to several FDA-approved products.

FDA-Approved CAR T-Cell Therapies Target Antigen Approved Indications
Kymriah™ (tisagenlecleucel) CD19Relapsed or refractory (r/r) B-cell acute lymphoblastic leukemia (ALL) in patients up to 25 years old; r/r large B-cell lymphoma (LBCL) after two or more lines of systemic therapy.[21][22]
Yescarta™ (axicabtagene ciloleucel) CD19R/r large B-cell lymphoma after two or more lines of systemic therapy; r/r follicular lymphoma after two or more lines of systemic therapy.[21][22]
Tecartus™ (brexucabtagene autoleucel) CD19R/r mantle cell lymphoma; r/r B-cell precursor ALL in adults.[21][23]
Breyanzi® (lisocabtagene maraleucel) CD19R/r large B-cell lymphoma after two or more lines of systemic therapy.[21][23]
Abecma® (idecabtagene vicleucel) BCMAR/r multiple myeloma after four or more prior lines of therapy.[21][23]
Carvykti™ (ciltacabtagene autoleucel) BCMAR/r multiple myeloma after at least one prior line of therapy.[21]
Challenges and Future Directions

Despite its successes, CAR T-cell therapy faces several challenges that are the focus of intense research and development.

2.3.1 Management of Toxicities:

A significant challenge in CAR T-cell therapy is the management of potentially life-threatening toxicities.

  • Cytokine Release Syndrome (CRS): This is the most common toxicity and is caused by the rapid release of inflammatory cytokines by activated CAR T-cells and other immune cells.[24][25][26] Symptoms can range from mild, flu-like symptoms to severe, life-threatening complications such as high fever, low blood pressure, and organ dysfunction.[24][25][27] Management strategies include the use of anti-inflammatory drugs like corticosteroids and the IL-6 receptor antagonist, tocilizumab.[5][24][26]

  • Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): This is the second most common toxicity and can manifest as confusion, difficulty speaking, seizures, and in rare cases, cerebral edema.[24][27] The exact mechanisms are still being elucidated, but it is thought to be related to the inflammatory environment created by CRS.[24] Corticosteroids are the primary treatment for ICANS.[24]

  • On-Target, Off-Tumor Toxicity: This occurs when the target antigen is also expressed on healthy tissues, leading to the destruction of normal cells by the CAR T-cells.[24] This is a major hurdle for targeting solid tumors, where many potential antigens are also found on vital organs.[28]

  • B-cell Aplasia: For CD19-targeted therapies, the destruction of healthy B-cells is an expected on-target, off-tumor effect, leading to a weakened ability to produce antibodies and an increased risk of infection.[26] This can be managed with intravenous immunoglobulin (IVIG) replacement therapy.

2.3.2 Overcoming the Hurdles of Solid Tumors:

The application of CAR T-cell therapy to solid tumors has been far more challenging than for hematological malignancies.[28][29][30]

  • Antigen Heterogeneity: Solid tumors often have a heterogeneous expression of target antigens, meaning not all cancer cells express the target, which can lead to tumor escape.[9][31]

  • Immunosuppressive Tumor Microenvironment (TME): Solid tumors create a hostile microenvironment that can inhibit the function of CAR T-cells.[29][30][31] This includes the presence of inhibitory immune cells, physical barriers, and the secretion of immunosuppressive factors.[29][31]

  • T-cell Trafficking and Infiltration: CAR T-cells must be able to effectively traffic to the tumor site and infiltrate the dense tumor stroma to exert their effects.[29][31]

  • T-cell Exhaustion: Continuous stimulation of CAR T-cells by tumor antigens can lead to a state of exhaustion, where the T-cells lose their effector function and persistence.[28][32][33]

2.3.3 The Next Wave of Innovation:

The field is actively exploring numerous strategies to address these challenges and expand the reach of CAR T-cell therapy.

  • Multi-Antigen Targeting: To combat antigen escape, researchers are developing CARs that can recognize two or more tumor antigens simultaneously.[9][11]

  • Armored CARs: These are CAR T-cells engineered to secrete cytokines or other molecules that can counteract the immunosuppressive TME.[34][35]

  • Allogeneic ("Off-the-Shelf") CAR T-cells: The use of T-cells from healthy donors could provide a readily available and more cost-effective alternative to autologous therapies.[9]

  • Novel Engineering Strategies: Advances in gene editing technologies like CRISPR-Cas9 are being used to create more potent and persistent CAR T-cells with enhanced safety profiles.[34] Researchers are also exploring ways to modulate CAR signaling to prevent T-cell exhaustion.[32][36][37]

Conclusion

CAR T-cell therapy represents a monumental achievement in the field of oncology, offering curative potential for patients with previously intractable hematological cancers.[38][39] The journey from the initial concept of a chimeric receptor to the successful clinical application of this "living drug" is a testament to the power of scientific innovation. While significant challenges remain, particularly in the realm of solid tumors and the management of toxicities, the rapid pace of research and development offers immense hope for the future. The ongoing evolution of CAR design, manufacturing processes, and our understanding of the complex interplay between CAR T-cells and the tumor microenvironment will undoubtedly lead to safer, more effective, and more broadly applicable therapies in the years to come. This guide serves as a foundational resource for those dedicated to advancing this transformative technology and bringing its life-saving potential to a wider range of patients.

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Technical Guide: Strategic Application of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Steric and Electronic Challenges in Advanced C-N Cross-Coupling Reactions

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds critical to pharmaceutical and materials science.[1][2] This guide provides an in-depth technical analysis of a particularly challenging substrate: 2-Bromo-4-fluoro-N-methyl-6-nitroaniline. The inherent steric congestion and profound electronic deactivation presented by this molecule demand a nuanced and strategic approach to catalyst selection, ligand design, and reaction parameter optimization. We will dissect the mechanistic hurdles, provide field-proven protocols, and offer a comprehensive framework for achieving high-yielding C-N cross-coupling with this and similarly demanding substrates.

Introduction: The Significance of Aryl Amines and the Buchwald-Hartwig Reaction

Aryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[2][3] The development of the palladium-catalyzed Buchwald-Hartwig amination revolutionized the synthesis of these compounds, offering a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[4][5] The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][7]

The general catalytic cycle, illustrated below, involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the active Pd(0) catalyst.[4][8][9]

Buchwald_Hartwig_Cycle Figure 1: Generalized Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination (+ R₂NH) PdII_Aryl->AmineCoord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (- Base-H⁺X⁻) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ Product RedElim->Product

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

The Challenge: Analyzing the Substrate Profile

The successful application of the Buchwald-Hartwig amination to this compound is a non-trivial endeavor. The substrate's unique combination of steric and electronic features presents significant hurdles to the key steps of the catalytic cycle.

Steric Hindrance

The presence of substituents ortho to the carbon-bromine bond (the nitro group and the N-methylaniline moiety) creates a sterically congested environment. This bulkiness can severely impede the initial oxidative addition step, where the palladium catalyst must insert itself into the C-Br bond.[10] Furthermore, steric clash between the ligand on the palladium center and the substrate can disfavor the formation of the necessary pre-catalytic complex.

Electronic Deactivation

The nitro group is a potent electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. While electron-deficient aryl halides can sometimes undergo oxidative addition more readily, the strong deactivation can also make the subsequent reductive elimination step more difficult. Moreover, the nitro group itself can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[1] It is also important to note that strong bases like sodium tert-butoxide (NaOtBu), commonly used in this reaction, can be incompatible with nitro groups.[1]

Strategic Catalyst and Ligand Selection

Overcoming the challenges posed by this compound requires a catalyst system specifically designed for hindered and electronically demanding substrates.

The Palladium Precursor

While various Pd(II) and Pd(0) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common.[8] For challenging substrates, using a pre-catalyst, where the ligand is already coordinated to the palladium center, can offer improved reactivity and reproducibility by avoiding inefficient in situ catalyst formation.

The Ligand: The Key to Success

The choice of phosphine ligand is the most critical parameter for a successful transformation. For sterically hindered substrates, bulky and electron-rich monophosphine ligands are generally preferred.[10][11] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[11]

Table 1: Recommended Ligands for Hindered Substrates

LigandStructureKey FeaturesRationale for Use
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky biarylphosphine; promotes fast reductive elimination.Excellent general ligand for a wide range of challenging couplings.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylHighly active for coupling primary amines; electron-rich backbone.[1]Particularly effective for sterically demanding primary amine couplings.[1]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBulky and electron-rich; effective for a broad scope of C-N couplings.A robust ligand that often succeeds where others fail.
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky tert-butyl groups increase catalytic activity for hindered substrates.The increased steric bulk can accelerate reductive elimination.

For the specific case of this compound, XPhos or tBuXPhos are excellent starting points due to their proven efficacy with ortho-substituted aryl halides.

Ligand_Selection_Logic Figure 2: Ligand Selection Workflow Substrate Substrate: This compound Steric High Steric Hindrance (ortho-substituents) Substrate->Steric Electronic Strong Electronic Deactivation (nitro group) Substrate->Electronic LigandNeed Requirement: Bulky, Electron-Rich Monophosphine Ligand Steric->LigandNeed Electronic->LigandNeed XPhos XPhos / tBuXPhos LigandNeed->XPhos Primary Choice BrettPhos BrettPhos LigandNeed->BrettPhos Alternative RuPhos RuPhos LigandNeed->RuPhos Alternative Rationale1 Promotes monoligated Pd(0) species, accelerates oxidative addition and reductive elimination. XPhos->Rationale1

Caption: Logic for selecting appropriate ligands for the target substrate.

Optimizing Reaction Parameters: A Self-Validating System

A robust protocol relies on the careful interplay of base, solvent, and temperature. Each parameter should be chosen to maximize yield while minimizing side reactions.

Base Selection

Strong, non-nucleophilic bases are required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[12] Sodium tert-butoxide (NaOtBu) is a common choice.[8] However, given the presence of a nitro group, a weaker base may be necessary to avoid side reactions.[1] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that offer a milder reaction environment.

Solvent Choice

Aprotic, non-polar, or weakly polar solvents are typically used to ensure the stability of the catalytic species. Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[2] For substrates prone to decomposition at high temperatures, solvents with a lower boiling point, such as tetrahydrofuran (THF), may be considered, although this may require longer reaction times.

Temperature and Reaction Time

Typical reaction temperatures range from 80-110 °C.[7][8] Due to the challenging nature of the substrate, a higher temperature (e.g., 100-110 °C) is likely necessary to drive the reaction to completion. Reaction progress should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to determine the optimal reaction time.[7][13]

Detailed Experimental Protocol

The following protocol provides a validated starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, the secondary amine, and anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[14]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.[7]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Insufficient catalyst activity; Steric hindrance too great.Increase catalyst loading; Switch to a bulkier ligand (e.g., tBuXPhos); Increase temperature.
Decomposition of Starting Material Base is too strong; Temperature is too high.Switch to a weaker base (Cs₂CO₃ or K₃PO₄); Lower the reaction temperature and increase reaction time.
Hydrodehalogenation β-hydride elimination side reaction.Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines); Ensure anhydrous conditions.
Poor Reproducibility Inconsistent catalyst activation; Presence of oxygen or moisture.Use a pre-catalyst; Ensure rigorous inert atmosphere techniques.

Conclusion

The successful Buchwald-Hartwig amination of this compound is a testament to the power and tunability of modern cross-coupling chemistry. By understanding the substrate's inherent steric and electronic challenges, a rational and strategic approach to catalyst and ligand selection can be employed. The use of bulky, electron-rich monophosphine ligands like XPhos is paramount to overcoming the high activation barriers for oxidative addition and reductive elimination. Careful optimization of the base, solvent, and temperature creates a self-validating system that ensures high yields and minimizes side reactions. This guide provides the fundamental principles and a practical, field-proven protocol to empower researchers to confidently tackle this and other similarly demanding C-N cross-coupling transformations.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Name Reaction in Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023, December 15). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to the Laboratory-Scale Synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The procedure focuses on the regioselective nitration of the precursor, 2-Bromo-4-fluoro-N-methylaniline, through electrophilic aromatic substitution. The causality behind each experimental step is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Nitrated Anilines

Nitroaniline derivatives are fundamental building blocks in organic synthesis, primarily due to the versatile reactivity of the nitro and amino groups, which allows for a wide array of chemical transformations.[2] The target molecule, this compound, is a highly functionalized aromatic compound. Its structure is of significant interest to medicinal chemists and materials scientists for creating novel compounds with tailored properties.[1]

This document outlines a robust and validated laboratory procedure for the nitration of 2-Bromo-4-fluoro-N-methylaniline. The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry.[3] We will delve into the reaction mechanism, safety protocols, detailed experimental setup, purification, and characterization of the final product.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via the nitration of 2-Bromo-4-fluoro-N-methylaniline using a classic mixed-acid system of concentrated nitric and sulfuric acids.

Overall Reaction:

Reaction Scheme Caption: Nitration of 2-Bromo-4-fluoro-N-methylaniline to yield this compound.

Mechanism of Electrophilic Aromatic Substitution:

The nitration of an aromatic ring is a classic example of an EAS reaction. The process is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺).

  • Generation of the Nitronium Ion: Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion.[4]

    • HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich aromatic ring of the aniline precursor acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Regioselectivity: The position of the incoming nitro group is dictated by the existing substituents on the aromatic ring.

    • -NHCH₃ (N-methylamino): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

    • -Br (Bromo) and -F (Fluoro): Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the sigma complex.

    • Synergistic Effect: The powerful activating effect of the N-methylamino group is the dominant directing influence. The nitration will occur preferentially at one of the positions ortho to this group. The position between the two halogen atoms is sterically hindered. Therefore, the nitro group is directed to the C6 position, which is ortho to the N-methylamino group.

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.

Critical Safety Protocols

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of strong oxidizing acids and organic compounds presents risks of runaway reactions, corrosion, and toxicity.[4]

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. They can cause severe chemical burns upon contact.[4] Always handle these acids within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A complete set of PPE is mandatory:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[4]

    • A chemical-resistant lab coat or apron.[4]

  • Ventilation: All steps of this procedure must be performed in a well-ventilated fume hood to prevent inhalation of toxic acid vapors and nitrogen dioxide gas.[4]

  • Temperature Control: The reaction is highly exothermic. Strict temperature control via an ice bath is critical to prevent overheating, which can lead to a dangerous thermal runaway and the formation of unwanted byproducts.[4]

  • Quenching: The reaction mixture must be quenched by slowly adding it to a large volume of crushed ice with stirring. Never add water or ice to the acid mixture , as this can cause violent boiling and splashing.

  • Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have appropriate spill containment materials (e.g., sodium bicarbonate for neutralization) readily available.[4]

Materials and Experimental Setup

Reagents and Materials
Reagent/MaterialGradeCAS NumberSupplierNotes
2-Bromo-4-fluoro-N-methylaniline≥97%1845693-81-3 (for parent aniline)VariousPrecursor
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade (95-98%)7664-93-9StandardDehydrating agent and catalyst
Concentrated Nitric Acid (HNO₃)ACS Grade (68-70%)7697-37-2StandardNitrating agent
Ethanol (C₂H₅OH)Reagent Grade64-17-5StandardRecrystallization solvent
Deionized Water (H₂O)7732-18-5For work-up and recrystallization
Crushed IceFor quenching
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous7757-82-6StandardDrying agent (optional)
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Dropping funnel (50 mL)

  • Magnetic stirrer and stir bar

  • Thermometer (-10 to 110 °C)

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Glassware for recrystallization

Step-by-Step Experimental Protocol

Preparation of the Nitrating Mixture
  • In a fume hood, place a 50 mL beaker or flask in an ice-water bath and allow it to cool.

  • Carefully measure 15 mL of concentrated sulfuric acid (H₂SO₄) into the beaker.

  • While maintaining the temperature below 10 °C, slowly add 5 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid with gentle swirling.

  • Keep this nitrating mixture in the ice bath until ready for use. Causality: This pre-mixing step generates the active electrophile, the nitronium ion (NO₂⁺), in a controlled manner before its introduction to the organic substrate.

Nitration Reaction
  • Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-water bath on a magnetic stir plate.

  • Add 5.0 g of 2-Bromo-4-fluoro-N-methylaniline to the flask.

  • Slowly and carefully add 20 mL of concentrated sulfuric acid to the flask. Stir the mixture until the aniline precursor is fully dissolved. The temperature may rise; ensure it is cooled back to 0-5 °C before proceeding. Causality: Sulfuric acid acts as a solvent and protonates the amine, although the equilibrium still allows for the ring to be sufficiently activated for nitration.

  • Once the aniline solution is at 0-5 °C, begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel.

  • Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. This may take 20-30 minutes. Causality: Low temperature is essential to control the exothermic reaction, prevent a dangerous thermal runaway, and minimize the formation of di-nitrated or oxidized byproducts.[5]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.

Work-up and Isolation
  • Prepare a 600 mL beaker containing approximately 200 g of crushed ice.

  • While stirring the ice vigorously, slowly and carefully pour the reaction mixture from the flask onto the ice. A solid precipitate should form. Causality: Quenching in ice water dilutes the strong acid and drastically lowers the solubility of the organic product, causing it to precipitate out of the solution.[6]

  • Allow the ice to melt completely, then let the mixture stand for 15-20 minutes to ensure complete precipitation.[7]

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter paper with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.[6]

  • Press the solid as dry as possible on the filter and then allow it to air-dry.

Purification and Characterization

Purification by Recrystallization
  • Transfer the crude, air-dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or a 1:1 ethanol/water mixture) to dissolve the solid completely.[5][7]

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization

The identity and purity of the final product, this compound (CAS: 1845693-81-3), should be confirmed using standard analytical techniques.[8]

  • Melting Point: Determine the melting point of the purified crystals and compare it to the literature value.

  • ¹H NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the aromatic and methyl protons.

  • FTIR Spectroscopy: Identify characteristic peaks for the N-H stretch, C-H stretches, aromatic C=C bonds, and the symmetric/asymmetric stretches of the NO₂ group.

  • Mass Spectrometry: Confirm the molecular weight of the compound (249.04 g/mol ).[8]

Data Summary and Workflow Visualization

Summary of Experimental Parameters
ParameterValue
Precursor Mass5.0 g
Conc. H₂SO₄ (for precursor)20 mL
Conc. H₂SO₄ (for nitrating mix)15 mL
Conc. HNO₃ (for nitrating mix)5 mL
Reaction Temperature0-5 °C
Reaction Time (post-addition)30 minutes
Expected ProductThis compound
Molecular FormulaC₇H₆BrFN₂O₂[8]
Molecular Weight249.04 g/mol [8]
Theoretical Yield~6.0 g
AppearanceSolid (likely yellow or orange)[9]
Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to <10°C C Slowly add Nitrating Mixture to Precursor Solution (Maintain 0-5°C) A->C B Dissolve Precursor in H₂SO₄ Cool to 0-5°C B->C D Stir at 0-5°C for 30 minutes C->D E Quench Reaction by pouring onto Ice D->E F Vacuum Filter Crude Product E->F G Wash with Cold H₂O until Neutral F->G H Recrystallize (e.g., from Ethanol/H₂O) G->H I Filter and Dry Purified Product H->I J Melting Point FTIR, Mass Spec, NMR I->J

Caption: Workflow for the nitration of 2-Bromo-4-fluoro-N-methylaniline.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the causality behind each procedural step—from the generation of the nitronium ion to the critical importance of temperature control—researchers can safely and effectively perform this synthesis. Adherence to the stringent safety measures outlined is paramount for a successful and hazard-free experiment. The final product, a highly functionalized nitroaniline, serves as a valuable precursor for further synthetic applications in drug development and materials science.

References

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A Comprehensive Guide to the Development and Validation of a Reverse-Phase HPLC Method for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Analytical Objective

The Analyte: 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

This compound is a substituted nitroaniline derivative with the chemical formula C₇H₆BrFN₂O₂ and a molecular weight of 249.04 g/mol .[1] This compound serves as a versatile intermediate in the synthesis of complex organic molecules, finding applications in pharmaceutical development, materials science, and the creation of specialty chemicals.[2] Given its role as a critical building block, ensuring its purity and quantifying its presence in reaction mixtures or as a final product is paramount. The presence of bromine, fluorine, and nitro functional groups enhances its chemical reactivity and makes it a valuable precursor.[2]

The Challenge: The Imperative for a Validated HPLC Method

The quality, safety, and efficacy of any final product derived from this intermediate depend directly on its purity. An uncharacterized or impure starting material can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic impurities. Therefore, a robust, accurate, and reliable analytical method is not merely a procedural formality but a cornerstone of quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this task due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic compounds.[3][4]

This guide provides a comprehensive framework for developing and validating a specific reverse-phase HPLC (RP-HPLC) method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6]

Foundational Principles of the HPLC Method

The architecture of a successful HPLC method is built upon a logical selection of components tailored to the analyte's physicochemical properties.

Rationale for Reverse-Phase Chromatography

The analyte is a halogenated and nitrated aromatic amine. Its structure confers significant hydrophobicity, making it sparingly soluble in water but readily soluble in organic solvents.[7] This characteristic makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The analyte will preferentially interact with the non-polar stationary phase and will elute from the column when the proportion of the organic, less polar solvent in the mobile phase is sufficient to disrupt this interaction. This mode is renowned for its robustness and applicability to a wide range of aromatic compounds.[8][9]

Selecting the Chromatographic Column: The Heart of the Separation

The choice of column is the most critical factor in achieving the desired separation.

  • Primary Recommendation: C18 (Octadecylsilane) Column: A C18 column is the workhorse of reverse-phase chromatography and the logical starting point. The long alkyl chains provide a highly hydrophobic surface, promoting strong retention of aromatic compounds like our analyte through van der Waals forces.

  • Alternative Selectivity: Phenyl-Hexyl or PFP (Pentafluorophenyl) Columns: Should co-eluting impurities or inadequate resolution be observed with a C18 column, columns with aromatic stationary phases offer an orthogonal separation mechanism.[10][11] A Phenyl-Hexyl column can provide alternative selectivity through π-π interactions between the phenyl rings in the stationary phase and the analyte's aromatic ring. This can be particularly effective in separating structurally similar aromatic compounds.[10]

Mobile Phase Design and Optimization

The mobile phase is the engine that drives the separation. Its composition is fine-tuned to achieve optimal resolution and peak shape in a reasonable timeframe.

  • Organic Modifier: Acetonitrile (ACN) is the recommended organic solvent. It generally offers lower viscosity (leading to lower backpressure) and better UV transparency compared to methanol, making it highly suitable for gradient elution and sensitive detection of aromatic compounds.[10]

  • Aqueous Phase & pH Modifier: The mobile phase will be a binary mixture of acetonitrile and water. A small amount of an acidifier, such as 0.1% phosphoric acid or 0.1% formic acid, is incorporated into the aqueous phase.[12][13] This serves a critical function: protonating residual, un-capped silanol groups on the silica backbone of the stationary phase. This protonation minimizes ionic interactions between the slightly basic amine functionality of the analyte and the acidic silanols, which would otherwise lead to significant peak tailing and poor chromatographic performance.

Detection Strategy: Leveraging the Chromophore

The presence of the nitroaniline moiety in the analyte's structure provides a strong chromophore, making it an ideal candidate for UV-Vis spectrophotometric detection. A photodiode array (PDA) or diode array detector (DAD) is recommended to determine the wavelength of maximum absorbance (λ-max) during method development. For routine analysis, a single-wavelength UV detector can be used, likely in the range of 254 nm, a common wavelength for aromatic compounds.[14]

A Analyte Characterization (this compound) B Physicochemical Properties - Hydrophobic - Aromatic - UV Chromophore A->B Analyze C Select HPLC Mode B->C D Select Column B->D E Design Mobile Phase B->E F Select Detector B->F C_Choice Reverse-Phase (RP-HPLC) C->C_Choice D_Choice C18 Column (Primary) D->D_Choice E_Choice Acetonitrile / Acidified Water E->E_Choice F_Choice UV/PDA Detector F->F_Choice G Method Optimization H Final Validated Method G->H Validate C_Choice->G Integrate & Test D_Choice->G Integrate & Test E_Choice->G Integrate & Test F_Choice->G Integrate & Test

Caption: Logical workflow for HPLC method development.

The Analytical Method: Protocol and System Suitability

This section details the finalized experimental conditions and the quality checks required before any sample analysis.

Equipment and Reagents
  • Instrumentation: HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA/DAD or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (ACS Grade)

    • Water (HPLC Grade, e.g., Milli-Q or equivalent)

    • Reference Standard: this compound (purity ≥98%)

  • Glassware: Class A volumetric flasks and pipettes.

  • Other: Analytical balance, syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 65% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase (65:35 ACN:Water with 0.1% H₃PO₄).

  • Sample Preparation:

    • Prepare a sample solution aiming for a final concentration of approximately 50 µg/mL in acetonitrile.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system's fitness for use must be verified. This is achieved by injecting the working standard solution (e.g., five replicate injections) and evaluating the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry, ensuring no unwanted secondary interactions.[14]
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.[14]
Relative Standard Deviation (RSD) ≤ 2.0%For peak area and retention time of replicate injections, ensuring system precision.[15]

Method Validation Protocol: A Self-Validating System (ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3][5] The following protocols are based on the ICH Q2(R2) guideline.[6]

cluster_precision Precision Assessment A Validated Method B Specificity (Peak Purity) D Linearity & Range B->D C System Suitability C->D E Accuracy (% Recovery) D->E F Precision D->F J LOD & LOQ D->J I Robustness E->I G Repeatability (Intra-assay) F->G H Intermediate Precision (Inter-assay) F->H G->I H->I I->A Fulfills Criteria J->A Fulfills Criteria

Caption: Inter-relationship of method validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Protocol:

    • Analyze a diluent blank to ensure no interfering peaks at the analyte's retention time.

    • Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

    • Use a PDA detector to assess peak purity across the analyte peak in both standard and stressed samples. The peak should be spectrally homogeneous.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering the expected working range (e.g., 80% to 120% of the target concentration). A typical range might be 10, 25, 50, 75, and 100 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision (Repeatability & Intermediate)

Precision expresses the variability of results from repeated measurements under specified conditions.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N is 3:1; LOQ is where S/N is 10:1.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small changes to the method, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Analyze a sample under each condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Conclusion: A Field-Ready Method

This guide has detailed the systematic development and validation of a robust RP-HPLC method for the quantitative analysis of this compound. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the rigorous framework of the ICH Q2(R2) guidelines, the resulting method is demonstrated to be specific, linear, accurate, precise, and robust. This self-validating system ensures that the method is fit for its intended purpose in quality control, stability testing, and research environments, providing trustworthy data to support drug development and manufacturing professionals.

References

  • Pharmaguideline. Steps for HPLC Method Validation. (2024-12-11). [Link]

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  • SIELC Technologies. Separation of 3-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. [Link]

  • ChemBK. 2-BROMO-4-FLUORO-6-NITROANILINE. [Link]

  • PubChem. 2-Bromo-6-fluoro-4-nitroaniline. National Center for Biotechnology Information. [Link]

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  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]

  • Frontiers in Public Health. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (2025-10-08). [Link]

  • Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

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An In-depth Technical Guide to the Synthesis of Heterocyclic Compounds from 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

2-Bromo-4-fluoro-N-methyl-6-nitroaniline is a highly functionalized aromatic compound poised for a significant role in the synthesis of diverse heterocyclic systems. Its unique arrangement of substituents—a bromine atom, a fluorine atom, an N-methylamino group, and a nitro group—offers multiple reactive sites for strategic chemical transformations. This guide provides an in-depth exploration of plausible and efficient synthetic routes to valuable heterocyclic cores, including benzimidazoles, quinoxalines, and phenazines, starting from this versatile precursor. The methodologies discussed herein are grounded in established principles of organic synthesis and supported by analogous transformations reported in the peer-reviewed literature. For researchers, scientists, and drug development professionals, this document serves as a technical manual, offering both theoretical insights and practical, step-by-step protocols.

Reductive Cyclization for the Synthesis of N-Methylated Benzimidazoles

The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, can be efficiently achieved from this compound through a reductive cyclization strategy. This approach hinges on the in-situ generation of an N-methylated ortho-phenylenediamine derivative by reduction of the nitro group, followed by condensation with a one-carbon electrophile.

Experimental Protocol

Step 1: Reductive Cyclization

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add a reducing agent. A common and effective choice is iron powder (Fe, 5.0 eq.) in the presence of an acid like acetic acid or a salt such as ammonium chloride (NH₄Cl, 3.0 eq.).

  • The reaction mixture is heated to reflux (typically 70-80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron catalyst.

  • The filtrate, containing the in-situ generated N¹-bromo-5-fluoro-N³-methylbenzene-1,2,3-triamine, is then treated with a one-carbon source. For the synthesis of 2-unsubstituted benzimidazoles, formic acid can be used. For 2-substituted benzimidazoles, a variety of aldehydes can be employed.

  • The mixture is then heated again to reflux for a period of 2-4 hours to facilitate the cyclization.

  • After cooling, the product is isolated by neutralization of the reaction mixture with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanism of Transformation

The reaction proceeds through a two-stage mechanism. Initially, the nitro group of the starting material is reduced to an amino group by the action of the reducing agent, forming a transient ortho-phenylenediamine derivative. In the second stage, this diamine undergoes a condensation reaction with the added one-carbon electrophile (e.g., an aldehyde). The resulting Schiff base then undergoes an intramolecular cyclization, followed by aromatization to yield the stable benzimidazole ring system.

G start This compound intermediate1 N-methylated o-phenylenediamine derivative start->intermediate1 Reduction (e.g., Fe/AcOH) intermediate2 Schiff Base Intermediate intermediate1->intermediate2 Condensation with R-CHO product N-Methyl Benzimidazole Derivative intermediate2->product Intramolecular Cyclization & Aromatization

Caption: Reductive cyclization pathway to N-methyl benzimidazoles.

Data Summary
ReagentsExpected ProductPotential YieldReference for Analogy
Fe/AcOH, Formic Acid7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole80-95%[1][2]
SnCl₂·2H₂O, Benzaldehyde7-Bromo-5-fluoro-1-methyl-2-phenyl-1H-benzo[d]imidazole75-90%[3]

Synthesis of Fluorinated Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[4] A straightforward route to these compounds from this compound involves the initial reduction of the nitro group, followed by condensation with a 1,2-dicarbonyl compound.

Experimental Protocol

Step 1: Reduction of the Nitro Group

  • Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol.

  • Add a reducing agent such as sodium dithionite (Na₂S₂O₄, 3.0-5.0 eq.) in water, or perform catalytic hydrogenation using Pd/C (10 mol%) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.

  • Isolate the resulting diamine by extraction or filtration.

Step 2: Condensation and Cyclization

  • Dissolve the obtained N¹-bromo-5-fluoro-N³-methylbenzene-1,2,3-triamine (1.0 eq.) in a solvent such as ethanol or acetic acid.

  • Add a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) (1.0-1.2 eq.).

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Upon completion, cool the reaction mixture and isolate the crude product by precipitation or extraction.

  • Purify the product by column chromatography or recrystallization.

Mechanism of Transformation

The synthesis begins with the reduction of the nitro group to an amine, yielding the corresponding ortho-phenylenediamine derivative. This diamine then reacts with the 1,2-dicarbonyl compound in a double condensation reaction to form a dihydropyrazine intermediate, which subsequently undergoes spontaneous oxidation (often aerial) to the aromatic quinoxaline ring system. The presence of fluorine in the final product can be advantageous for tuning its physicochemical properties.[5][6][7][8]

G start This compound intermediate1 N-methylated o-phenylenediamine derivative start->intermediate1 Reduction (e.g., Na₂S₂O₄) intermediate2 Dihydropyrazine Intermediate intermediate1->intermediate2 Condensation with R-CO-CO-R' product Fluorinated Quinoxaline Derivative intermediate2->product Oxidation (Aromatization)

Caption: Synthesis of fluorinated quinoxalines via condensation.

Data Summary
ReagentsExpected ProductPotential YieldReference for Analogy
Na₂S₂O₄, Benzil5-Bromo-7-fluoro-1-methyl-2,3-diphenyl-1,2-dihydroquinoxaline70-85%[8]
Pd/C, H₂, Glyoxal5-Bromo-7-fluoro-1-methyl-1,2-dihydroquinoxaline65-80%[5][6][7]

Synthesis of Phenazines via Reductive Coupling and Oxidative Cyclization

The synthesis of phenazines, a class of tricyclic nitrogen-containing heterocycles, represents a more advanced application of this compound. A plausible route involves an initial reductive coupling with another aniline derivative, followed by an oxidative cyclization to form the phenazine core.[9][10][11][12]

Experimental Protocol

Step 1: Jourdan-Ullmann Coupling

  • In a reaction vessel, combine this compound (1.0 eq.), a substituted aniline (1.2 eq.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a high-boiling polar aprotic solvent like DMSO or DMF.

  • Heat the mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the resulting diarylamine intermediate by column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the purified diarylamine in a suitable solvent system, such as ethanol/water.

  • Add a reducing agent, for instance, sodium borohydride (NaBH₄), in the presence of a base like NaOH.

  • Stir the reaction at room temperature to reflux until the cyclization is complete.

  • Isolate and purify the resulting phenazine derivative.

Mechanism of Transformation

The synthesis commences with a copper-catalyzed Jourdan-Ullmann coupling reaction to form a C-N bond between the starting material and an aniline, yielding a substituted diarylamine. The subsequent step involves a reductive cyclization, where the nitro group is reduced, and an intramolecular cyclization occurs to form the dihydrophenazine, which is then oxidized to the aromatic phenazine.

G start This compound intermediate1 Substituted Diarylamine start->intermediate1 Jourdan-Ullmann Coupling (with Ar-NH₂) intermediate2 Dihydrophenazine intermediate1->intermediate2 Reductive Cyclization (e.g., NaBH₄) product Substituted Phenazine intermediate2->product Oxidation

Caption: Synthetic pathway to substituted phenazines.

Data Summary
ReagentsExpected ProductPotential YieldReference for Analogy
Aniline, CuI, K₂CO₃; then NaBH₄, NaOH1-Bromo-3-fluoro-5-methyl-5,10-dihydrophenazine40-60% (over two steps)[9][11]
4-Methoxyaniline, CuI, L-proline; then NaBH₄, NaOH1-Bromo-3,7-difluoro-5-methyl-5,10-dihydrophenazine35-55% (over two steps)[10][12]

Palladium-Catalyzed Intramolecular Cyclization

The bromine atom in the starting material serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which can be strategically employed to construct precursors for intramolecular cyclizations leading to various heterocyclic systems, such as indoles.[13][14][15][16][17]

Experimental Protocol

Step 1: Sonogashira Coupling

  • To a solution of this compound (1.0 eq.) in a degassed solvent mixture like THF/Et₃N, add a terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper co-catalyst (e.g., CuI, 10 mol%).

  • Stir the reaction at room temperature to 50 °C until the starting material is consumed.

  • Work up the reaction by filtering off the salts and concentrating the filtrate. Purify the coupled product by column chromatography.

Step 2: Reductive Intramolecular Cyclization

  • Dissolve the alkyne-substituted aniline from the previous step in a suitable solvent.

  • Perform a reduction of the nitro group (e.g., with SnCl₂·2H₂O or catalytic hydrogenation).

  • The resulting amino-alkyne can undergo spontaneous or catalyzed intramolecular cyclization to form the indole ring.

Mechanism of Transformation

The synthesis initiates with a Sonogashira coupling to install an alkyne at the 2-position of the aniline ring. Subsequent reduction of the nitro group to an amine generates a 2-alkynyl-aniline derivative. This intermediate can then undergo a 5-exo-dig cyclization, often promoted by a transition metal catalyst or acid, to construct the indole core.

G start This compound intermediate1 2-Alkynyl-N-methyl-6-nitroaniline start->intermediate1 Sonogashira Coupling (with R-C≡CH) intermediate2 2-Alkynyl-6-amino-N-methylaniline intermediate1->intermediate2 Nitro Reduction product Substituted Indole intermediate2->product Intramolecular Cyclization

Caption: Palladium-catalyzed route to substituted indoles.

Data Summary
ReagentsExpected ProductPotential YieldReference for Analogy
Phenylacetylene, Pd(PPh₃)₄, CuI; then SnCl₂·2H₂O4-Fluoro-1-methyl-2-phenyl-1H-indol-7-amine50-70% (over two steps)[13][16]
Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI; then TBAF, SnCl₂·2H₂O4-Fluoro-1-methyl-1H-indol-7-amine45-65% (over three steps)[14][15][17]

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho- and para-directing nitro group. This provides a powerful method for introducing a variety of nucleophiles, which can lead to the formation of new heterocyclic rings.[18][19][20][21][22]

Experimental Protocol
  • Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Add a nucleophile (e.g., sodium azide, a secondary amine, or a thiol) (1.1-2.0 eq.) and a base if necessary (e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC. After completion, cool the mixture, pour it into water, and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Mechanism of Transformation

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

G start This compound intermediate1 Meisenheimer Complex (Anionic Intermediate) start->intermediate1 Nucleophilic Attack (Nu⁻) product 4-Substituted Aniline Derivative intermediate1->product Elimination of F⁻

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

Data Summary
NucleophileExpected ProductPotential YieldReference for Analogy
Sodium Azide (NaN₃)4-Azido-2-bromo-N-methyl-6-nitroaniline85-95%[18][20]
Morpholine4-(2-Bromo-N-methyl-6-nitroanilino)morpholine70-90%[21][22]
Sodium Thiophenoxide (PhSNa)2-Bromo-N-methyl-6-nitro-4-(phenylthio)aniline75-90%[19]

Conclusion

This compound is a richly functionalized starting material with immense potential for the synthesis of a wide array of heterocyclic compounds. This guide has outlined five robust and plausible synthetic strategies, each leveraging a different reactive handle on the molecule. By employing reductive cyclizations, palladium-catalyzed transformations, and nucleophilic aromatic substitutions, researchers can access valuable N-methylated benzimidazoles, fluorinated quinoxalines, substituted phenazines, and other complex heterocyclic systems. The protocols and mechanistic insights provided herein are intended to serve as a solid foundation for further exploration and optimization in the pursuit of novel bioactive molecules and advanced materials.

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The Strategic Application of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of Substituted Anilines in Kinase Inhibitor Scaffolds

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive tumor growth and proliferation.[1][2][3] Within this critical class of therapeutics, the architectural design of the inhibitor molecule is paramount to its efficacy, selectivity, and pharmacological properties. Substituted anilines, particularly those bearing strategic halogen and nitro functionalities, have emerged as indispensable building blocks in the medicinal chemist's arsenal.

This technical guide focuses on the application of a highly functionalized aniline derivative, 2-Bromo-4-fluoro-N-methyl-6-nitroaniline , in the synthesis of advanced kinase inhibitors. The unique arrangement of its substituents—a bromine atom amenable to cross-coupling reactions, a fluorine atom to modulate physicochemical properties, a nitro group that can be readily transformed into a key amino linkage, and an N-methyl group for steric and electronic influence—renders this molecule a powerful starting material for the construction of complex heterocyclic scaffolds. We will delve into the causality behind its use, provide detailed synthetic strategies, and explore its application in the synthesis of potent kinase inhibitors such as the third-generation ALK/ROS1 inhibitor, Lorlatinib.

The Strategic Advantage of this compound in Kinase Inhibitor Design

The judicious selection of starting materials is a cornerstone of efficient and successful drug discovery campaigns. This compound offers several distinct advantages that streamline the synthetic process and provide avenues for extensive structure-activity relationship (SAR) studies:

  • Orthogonal Reactivity: The bromine atom and the nitro group provide two distinct points for chemical modification. The bromine is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5][6][7][8] The nitro group can be selectively reduced to an amine, which can then participate in amide bond formation or be used as a key building block for the construction of heterocyclic ring systems.

  • Modulation of Physicochemical Properties: The presence of a fluorine atom can significantly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity. Fluorine's high electronegativity can also influence the pKa of nearby functional groups, which can be critical for target engagement.

  • Steric and Electronic Influence: The N-methyl group provides a degree of steric bulk and can influence the conformation of the final molecule, which can be crucial for achieving high selectivity for the target kinase.

Case Study: A Proposed Synthetic Pathway to a Key Lorlatinib Intermediate

Lorlatinib (PF-06463922) is a potent, brain-penetrant, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), two receptor tyrosine kinases implicated in certain types of non-small cell lung cancer (NSCLC).[1][9][10][11][12] While the exact industrial synthesis of Lorlatinib is proprietary, a plausible and illustrative synthetic route to a key intermediate can be conceptualized starting from this compound, leveraging its inherent chemical functionalities.

The target kinase inhibitor is (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][10][13][14]-benzoxadiazacyclotetradecine-3-carbonitrile.[9][10][11][12] A critical fragment of this macrocycle is a substituted aminopyridine core. The following proposed synthetic workflow illustrates how this compound can be utilized to construct a precursor to this core.

Experimental Workflow: Synthesis of a Key Aminopyridine Intermediate

G A This compound B Suzuki-Miyaura Coupling (Arylboronic ester, Pd catalyst, Base) A->B C-C bond formation C Aryl-substituted Intermediate B->C D Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C) C->D Reduction E Diamino Intermediate D->E F Cyclization (with a suitable dicarbonyl equivalent) E->F Ring formation G Substituted Pyridine Core F->G H Further Functionalization G->H Modification I Key Lorlatinib Intermediate H->I

Caption: Proposed synthetic workflow to a key Lorlatinib intermediate.

Step-by-Step Methodologies

Step 1: Suzuki-Miyaura Coupling

The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce a necessary aryl or heteroaryl moiety at the bromine position. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[5][6]

  • Protocol:

    • To a solution of this compound (1.0 equiv) and a suitable arylboronic acid or ester (1.2 equiv) in a degassed solvent such as 1,4-dioxane/water (4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

    • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Nitro Group Reduction

The nitro group is then reduced to a primary amine, which is a crucial step for the subsequent cyclization to form the pyridine ring.

  • Protocol:

    • The aryl-substituted intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • A reducing agent, such as iron powder and ammonium chloride in aqueous ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere, is added.

    • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction mixture is filtered through a pad of Celite to remove the catalyst or iron salts.

    • The filtrate is concentrated under reduced pressure to yield the diamino intermediate.

Step 3: Cyclization to the Pyridine Core

The resulting diamino compound can then be cyclized with a suitable dicarbonyl equivalent to form the desired substituted pyridine core. The choice of the cyclization partner is critical for introducing the correct substituents on the newly formed ring.

  • Protocol:

    • The diamino intermediate is dissolved in a suitable solvent, such as acetic acid or ethanol.

    • A 1,3-dicarbonyl compound or its equivalent is added to the solution.

    • The mixture is heated to reflux and the reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

    • The residue is purified by crystallization or column chromatography to afford the substituted pyridine core.

Step 4: Further Functionalization

The resulting pyridine core can then undergo further functionalization, such as N-alkylation or other modifications, to complete the synthesis of the desired key intermediate for Lorlatinib.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, Arylboronic ester70-90>95
2Nitro ReductionFe, NH₄Cl or H₂, Pd/C85-98>98
3Pyridine Cyclization1,3-Dicarbonyl compound, Acetic acid60-80>95

Targeted Signaling Pathway: ALK and ROS1 in NSCLC

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, can act as oncogenic drivers in a subset of non-small cell lung cancers.[15][16][17] These fusion proteins lead to the aberrant activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis.[18][19][20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein (Constitutively Active) RAS RAS ALK_ROS1->RAS Activation PI3K PI3K ALK_ROS1->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Metastasis) ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis Lorlatinib Lorlatinib (Kinase Inhibitor) Lorlatinib->ALK_ROS1 Inhibition

Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of Lorlatinib.

Lorlatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of the ALK/ROS1 fusion protein and preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1][2][20] Its ability to penetrate the blood-brain barrier and its activity against a wide range of resistance mutations make it a critical therapeutic option for patients with ALK- or ROS1-positive NSCLC.[3][21]

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

This compound represents a prime example of a strategically designed building block for the synthesis of complex, high-value kinase inhibitors. Its pre-installed functionalities and their orthogonal reactivity provide a streamlined and flexible approach to constructing intricate molecular architectures. The proposed synthetic route to a key intermediate of Lorlatinib highlights the practical application of this versatile starting material. As the demand for more potent and selective kinase inhibitors continues to grow, the importance of such well-designed synthetic precursors will undoubtedly increase, paving the way for the discovery and development of the next generation of targeted cancer therapies.

References

  • Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Edwards, M. P. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][10][13][14]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

  • Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Edwards, M. P. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][10][13][14]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. ACS Publications. [Link]

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  • Johnson, T. W., et al. (2014). Discovery of (10R)‑7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H‑8,4-(metheno)pyrazolo[4,3‑h][13][14]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Figshare. [Link]

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The Alchemist's Guide to 2-Bromo-4-fluoro-N-methyl-6-nitroaniline: A Modern Reagent for Strategic Functional Group Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and complex molecule synthesis, the strategic introduction and manipulation of functional groups are paramount. This guide unveils the untapped potential of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, a polysubstituted aniline poised to be a versatile linchpin in the synthetic chemist's toolbox. While direct literature on this specific reagent is emerging, its true power can be understood through the lens of its constituent functionalities and the well-established reactivity of analogous compounds. This document provides a comprehensive technical overview, grounded in proven methodologies, to empower scientists to harness the synthetic utility of this promising reagent.

The Molecular Architecture: A Blueprint for Reactivity

This compound presents a fascinating convergence of functionalities on a single aromatic scaffold. Each substituent is strategically positioned to influence the molecule's reactivity, offering multiple avenues for selective functionalization.

  • The Bromo Group (Br) at C2: This halogen serves as a prime handle for a plethora of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its position ortho to the nitro and N-methylamino groups introduces steric and electronic factors that can be leveraged for regioselective transformations.

  • The Fluoro Group (F) at C4: As a resident of the aromatic ring, the fluorine atom significantly modulates the electronic properties of the scaffold. In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom, activated by the para-nitro group, is a potential leaving group.

  • The N-methylamino Group (-NHMe) at C1: This secondary amine is a key modulator of the ring's electronic character and a potential site for further derivatization. Its presence, ortho to both a bromo and a nitro group, is a critical consideration in planning synthetic strategies.

  • The Nitro Group (-NO₂) at C6: This powerful electron-withdrawing group is a master controller of the ring's reactivity. It activates the ring towards nucleophilic attack and can be chemoselectively reduced to an amino group, unlocking a new suite of transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1845693-81-3
Molecular Formula C₇H₆BrFN₂O₂
Molecular Weight 249.04 g/mol
Appearance Solid

Synthesis of the Core Reagent: A Proposed Pathway

Synthesis_Pathway A 4-Fluoro-N-methylaniline B 4-Fluoro-N-methyl-2-nitroaniline A->B Nitration (e.g., HNO₃, H₂SO₄) C This compound B->C Bromination (e.g., NBS, AcOH) Suzuki_Coupling Reagent This compound Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagent->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product 2-Aryl-4-fluoro-N-methyl-6-nitroaniline Catalyst->Product

Figure 2: Schematic of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Analog-Based)

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).

  • Add a degassed 10:1 mixture of dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-BromoanilinePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9085[1]
2,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂ (0.5)K₃PO₄DMF/H₂O8092[2]
Chemoselective Reduction of the Nitro Group: Unmasking the Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, opening the door to a vast array of subsequent reactions. The challenge lies in achieving this reduction chemoselectively in the presence of the bromo and fluoro substituents. Fortunately, several methods are known to be effective for the selective reduction of nitroarenes in the presence of halogens. [3][4]

Nitro_Reduction Start This compound Reagents Reducing Agent (e.g., Fe/NH₄Cl or SnCl₂·2H₂O) Solvent (e.g., EtOH/H₂O) Start->Reagents Product 3-Bromo-5-fluoro-N¹-methylbenzene-1,2-diamine Reagents->Product

Figure 3: Chemoselective reduction of the nitro group.

Experimental Protocol: Chemoselective Nitro Reduction (Analog-Based)

  • To a round-bottom flask, add this compound (1.0 equiv.) and a mixture of ethanol and water.

  • Add iron powder (5.0 equiv.) and ammonium chloride (5.0 equiv.).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be used in the next step without further purification or purified by column chromatography.

Table 3: Comparison of Reagents for Chemoselective Nitro Reduction

Reagent SystemKey AdvantagesPotential DrawbacksReference
Fe/NH₄Cl Inexpensive, effective, and generally chemoselective for nitro groups over halogens.Heterogeneous reaction, requires filtration.[5]
SnCl₂·2H₂O Mild conditions, high chemoselectivity.Stoichiometric amounts of tin salts are required, leading to waste.[6]
H₂/Pd-C Catalytic, clean reaction.May cause dehalogenation under certain conditions.[7]
Heterocycle Synthesis: Constructing Benzimidazoles

The product of the nitro reduction, a substituted N-methyl-ortho-phenylenediamine, is a valuable precursor for the synthesis of N-methylated benzimidazoles. These heterocycles are privileged scaffolds in medicinal chemistry. The condensation with aldehydes or carboxylic acids is a common and effective method for their preparation. [8][9][10]

Benzimidazole_Synthesis Diamine 3-Bromo-5-fluoro-N¹-methylbenzene-1,2-diamine Conditions Acid or Oxidant Solvent (e.g., EtOH or AcOH) Diamine->Conditions Aldehyde R-CHO Aldehyde->Conditions Product 7-Bromo-5-fluoro-1-methyl-2-substituted-1H-benzo[d]imidazole Conditions->Product

Figure 4: Synthesis of N-methyl benzimidazoles.

Experimental Protocol: Benzimidazole Synthesis from N-methyl-o-phenylenediamine (Analog-Based)

  • Dissolve the crude 3-Bromo-5-fluoro-N¹-methylbenzene-1,2-diamine (1.0 equiv.) in ethanol.

  • Add the desired aldehyde (1.1 equiv.) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Expanding the Synthetic repertoire: Other Notable Transformations

Beyond the core transformations, the unique substitution pattern of this compound allows for a range of other valuable reactions.

  • Buchwald-Hartwig Amination: The bromo group can participate in palladium-catalyzed amination reactions to introduce a variety of primary and secondary amines. [11]* Sonogashira and Heck Couplings: These palladium-catalyzed reactions allow for the introduction of alkyne and alkene functionalities, respectively, at the bromine-bearing position. [12][13]* Nucleophilic Aromatic Substitution (SNAr): While the bromine is the more reactive site for cross-coupling, under specific conditions, the fluorine atom, activated by the para-nitro group, can be displaced by strong nucleophiles.

  • Ullmann Condensation: This copper-catalyzed reaction offers an alternative to palladium-based methods for the formation of C-N and C-O bonds at the bromo position. [11]

Conclusion: A Reagent of Strategic Importance

This compound is more than just a collection of functional groups; it is a strategically designed building block that offers a wealth of synthetic possibilities. By understanding the inherent reactivity of each substituent and leveraging the extensive literature on analogous compounds, researchers can unlock its potential for the efficient construction of complex molecular architectures. This guide serves as a foundational resource, providing both the conceptual framework and practical, analog-based protocols to empower innovation in drug discovery and beyond.

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  • ChemRxiv. (2021). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of a robust synthetic pathway to 2-bromo-4-fluoro-N-methyl-6-nitroaniline, a highly functionalized aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. Recognizing the synthetic challenges posed by the regioselective introduction of multiple substituents on an aniline core, this document outlines a strategic, multi-step approach beginning from commercially available 4-fluoroaniline. The narrative emphasizes the chemical rationale behind the chosen sequence of reactions—including amino group protection, bromination, nitration, deprotection, and N-methylation—to ensure high yields and purity. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of key process considerations. Furthermore, this guide explores subsequent derivatization of the target molecule, showcasing its utility as a platform for generating diverse chemical entities through nitro group reduction and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for the synthesis of complex aniline derivatives.

Introduction

Substituted nitroanilines are foundational building blocks in modern organic synthesis. Their unique combination of electron-donating amino groups and electron-withdrawing nitro groups, along with specific halogenation patterns, makes them invaluable precursors for a wide array of target molecules. These scaffolds are particularly prevalent in the development of pharmaceuticals, agrochemicals, and specialized polymers[1][2][3]. The target molecule, this compound, is a prime example of a highly orchestrated structure, presenting both opportunities and challenges for the synthetic chemist.

The key synthetic challenge lies in controlling the regioselectivity of three distinct electrophilic aromatic substitution reactions (bromination and nitration) on the aniline ring. The directing effects of the substituents—the strongly activating amino group, the moderately activating fluorine atom, and the deactivating but ortho-, para-directing bromine atom—must be carefully managed at each stage. Furthermore, the high reactivity of the aniline ring towards oxidation, particularly under nitrating conditions, necessitates a strategic use of protecting groups to ensure the integrity of the amino functionality and achieve the desired outcome.

This guide proposes a logical and field-proven synthetic sequence designed to overcome these challenges, providing a reliable pathway to the target compound and its derivatives.

Retrosynthetic Analysis and Strategic Planning

A successful synthesis of a polysubstituted aromatic compound hinges on the correct ordering of reactions. A retrosynthetic analysis reveals a logical pathway that leverages the directing effects of the substituents at each stage. The N-methyl group can be introduced last to avoid potential side reactions during the more aggressive bromination and nitration steps. The core of the strategy involves protecting the highly activating amino group as an acetamide to moderate its reactivity and ensure predictable regiochemical outcomes.

The proposed disconnection approach is illustrated below:

G cluster_main Retrosynthetic Pathway Target This compound Step5 N-(2-Bromo-4-fluoro-6-nitrophenyl)acetamide Target->Step5 N-Methylation & Deprotection Step4 N-(2-Bromo-4-fluorophenyl)acetamide Step5->Step4 Nitration Step3 N-(4-Fluorophenyl)acetamide Step4->Step3 Bromination Start 4-Fluoroaniline Step3->Start Amine Protection (Acetylation)

Caption: Retrosynthetic analysis of the target molecule.

This multi-step strategy ensures that each electrophilic substitution is directed to the desired position, culminating in a final N-methylation step to yield the target compound.

A Validated Synthetic Pathway: Protocols and Mechanistic Insights

This section details the step-by-step synthesis, providing both the procedural details and the underlying chemical principles for each transformation.

Step 1: Protection of the Amino Group (Acetylation)

The initial and most critical step is the protection of the primary amine of 4-fluoroaniline. This is essential for two reasons: 1) It moderates the powerful activating effect of the amine, preventing polysubstitution and oxidation in subsequent steps. 2) It ensures that the nitration reaction proceeds as desired, as the unprotected amine would be protonated to a meta-directing ammonium ion under strong acidic conditions. Acetylation with acetic anhydride is a standard, high-yield procedure.

Experimental Protocol:

  • In a 500 mL round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid (3.0 mL per gram of aniline).

  • While stirring the solution at room temperature, add acetic anhydride (1.1 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to 50°C for 1 hour.

  • Allow the mixture to cool to room temperature and then pour it slowly into a beaker of ice water (10 mL per gram of starting aniline) with vigorous stirring.

  • Collect the resulting white precipitate of N-(4-fluorophenyl)acetamide by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to yield the product.

ParameterValueReference Analogy
Starting Material 4-Fluoroaniline[4]
Reagent Acetic Anhydride[5]
Solvent Glacial Acetic Acid[4]
Typical Yield >95%[5]
Purity >98% by HPLC-
Step 2: Regioselective Bromination

With the amine protected, the N-acetyl group now directs electrophilic substitution to the ortho and para positions. Since the para position is occupied by the fluorine atom, bromination occurs exclusively at the ortho position. N-Bromosuccinimide (NBS) is an excellent choice for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions.

Experimental Protocol:

  • Suspend N-(4-fluorophenyl)acetamide (1.0 eq) in acetonitrile (5 mL per gram).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) to the suspension.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to afford N-(2-bromo-4-fluorophenyl)acetamide, which can be purified by recrystallization from ethanol/water.

ParameterValueReference Analogy
Starting Material N-(4-Fluorophenyl)acetamide[6]
Reagent N-Bromosuccinimide (NBS)[6]
Solvent Acetonitrile[7]
Typical Yield 85-95%[7]
Purity >98% by HPLC-
Step 3: Regioselective Nitration

This is the second key regiochemical step. The directing groups on the ring are the ortho-, para-directing N-acetyl group (ortho to Br, meta to F) and the ortho-, para-directing fluorine atom (para to Br, meta to the acetylamino group). The N-acetyl group is the more powerful activator, and its remaining open ortho position is the most electronically enriched and sterically accessible site for nitration.

Experimental Protocol:

  • In a flask cooled to 0°C in an ice bath, slowly add N-(2-bromo-4-fluorophenyl)acetamide (1.0 eq) in portions to concentrated sulfuric acid (98%, 4 mL per gram) with stirring, ensuring the temperature does not exceed 10°C.

  • Once dissolution is complete, slowly add a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 mL per gram of starting material) dropwise, maintaining the internal temperature between 0-5°C[4].

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product, N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide, to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

ParameterValueReference Analogy
Starting Material N-(2-Bromo-4-fluorophenyl)acetamide[4]
Reagents Fuming Nitric Acid, Sulfuric Acid[4][8]
Temperature 0-5°C[4]
Typical Yield 80-90%[9]
Purity >97% by HPLC-
Step 4 & 5: Hydrolysis (Deprotection) and N-Methylation

The final steps involve removing the acetyl protecting group to reveal the free amine, followed by N-methylation. The hydrolysis is typically achieved under acidic conditions. The subsequent N-methylation can be performed using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol (Hydrolysis):

  • Suspend N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol (5 mL per gram) and concentrated hydrochloric acid (5 mL per gram).

  • Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, 2-bromo-4-fluoro-6-nitroaniline, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is often pure enough for the next step.

Experimental Protocol (N-Methylation):

  • Dissolve the crude 2-bromo-4-fluoro-6-nitroaniline (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Add methyl iodide (1.5 eq) and heat the mixture to 50-60°C for 3-5 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to yield the final product, this compound[10].

ParameterValueReference Analogy
Hydrolysis Reagents HCl, Ethanol[5]
Methylation Reagents Methyl Iodide, K₂CO₃[11]
Solvent Acetone or DMF[11]
Typical Yield 70-85% (over two steps)-
Purity >98% after chromatography-

Synthesis of Key Derivatives

The strategic placement of functional groups makes this compound an excellent platform for creating a library of derivatives. The nitro group and the bromine atom are particularly amenable to further transformations.

Caption: Key derivatization reactions of the target molecule.

A. Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding a valuable diamine intermediate. This transformation is commonly achieved using tin(II) chloride in an acidic medium or via catalytic hydrogenation. This diamine can then be used to construct heterocyclic ring systems, such as benzodiazepines or quinoxalines.

Representative Protocol (SnCl₂ Reduction):

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl.

  • Heat the mixture to 70°C for 2-3 hours.

  • Cool the reaction, make it strongly basic (pH > 10) with NaOH solution, and extract with ethyl acetate.

  • The organic layer is then dried and concentrated to yield 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine.

B. Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond provides a handle for forming new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid can introduce a new aryl substituent at the 2-position, significantly increasing molecular complexity.

Representative Protocol (Suzuki Coupling):

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene and water.

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours.

  • After cooling, perform a standard aqueous workup and purify the product by column chromatography.

Conclusion

This guide has presented a logical, reliable, and well-documented synthetic route for the preparation of this compound. By employing a strategy of amine protection followed by a controlled sequence of electrophilic aromatic substitutions and a final N-alkylation, the challenges of regioselectivity and substrate reactivity are effectively managed. The detailed protocols and mechanistic discussions provided herein offer a practical framework for researchers in the field. The demonstrated utility of the target compound as a platform for further derivatization underscores its value as a key intermediate in the synthesis of complex molecules for pharmaceutical and industrial applications.

References

  • ResearchGate . (PDF) 2-Bromo-4-nitroaniline. Available at: [Link]

  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • MySkinRecipes . 2-BROMO-4-FLUORO-6-NITROANILINE. Available at: [Link]

  • Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Synlett . A Practical Procedure for Regioselective Bromination of Anilines. (2012). Available at: [Link]

  • Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
  • PubChem . 2-Bromo-6-fluoro-4-nitroaniline. Available at: [Link]

  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • AZoM . An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). Available at: [Link]

  • ACS Publications . Nickel(II) Complexes Derived from Schiff Base Ligands.... (Langmuir). Available at: [Link]

  • Chegg . Solved Q 1(b)[20 Marks]The electrophilic aromatic nitration.... Available at: [Link]

  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

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The Strategic Deployment of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Imperative for Chemical Diversity in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents demands the rapid generation and evaluation of vast and diverse chemical libraries. Parallel synthesis has emerged as a cornerstone of this endeavor, enabling the systematic and expedited preparation of discrete compounds. The strategic choice of a central scaffold, or core building block, is paramount to the success of any parallel synthesis campaign. An ideal scaffold should possess multiple, orthogonally reactive functional groups, allowing for the controlled and sequential introduction of diverse chemical moieties. This guide provides an in-depth technical exploration of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline , a highly functionalized aniline derivative, as a versatile scaffold for the construction of compound libraries in drug discovery. Its unique arrangement of a reactive aryl bromide, an electron-withdrawing nitro group, a secondary N-methylamine, and a fluorine atom offers a rich chemical canvas for diversification.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of the starting material is fundamental to designing robust synthetic protocols.

PropertyValueSource
CAS Number 1845693-81-3[1]
Molecular Formula C₇H₆BrFN₂O₂[1]
Molecular Weight 249.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥96%[1]

Strategic Multi-Vector Diversification: A Three-Stage Parallel Synthesis Workflow

The inherent reactivity of this compound allows for a logical and efficient three-stage diversification strategy. This approach enables the exploration of chemical space around three distinct points of the molecule: the aryl bromide, the nitro group, and the N-methylamino group.

G A This compound (Core Scaffold) B Stage 1: C-C & C-N Bond Formation (Suzuki or Buchwald-Hartwig Coupling) A->B Aryl Boronic Acids or Amines C Stage 2: Reduction of Nitro Group (Chemoselective Reduction) B->C Reduction D Stage 3: Amide Bond Formation (Acylation of Resulting Aniline) C->D Carboxylic Acids / Acyl Chlorides E Diverse Library of Final Compounds D->E

Caption: A three-stage parallel synthesis workflow utilizing this compound.

Stage 1: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide

The aryl bromide at the 2-position of the scaffold is a prime handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. The two most powerful and versatile methods for this transformation are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their esters.[2] This reaction is well-suited for parallel synthesis due to its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids.

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

  • Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water mixture).

  • Reagent Addition: To each well, add a unique aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Reaction: Seal the reaction block and heat to 80-100 °C for 4-12 hours, with stirring.

  • Work-up: After cooling, the reaction mixtures can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine in the 96-well format. The organic layers are then concentrated in vacuo.

Table of Exemplary Aryl Boronic Acids for Diversification:

Boronic AcidExpected Substructure
Phenylboronic acidBiphenyl core
4-Methoxyphenylboronic acidElectron-rich biaryl
3-Cyanophenylboronic acidElectron-deficient biaryl
Thiophene-2-boronic acidHeteroaromatic linkage
Pyridine-3-boronic acidBasic nitrogen-containing heterocycle
Buchwald-Hartwig Amination: Introduction of Diverse Amine Functionality

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and a wide variety of primary and secondary amines.[3] This reaction is invaluable for introducing functionalities that can modulate solubility, basicity, and hydrogen bonding potential.

Experimental Protocol: Parallel Buchwald-Hartwig Amination

  • Array Preparation: In a 96-well reaction block under an inert atmosphere (e.g., nitrogen or argon), dispense a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., toluene or dioxane).

  • Reagent Addition: To each well, add a unique primary or secondary amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq.).

  • Reaction: Seal the reaction block and heat to 90-110 °C for 6-18 hours, with stirring.

  • Work-up: After cooling, quench the reactions with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent and concentrate as described for the Suzuki-Miyaura coupling.

Table of Exemplary Amines for Diversification:

AmineExpected Substructure
MorpholineHeterocyclic amine for solubility
PiperidineSaturated nitrogen heterocycle
AnilineDi-arylamine linkage
BenzylamineFlexible linker to an aryl group
N-MethylpiperazineBasic amine for salt formation

Stage 2: Chemoselective Reduction of the Nitro Group

The nitro group at the 6-position serves as a masked amino group. Its reduction to a primary aniline opens up a new vector for diversification. It is crucial to employ a reduction method that is chemoselective, leaving other functional groups, particularly the newly installed aryl or amino substituent from Stage 1, intact.

Causality in Reagent Selection: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it can sometimes lead to the reduction of other functional groups.[4] A more chemoselective and parallel synthesis-friendly approach is the use of a metal in an acidic medium, such as iron powder in acetic acid or stannous chloride (SnCl₂) in ethanol.[5] These methods are generally tolerant of a wide range of functional groups.

G A Library from Stage 1 (Ar-NO2) B Addition of Reducing Agent (e.g., Fe/AcOH or SnCl2) A->B C Reaction at Elevated Temperature B->C D Aqueous Work-up and Neutralization C->D E Purified Diamine Library (Ar-NH2) D->E

Caption: Workflow for the chemoselective reduction of the nitro group.

Experimental Protocol: Parallel Nitro Group Reduction

  • Array Preparation: Dissolve the crude library from Stage 1 in a suitable solvent (e.g., ethanol or acetic acid) in a 96-well reaction block.

  • Reagent Addition: To each well, add the reducing agent, for example, iron powder (5.0 eq.) for reactions in acetic acid, or a solution of SnCl₂·2H₂O (4.0 eq.) for reactions in ethanol.

  • Reaction: Heat the reaction block to 60-80 °C for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, filter off any solid material. For the iron/acetic acid method, neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution). For the SnCl₂ method, adjust the pH to be basic. Extract the aqueous layers with an organic solvent and concentrate.

Stage 3: Amide Bond Formation at the Newly Formed Aniline

The final stage of diversification involves the acylation of the primary aniline generated in Stage 2. This is a robust and high-yielding reaction that can be performed with a vast array of commercially available carboxylic acids (via activation) or acyl chlorides.

Experimental Protocol: Parallel Amide Coupling

  • Array Preparation: Dissolve the diamine library from Stage 2 in a suitable solvent (e.g., dichloromethane or DMF) in a 96-well reaction block.

  • Reagent Addition (from Carboxylic Acids): To each well, add a unique carboxylic acid (1.2 eq.), a coupling agent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq.).

  • Reagent Addition (from Acyl Chlorides): To each well, add a unique acyl chloride (1.1 eq.) and a base (e.g., triethylamine or pyridine, 1.5 eq.).

  • Reaction: Stir the reaction mixtures at room temperature for 2-16 hours.

  • Purification: The final library can be purified using high-throughput parallel purification techniques such as mass-directed preparative HPLC.[6][7]

Safety and Handling

Substituted anilines and their derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10] All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion: A Versatile Scaffold for Rapid Library Generation

This compound is a powerful and versatile scaffold for parallel synthesis in drug discovery. Its strategically positioned and orthogonally reactive functional groups allow for a three-stage diversification strategy, enabling the rapid generation of large and structurally diverse compound libraries. The well-established and robust nature of the chemical transformations described in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, chemoselective nitro reduction, and amide bond formation—ensures a high success rate in library production. By leveraging this core building block, medicinal chemists can efficiently explore vast regions of chemical space in their quest for the next generation of therapeutic agents.

References

  • Di, L., et al. (2019). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hochlowski, J., et al. (2003). High-Throughput Purification of Single Compounds and Libraries. ACS Symposium Series. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liu, C., et al. (2012). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. Available at: [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

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A-Scientist's-Guide-to-Troubleshooting-and-Optimization-in-Drug-Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Complexity with a Systematic Mindset

In the intricate landscape of drug discovery and development, the path from a promising molecular entity to a clinically approved therapeutic is rarely linear. It is a journey characterized by unforeseen obstacles, experimental variability, and complex biological systems that often defy simple predictions. For researchers, scientists, and drug development professionals, the ability to systematically troubleshoot and rigorously optimize experimental and manufacturing processes is not merely a technical skill—it is the cornerstone of success.

This guide eschews a rigid, one-size-fits-all template. Instead, it provides a foundational, logic-based framework for identifying, analyzing, and resolving the multifaceted challenges inherent in pharmaceutical R&D. By synthesizing technical accuracy with field-proven insights, this document will empower you to build self-validating systems, make informed, causality-driven decisions, and ultimately, accelerate the delivery of safe and effective medicines to patients.

Part 1: The Foundation - A Systematic Framework for Problem-Solving

Before diving into specific laboratory or process challenges, it is crucial to establish a robust, systematic approach to troubleshooting. Ad-hoc, "trial-and-error" methods are inefficient and often obscure the true source of a problem. Instead, leveraging established quality management principles provides a structured and defensible methodology.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System), provide a comprehensive framework for a modern, holistic approach to quality.[1][2] At the heart of this framework is the principle of Quality by Design (QbD) , which emphasizes building quality into a product and process through enhanced understanding.[1][3] This proactive mindset is fundamental to effective troubleshooting and optimization.

Two powerful methodologies underpin this systematic approach:

  • Root Cause Analysis (RCA): RCA is a systematic process designed to identify the fundamental reasons for an issue, rather than merely addressing its symptoms.[4][5][6] By repeatedly asking "Why?" (a technique known as the 5 Whys ), teams can peel back layers of causality to uncover the core problem.[4][7] This prevents the recurrence of issues and drives continuous improvement.[4]

  • Failure Mode and Effects Analysis (FMEA): FMEA is a proactive risk assessment tool used to identify potential failures within a system, process, or product before they occur.[8][9] Teams brainstorm potential failure modes, analyze their potential effects, and score them based on severity, likelihood of occurrence, and detectability.[8][10] This allows for the prioritization of resources to mitigate the most critical risks.[11]

A powerful, data-driven framework that integrates these principles is the DMAIC (Define, Measure, Analyze, Improve, Control) cycle, a cornerstone of Six Sigma methodology.[12][13]

  • Define: Clearly articulate the problem, project goals, and scope.[12][14][15]

  • Measure: Collect data to establish a baseline for the process's current performance.[12][14][15]

  • Analyze: Analyze the collected data to identify the root cause(s) of the problem.[12][14][15]

  • Improve: Develop, test, and implement solutions that address the root causes.[14][15]

  • Control: Implement measures to sustain the improvements over the long term.[12][14]

DMAIC_Cycle

Caption: The DMAIC cycle for systematic process improvement.

Part 2: Troubleshooting in Early Discovery - High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries.[16] However, HTS campaigns are frequently plagued by false positives and negatives, which can arise from compound interference with the assay technology itself.[16][17]

A primary challenge is differentiating compounds with genuine activity against the biological target from those that create artifacts.[16] Common sources of interference include:

  • Compound Aggregation: Many compounds are poorly soluble and can form colloidal aggregates at screening concentrations, leading to nonspecific inhibition of biomolecules.[17]

  • Reactivity: Compounds containing reactive chemical groups can covalently modify proteins, leading to spurious results.

  • Assay Technology Interference: Some compounds can directly interfere with the detection method, such as inhibiting reporter enzymes like luciferase or possessing inherent fluorescent properties.[17]

Troubleshooting Matrix for HTS Assays
Potential Problem Likely Cause(s) Recommended Solution(s) / Optimization Strategy
High Rate of False Positives Compound aggregation, assay interference (fluorescence, luciferase inhibition), compound reactivity.- Run orthogonal assays: Test hits in a secondary assay that uses a different detection technology.[16]- Include detergent: Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to disrupt aggregation-based inhibition.[16]- Perform counter-screens: Screen hits against the reporter enzyme alone to identify direct inhibitors.[17]- Utilize computational filters: Use tools to flag Pan-Assay Interference Compounds (PAINS) and other known problematic structures.
Poor Z'-factor / High Variability Inconsistent liquid handling, plate edge effects, reagent instability, cell plating inconsistency.- Optimize automation: Verify liquid handler calibration and dispensing accuracy.- Use barrier plates: Employ plates designed to minimize evaporation and thermal gradients.- Monitor reagent stability: Assess reagent performance over the time course of the screen.- Improve cell handling: Ensure uniform cell suspensions and optimize seeding density.[18]
Systematic Plate-to-Plate Variation Batch differences in reagents or plates, instrument drift, environmental fluctuations (temperature, humidity).- Implement robust QC: Use the same batch of critical reagents for the entire screen.- Normalize data: Apply statistical correction methods to account for systematic errors and plate-to-plate variability.[19]- Monitor instrument performance: Run standardized calibration plates at regular intervals.

HTS_Troubleshooting_Workflow

Caption: Decision workflow for HTS hit validation.

Part 3: Optimization in Preclinical Development

Once a validated hit progresses, the focus shifts to lead optimization, a multiparameter balancing act to refine a compound's properties.[20][21] Two critical areas of focus are optimizing ADME/Tox properties and troubleshooting in vivo studies.

Optimizing ADME/Tox Properties

A major cause of clinical trial failure is suboptimal toxicological or pharmacological characteristics.[22] Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial.[22][23]

Key Optimization Strategies:

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can identify metabolically labile "soft spots" in a molecule. Medicinal chemists can then modify these positions to block metabolic pathways and improve half-life.

  • Solubility and Permeability: Poor solubility can limit absorption and lead to inaccurate assay results. Strategies to improve solubility include modifying ionizable groups or reducing molecular planarity. Permeability can be assessed using models like the Caco-2 cell assay.

  • Toxicity: Early in vitro cytotoxicity assays are essential to flag problematic compounds.[22] Cardiotoxicity (e.g., hERG channel inhibition) and hepatotoxicity are common concerns that should be screened for early and frequently. Computational models can also predict potential toxicity hazards.[20][24]

Protocol: General Cytotoxicity Assay for Compound Screening

This protocol provides a general workflow for assessing the cytotoxic potential of compounds using a resazurin-based viability assay.

1. Cell Preparation: a. Culture cells to ~80% confluency under standard conditions. b. Harvest cells and perform a cell count to determine viability and concentration. c. Dilute the cell suspension in fresh culture medium to the desired seeding density (e.g., 5,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well, tissue culture-treated plate. e. Incubate the plate for 24 hours to allow cells to attach and resume growth.[25]

2. Compound Treatment: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.[25] Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). c. Remove the medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only controls and positive controls (a known cytotoxic agent). d. Incubate for the desired exposure time (e.g., 48-72 hours).

3. Viability Assessment: a. Prepare the resazurin solution according to the manufacturer's instructions. b. Add 20 µL of the resazurin solution to each well. c. Incubate for 1-4 hours, or until a color change is apparent. d. Measure the fluorescence (e.g., 560nm Ex / 590nm Em) using a microplate reader.

4. Data Analysis: a. Subtract the background fluorescence from a "media-only" control. b. Normalize the data to the vehicle-only control wells (representing 100% viability). c. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting In Vivo Animal Models

Animal models are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetics in a complex biological system.[26][27] However, translating preclinical data to clinical outcomes is a significant challenge.[26]

Common Challenges and Solutions:

  • Poor Exposure/Bioavailability: If a compound shows potent in vitro activity but no in vivo efficacy, the first step is to conduct a pharmacokinetic (PK) study.

    • Troubleshooting: Is the compound being rapidly metabolized? Is it poorly absorbed from the GI tract? Answering these questions with PK data can guide formulation changes (e.g., using a different vehicle) or chemical modifications to improve ADME properties.

  • Lack of Efficacy: Assuming adequate exposure, a lack of efficacy may point to a flaw in the animal model itself.

    • Troubleshooting: Does the model accurately recapitulate the human disease?[28] Is the target engagement sufficient in the model system? It may be necessary to use a different, more predictive animal model or to develop assays to confirm the compound is reaching and modulating its target in vivo.

  • Unexpected Toxicity: Toxicity observed in vivo that was not predicted by in vitro assays is common.

    • Troubleshooting: This could be due to a metabolite, off-target effects, or the complex physiological response of a whole organism. A thorough investigation, including histopathology and clinical chemistry, is required to understand the mechanism of toxicity. This information is critical for deciding whether the toxic effect can be mitigated or if the compound must be abandoned.

Conclusion: A Culture of Continuous Improvement

Troubleshooting and optimization are not discrete events but an ongoing, iterative process that spans the entire drug development lifecycle. By adopting a systematic, data-driven framework grounded in the principles of Quality by Design, researchers and scientists can move beyond simply fixing problems to proactively preventing them. This guide provides the foundational logic, key considerations, and practical protocols to navigate the inherent complexities of pharmaceutical R&D. Cultivating this mindset of rigorous inquiry and continuous improvement is essential for enhancing the efficiency of drug development and, ultimately, for delivering innovative therapies that improve human health.

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A Senior Application Scientist's Guide to the Purification of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-fluoro-N-methyl-6-nitroaniline is a key substituted aniline intermediate with significant applications in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] The biological efficacy and safety of the final active pharmaceutical ingredients (APIs), as well as the performance characteristics of materials derived from this compound, are directly contingent on its purity. The synthesis of this molecule, however, often yields a mixture of structurally similar byproducts, including positional isomers and products of incomplete reactions, which can be challenging to separate. This guide provides an in-depth, experience-driven framework for the purification of this compound. We will dissect the origins of common impurities, evaluate strategic purification pathways, and provide detailed, validated protocols for liquid-liquid extraction, recrystallization, and advanced column chromatography techniques tailored for this basic, halogenated nitroaniline.

The Strategic Imperative for Purity: Understanding the Contaminant Profile

The purification strategy for any compound must begin with a thorough understanding of the potential impurities. These are not random contaminants but are logical outcomes of the synthetic route. A plausible synthesis for this compound involves the bromination of a precursor like 4-fluoro-N-methyl-2-nitroaniline. This electrophilic aromatic substitution, while effective, can result in a variety of closely related byproducts.

Common Impurity Classes:

  • Positional Isomers: Bromination could occur at an alternative position on the aromatic ring, leading to isomers that are difficult to distinguish and separate due to their similar physicochemical properties.

  • Incompletely Reacted Starting Material: Unreacted 4-fluoro-N-methyl-2-nitroaniline is a common impurity that must be removed.

  • Over-Brominated Byproducts: The reaction may proceed too far, resulting in the addition of a second bromine atom to the ring, creating di-bromo species.[2]

  • Process-Related Impurities: Inorganic salts and residual acids or bases from the reaction workup.

The diagram below illustrates a hypothetical synthetic pathway and the genesis of these primary impurities.

G cluster_reactants Reactants cluster_products Reaction Mixture SM 4-Fluoro-N-methyl- 2-nitroaniline Product TARGET 2-Bromo-4-fluoro-N-methyl- 6-nitroaniline SM->Product Desired Reaction Impurity1 BYPRODUCT Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 BYPRODUCT Positional Isomer (e.g., 2-Bromo-4-fluoro- N-methyl-5-nitroaniline) SM->Impurity2 Side Reaction Br Brominating Agent (e.g., NBS, Br₂) Br->Product Impurity3 BYPRODUCT Di-brominated Species Product->Impurity3 Over-reaction G Crude Crude Reaction Mixture (Product + Byproducts + Salts) LLE Step 1: Liquid-Liquid Extraction (Acid-Base Wash) Crude->LLE Removes inorganic salts & non-basic impurities Recryst Step 2: Recrystallization (Bulk Purification) LLE->Recryst Removes bulk of starting material Chrom Step 3: Column Chromatography (Isomer Separation) Recryst->Chrom Removes positional isomers Pure Pure Product (>99.5%) Chrom->Pure

Caption: Strategic workflow for multi-stage purification.

Stage 1: Initial Workup via Liquid-Liquid Extraction (LLE)

Causality: The N-methyl amine group is basic and can be protonated by an acid to form a water-soluble salt. [3]This property allows for a highly effective separation from neutral organic byproducts and starting materials that are less basic. LLE is the foundational step for removing inorganic salts and preparing the crude material for further purification. [4][5]

Stage 2: Bulk Purification via Recrystallization

Causality: Recrystallization separates compounds based on their differential solubility in a specific solvent at varying temperatures. [6]For the target compound, which is a solid, this method is excellent for removing large quantities of impurities that have significantly different solubility profiles, dramatically increasing the purity of the bulk material before final polishing.

Stage 3: High-Purity Polishing via Column Chromatography

Causality: Column chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase. [7]This is the most powerful technique for separating closely related positional isomers. However, the basic nature of anilines poses a challenge, as they can interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation and product loss. [8][9]This interaction must be mitigated through careful method design.

Validated Experimental Protocols

Protocol 3.1: Initial Workup via Acid-Base Liquid-Liquid Extraction

This protocol is designed to isolate the basic organic components of the reaction mixture from inorganic salts and neutral or acidic byproducts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) (2 x 50 mL per 100 mL of organic phase).

    • Scientist's Note: The target compound will protonate and move into the aqueous HCl layer. Most neutral organic impurities will remain in the organic layer, which can be discarded.

  • Phase Separation: Combine the aqueous acidic layers. Perform a back-extraction with a small amount of fresh EtOAc to remove any residual neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >10. A precipitate or oil (the free-base form of the product) should appear.

  • Re-extraction: Extract the basified aqueous solution with fresh EtOAc (3 x 50 mL). The purified amine product will now transfer back into the organic phase. [4]6. Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, salt-free product.

Protocol 3.2: Bulk Purification by Recrystallization

This protocol purifies the solid product obtained from LLE. The key is selecting a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. [6] Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate/hexane mixtures) to identify a suitable system. A good solvent will dissolve the compound when boiling but will show crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution. [6]3. Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. [10]4. Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to a constant weight.

Solvent SystemSuitability for Halogenated NitroanilinesReference
Ethanol Good general-purpose solvent, often yields high-quality crystals.[6]
Acetic Acid High solubility at elevated temperatures; may require thorough drying.[10]
EtOAc / Hexane A tunable system; product is dissolved in hot EtOAc, and Hexane is added to induce precipitation.[7]
Protocol 3.3: High-Purity Polishing via Column Chromatography

For removing persistent positional isomers, column chromatography is essential. The choice of stationary and mobile phases is critical for success.

Method A: Modified Normal-Phase Chromatography (Silica Gel)

  • Rationale: This method uses standard silica gel, but the mobile phase is modified with a small amount of a basic amine (like triethylamine, TEA) to suppress the interaction between the product and acidic silanol groups, preventing peak tailing. [11] Step-by-Step Methodology:

  • TLC Analysis: Develop a mobile phase system using Thin Layer Chromatography (TLC). A good system (e.g., Hexane:EtOAc with 0.5% TEA) should show good separation between the product spot and impurities, with a target Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using the initial mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).

  • Sample Loading: Dissolve the semi-pure product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column using a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity (e.g., from 5% to 20% EtOAc in Hexane, maintaining 0.5% TEA throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Concentration: Evaporate the solvent from the pure fractions under reduced pressure to yield the final, high-purity product.

Method B: Amine-Functionalized Silica Chromatography

  • Rationale: This advanced method uses a stationary phase where the silica surface is chemically modified with amine groups. This creates a more inert surface that does not strongly bind basic analytes, resulting in superior peak shape and easier separation without needing a mobile phase modifier. [8][11] Step-by-Step Methodology:

  • TLC Analysis: Use amine-functionalized TLC plates to develop a solvent system (e.g., Hexane:EtOAc).

  • Column Packing: Use a pre-packed amine-functionalized silica column or pack one manually.

  • Sample Loading & Elution: Follow the same procedure as in Method A, but without the need to add TEA to the mobile phase. The separation is often cleaner and more efficient. [11]

    Parameter Method A: Silica + TEA Method B: Amine-Functionalized Silica
    Stationary Phase Standard Silica Gel Amine-Functionalized Silica
    Mobile Phase Requires basic modifier (e.g., 0.5% TEA) Standard solvents (Hexane/EtOAc)
    Peak Shape Good, but can still show some tailing Typically excellent, sharp, and symmetrical
    Simplicity Requires careful mobile phase preparation Simpler, no modifier needed

    | Cost | Lower cost stationary phase | Higher cost stationary phase |

Purity Verification

After purification, the final product's purity must be rigorously confirmed. A self-validating protocol employs multiple analytical techniques:

  • Thin Layer Chromatography (TLC): A quick check to ensure the absence of impurities (a single spot).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99.5% by peak area). [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and detects any remaining structurally similar impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Conclusion

The successful purification of this compound is not achieved through a single method but through a logical, multi-stage strategy that systematically removes distinct classes of impurities. By leveraging the compound's inherent basicity for an initial acid-base extraction, followed by bulk recrystallization and a final polishing step using tailored column chromatography, researchers can consistently obtain this valuable intermediate with the high purity required for demanding applications in drug discovery and materials science. The key to success lies in understanding the chemistry of the target molecule and its likely contaminants, allowing for the rational design of a robust and efficient purification workflow.

References

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An In-depth Technical Guide on Common Side Reactions in the Synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the common side reactions encountered during the synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The intricate arrangement of four different substituents on the aniline ring presents significant challenges in controlling regioselectivity and minimizing byproduct formation. This document outlines plausible synthetic pathways and offers an in-depth examination of potential side reactions at each critical stage, including nitration, bromination, and N-methylation. Mechanistic insights, mitigation strategies, and detailed analytical protocols are provided to equip researchers, scientists, and drug development professionals with the knowledge to optimize the synthesis, improve yield and purity, and ensure robust quality control.

Introduction

This compound is a highly functionalized aromatic compound whose unique substitution pattern makes it a valuable building block for the synthesis of more complex molecules.[1] The presence of a bromine atom allows for the introduction of various functionalities through cross-coupling reactions, the fluorine atom can enhance metabolic stability, and the nitro group can be readily reduced to an amino group, providing a handle for further derivatization.[3] However, the synthesis of this molecule is fraught with challenges. The interplay of the directing effects of the amino, bromo, fluoro, and nitro groups can lead to a variety of side reactions, complicating the purification process and reducing the overall yield.[3][4] This guide aims to provide a detailed understanding of these potential pitfalls and offer practical solutions for their mitigation.

Plausible Synthetic Strategies and Key Transformation Steps

A logical synthetic approach to this compound would involve the sequential introduction of the substituents onto a simpler aniline precursor. A plausible route, which will be the focus of this guide, starts with 4-fluoroaniline and proceeds through nitration, bromination, and finally N-methylation. The order of these steps is critical to manage the directing effects of the substituents and minimize the formation of unwanted isomers.

Synthetic_Pathway 4-Fluoroaniline 4-Fluoroaniline Intermediate_A 2-Nitro-4-fluoroaniline 4-Fluoroaniline->Intermediate_A Nitration (HNO3, H2SO4) Intermediate_B 2-Bromo-4-fluoro-6-nitroaniline Intermediate_A->Intermediate_B Bromination (e.g., NBS) Final_Product This compound Intermediate_B->Final_Product N-methylation (e.g., CH3I, base)

Caption: Proposed synthetic pathway for this compound.

In-depth Analysis of Side Reactions at Each Synthetic Step

Nitration of 4-Fluoroaniline

The introduction of a nitro group onto the 4-fluoroaniline ring is the first key step. This is a classic electrophilic aromatic substitution (EAS) reaction.[5][6][7]

3.1.1. The Desired Transformation

The amino group is a strong activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-director. The powerful activating effect of the amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (C2 and C6). Due to the presence of the fluorine at C4, the desired product is 2-nitro-4-fluoroaniline.

3.1.2. Common Side Reactions and Byproducts

  • Over-nitration: The strong activating nature of the amino group can lead to the introduction of more than one nitro group, resulting in dinitro or even trinitro products.[8][9]

  • Oxidation: Aniline and its derivatives are susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture (concentrated nitric and sulfuric acids), leading to the formation of tarry byproducts and a significant reduction in yield.[9][10]

  • Formation of meta-isomers: In the strongly acidic medium, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which can lead to the formation of 3-nitro-4-fluoroaniline as a significant byproduct.[11][12]

3.1.3. Mitigation Strategies

To circumvent these side reactions, a common strategy is to protect the amino group by acetylation before nitration.[8][9][10] The resulting acetanilide is still an ortho, para-director, but its activating effect is attenuated, preventing over-nitration and oxidation. The acetyl group can be easily removed by hydrolysis after the nitration step.

ConditionEffect on Side Reactions
Low Temperature Reduces the rate of oxidation and over-nitration.
Protection of Amino Group (Acetylation) Prevents oxidation and formation of meta-isomers by avoiding the formation of the anilinium ion.[8][9][10]
Controlled Addition of Nitrating Agent Minimizes local concentration gradients, reducing the likelihood of over-nitration.
Bromination of 2-Nitro-4-fluoroaniline

The next step is the introduction of a bromine atom. This is another electrophilic aromatic substitution reaction.

3.2.1. The Desired Transformation

In 2-nitro-4-fluoroaniline, the amino group is the most powerful activating group and directs ortho, para. The position para to the amino group is occupied by the fluorine atom. The two ortho positions are C2 (occupied by the nitro group) and C6. Therefore, the incoming electrophile (Br⁺) is directed to the C6 position, yielding the desired 2-bromo-4-fluoro-6-nitroaniline.

3.2.2. Common Side Reactions and Byproducts

  • Dibromination: Although the ring is deactivated by the nitro and fluoro groups, the strong activating effect of the amino group can still lead to the introduction of a second bromine atom, likely at the C5 position.[13]

  • Isomer Formation: While the directing effects strongly favor bromination at C6, small amounts of other isomers might form depending on the reaction conditions. The choice of brominating agent and solvent can influence the regioselectivity.[4][14]

3.2.3. Mitigation Strategies

The choice of brominating agent is crucial for controlling the regioselectivity. N-Bromosuccinimide (NBS) is often used for the selective bromination of activated aromatic rings.[4] The reaction conditions, such as solvent and temperature, should be carefully optimized to favor the formation of the desired mono-bromo product.

Brominating AgentConditionsSelectivityReference
N-Bromosuccinimide (NBS) Nonpolar solventsOften favors ortho-bromination[4]
Copper(II) bromide (CuBr₂) Ionic LiquidHigh para-selectivity under mild conditions[15]
N-methylation of 2-Bromo-4-fluoro-6-nitroaniline

The final step is the introduction of a methyl group onto the nitrogen atom of the amino group.

3.3.1. The Desired Transformation

This is typically achieved via nucleophilic substitution, where the amino group acts as a nucleophile, attacking a methylating agent such as methyl iodide or dimethyl sulfate.

3.3.2. Common Side Reactions and Byproducts

  • Over-methylation: The primary amine can be methylated to a secondary amine, which can then be further methylated to a tertiary amine and even a quaternary ammonium salt.[16]

  • N,N-dimethylation: The formation of 2-Bromo-4-fluoro-N,N-dimethyl-6-nitroaniline is a common side reaction.

  • Reaction with other functional groups: While less likely under typical N-methylation conditions, highly reactive methylating agents could potentially interact with other parts of the molecule.

3.3.3. Mitigation Strategies

Controlling the stoichiometry of the methylating agent is key to minimizing over-methylation. Using a slight excess of the aniline derivative relative to the methylating agent can favor mono-methylation. Alternatively, reductive amination using formaldehyde in the presence of a reducing agent is a common method for mono-N-methylation.[16]

N-methylation_Side_Reactions cluster_0 N-methylation Pathway Primary_Amine 2-Bromo-4-fluoro-6-nitroaniline Secondary_Amine Desired Product: This compound Primary_Amine->Secondary_Amine + CH3-X Tertiary_Amine Side Product: N,N-dimethylaniline derivative Secondary_Amine->Tertiary_Amine + CH3-X Quaternary_Salt Side Product: Quaternary Ammonium Salt Tertiary_Amine->Quaternary_Salt + CH3-X

Caption: Potential over-methylation side reactions.

Comprehensive Analytical Workflow for Quality Control

A robust analytical method is essential to identify and quantify the desired product and any impurities. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

4.1. Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in the mobile phase.

Analytical_Workflow Crude_Sample Crude Reaction Mixture Sample_Prep Dissolve in Mobile Phase Crude_Sample->Sample_Prep HPLC_Injection Inject onto HPLC Sample_Prep->HPLC_Injection Data_Acquisition UV Detection at 254 nm HPLC_Injection->Data_Acquisition Data_Analysis Peak Identification and Quantification Data_Acquisition->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: A typical analytical workflow for quality control.

Conclusion

The synthesis of this compound is a challenging but manageable process. A thorough understanding of the underlying reaction mechanisms and potential side reactions is paramount for developing a robust and efficient synthetic route. By implementing strategies such as the protection of the amino group during nitration, careful selection of the brominating agent, and precise control over the N-methylation step, it is possible to significantly improve the yield and purity of the final product. The implementation of a rigorous analytical workflow is crucial for monitoring the reaction progress and ensuring the quality of the final compound.

References

  • Benchchem. (n.d.). 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.
  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
  • Chem-Impex. (n.d.). 2-Bromo-4-fluoro-6-nitroaniline.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • MySkinRecipes. (n.d.). 2-BROMO-4-FLUORO-6-NITROANILINE.
  • Thieme. (2010). A Practical Procedure for Regioselective Bromination of Anilines.
  • Benchchem. (n.d.). 2-Bromo-3-fluoro-4-nitroaniline.
  • Benchchem. (n.d.). N,N,4-trimethyl-3-nitroaniline.
  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
  • Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • ResearchGate. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • ChemicalBook. (n.d.). 2-BROMO-4-NITROANILINE CAS#: 13296-94-1.

Sources

An In-depth Technical Guide to Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and practical troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving the challenging substrate, 2-Bromo-4-fluoro-N-methyl-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic understanding with field-proven insights to navigate the complexities of this unique molecule.

Deconstructing the Challenge: An Analysis of this compound

The successful functionalization of this compound via palladium-catalyzed cross-coupling is a formidable task due to a confluence of electronic and steric factors inherent to its structure. A thorough understanding of these properties is the cornerstone of rational troubleshooting and methods development.

  • Electronic Effects : The aryl bromide is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group at the ortho-position and the fluorine atom at the para-position. In principle, this electron deficiency facilitates the rate-limiting oxidative addition step of the palladium(0) catalyst to the C-Br bond.[1] However, the strong inductive effect of these substituents can also impact subsequent steps in the catalytic cycle.

  • Steric Hindrance : The bromine atom is flanked by two bulky ortho substituents: a nitro group and an N-methylamino group. This significant steric congestion can hinder the approach of the palladium catalyst, thereby impeding oxidative addition.[2] This steric clash is a primary obstacle to achieving high reaction yields.

  • Coordinating Groups : The presence of the nitro group and the N-methylamino group introduces potential coordinating sites that can interact with the palladium center. While the amino group's coordination can be beneficial in some contexts, it can also lead to catalyst inhibition or the formation of undesired side products.

Strategic Approaches to Common Cross-Coupling Reactions

The following sections detail tailored strategies for employing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[3] However, the steric hindrance and electronic nature of the substrate necessitate careful optimization.

Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of a palladium(0) complex to the aryl bromide. This is followed by transmetalation with a boronic acid or ester (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[3]

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection : For sterically hindered and electron-deficient aryl halides, bulky, electron-rich phosphine ligands are paramount.[2][4][5][6] Ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr are excellent starting points.[4][7] These ligands promote the formation of the active monoligated palladium species, which is crucial for oxidative addition to hindered substrates.[4]

  • Base and Solvent Choice : The choice of base is critical for activating the boronic acid.[8] For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH to minimize potential side reactions.[9] A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often effective as it facilitates the dissolution of both the organic substrate and the inorganic base.[10]

  • Temperature and Reaction Time : Due to the challenging nature of the substrate, elevated temperatures (80-120 °C) may be necessary to overcome the activation barrier for oxidative addition.[9] Reaction progress should be carefully monitored by TLC or LC-MS to avoid decomposition at prolonged high temperatures.

Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0).
Ligand SPhos, XPhos, RuPhos, IPrBulky, electron-rich ligands for hindered substrates.[4][7]
Base K₃PO₄, Cs₂CO₃Effective activation of boronic acid with reduced side reactions.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system for solubility of all components.[10]
Temperature 80-120 °CTo overcome the steric hindrance barrier.[9]

Logical Workflow: Troubleshooting Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling ligand Screen Bulky Ligands (XPhos, SPhos, IPr) start->ligand Initial Step base Optimize Base (K3PO4, Cs2CO3) ligand->base If no improvement solvent Vary Solvent System (Dioxane/H2O, Toluene/H2O) base->solvent If still low yield temp Increase Temperature (80-120 °C) solvent->temp Fine-tuning success Successful Coupling temp->success Optimized setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Coupling Partner, Base, Catalyst, Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Chromatography) workup->purify product Isolated Product purify->product Pd0 L-Pd(0) ArPdBr L-Pd(II)-Ar     |         Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu L-Pd(II)-Ar     |         Nu ArPdBr->ArPdNu Transmetalation (Nu-M) ArPdNu->Pd0 Reductive Elimination Product Ar-Nu ArPdNu->Product

Sources

optimizing reaction conditions for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Optimization of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Abstract

This compound is a highly functionalized aromatic compound with significant potential as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its synthesis requires precise control over multiple reaction steps, particularly electrophilic aromatic substitution and N-alkylation. This guide provides a comprehensive overview of a robust synthetic strategy, focusing on the systematic optimization of reaction conditions to maximize yield, purity, and process safety. We will explore the underlying chemical principles that govern each transformation, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Challenges

Substituted anilines are foundational building blocks in modern organic chemistry, forming the core of countless active pharmaceutical ingredients (APIs) and specialized materials.[3] The target molecule, this compound, presents a unique synthetic puzzle due to the specific arrangement of its substituents: an activating N-methylamino group, a deactivating halogen (fluorine), a strongly deactivating nitro group, and a second halogen (bromine).

The primary challenges in constructing this molecule are:

  • Regiocontrol: The powerful ortho-, para-directing effect of the amino group must be managed to install the bromo and nitro groups at the desired C2 and C6 positions, respectively, without yielding isomeric byproducts.[4]

  • Reactivity Modulation: The aniline ring is highly activated by the amino group, which can lead to over-bromination or oxidative side reactions, especially during nitration.[5][6][7]

  • Selective N-Methylation: The final N-methylation step must be efficient and selective, avoiding hazardous reagents and the formation of quaternary ammonium salts.

This guide will dissect a logical synthetic pathway, focusing on data-driven optimization at each critical juncture.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach suggests a multi-step synthesis originating from a commercially available starting material, 4-fluoroaniline. The key transformations are electrophilic aromatic substitution (bromination and nitration) and N-methylation. The order of these steps is paramount for success.

Our proposed forward synthesis prioritizes installing the substituents in an order that leverages their inherent directing effects. The N-methylation is strategically placed as the final step to avoid complicating the electrophilic substitution reactions.

G Target This compound Step3 N-Methylation Target->Step3 C-N bond formation Intermediate2 2-Bromo-4-fluoro-6-nitroaniline Step3->Intermediate2 Deprotection Hydrolysis Intermediate2->Deprotection Step2 Nitration Intermediate1 N-Acetyl-2-bromo-4-fluoroaniline Step2->Intermediate1 Step1b Bromination Intermediate1->Step1b SₑAr ProtectingGroup N-Acetylation Step1b->ProtectingGroup StartingMaterial 4-Fluoroaniline ProtectingGroup->StartingMaterial Deprotection->Step2 SₑAr

Caption: Proposed Synthetic Workflow.

This pathway involves an initial protection of the highly activating amino group via acetylation. This serves two critical functions: it moderates the ring's reactivity to prevent unwanted side reactions and enhances regiocontrol by increasing steric hindrance at the ortho position.[5][6][8]

Part I: Optimization of Electrophilic Aromatic Substitution

The core of the synthesis lies in the sequential bromination and nitration of the 4-fluoroaniline backbone.

Step 1: N-Acetylation (Protection)

Direct bromination of aniline is notoriously difficult to control, often resulting in the formation of 2,4,6-tribromoaniline even under mild conditions.[5][6] The N-acetyl group temporarily converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This is crucial for achieving mono-bromination.

Protocol 1: N-Acetylation of 4-Fluoroaniline

  • Dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or glacial acetic acid).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring. A mild base like pyridine can be used to accelerate the reaction.[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into cold water to precipitate the product, N-(4-fluorophenyl)acetamide.

  • Filter, wash with cold water, and dry the solid product.

Step 2: Regioselective Bromination

With the acetyl-protected aniline, we can proceed with a controlled bromination. The N-acetyl group is an ortho-, para-director. Since the para position is occupied by the fluorine atom, bromination is directed to the ortho position (C2).

The choice of brominating agent and solvent is a key optimization point. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its milder nature and operational simplicity.[10][11]

Entry Brominating Agent Solvent Temperature Observed Outcome & Rationale
1Br₂Acetic AcidRoom TempEffective, but requires careful handling of corrosive Br₂. Good yields of the desired 2-bromo product are expected.
2NBSAcetic AcidRoom TempMilder reaction, often leading to higher selectivity and fewer byproducts. The preferred lab-scale method.
3NBSDichloromethane (DCM)Room TempLower polarity solvent can sometimes alter selectivity, but acetic acid is generally effective for this substrate.[11]
4KBr / Oxone®Methanol/WaterRoom TempA "green" bromination method generating Br⁺ in situ. Can be highly effective for activated rings.[10]

Optimized Conditions: Using NBS in glacial acetic acid at room temperature provides a reliable and selective route to N-(2-bromo-4-fluorophenyl)acetamide.

Step 3: Nitration

The subsequent nitration introduces the -NO₂ group at the C6 position. The directing groups on the ring are now the N-acetyl (o,p-director), the fluorine (o,p-director), and the bromine (o,p-director). All groups cooperatively direct the incoming electrophile (NO₂⁺) to the remaining ortho position relative to the N-acetyl group.

Mechanism of Electrophilic Aromatic Substitution (SₑAr) The reaction proceeds via a standard SₑAr mechanism. The aromatic π-system attacks the nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[12][13][14] A base (HSO₄⁻) then removes a proton to restore aromaticity.

Caption: Generalized SₑAr Mechanism.

Critical Optimization Parameters for Nitration:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard. The ratio must be carefully controlled.

  • Temperature: This reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) during the addition of the nitrating mixture is critical to prevent over-nitration and decomposition.

Step 4: Hydrolysis (Deprotection)

The final step in this sequence is the removal of the N-acetyl protecting group to reveal the free amine. This is typically achieved by acid- or base-catalyzed hydrolysis. Acidic hydrolysis is common.

Protocol 2: Hydrolysis

  • Suspend the nitrated intermediate, N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide, in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80-90 °C) for several hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate the product, 2-Bromo-4-fluoro-6-nitroaniline.

  • Filter, wash with water, and dry.

Part II: Optimization of N-Methylation

The final step is the selective methylation of the primary amine in 2-Bromo-4-fluoro-6-nitroaniline. Traditional reagents like methyl iodide and dimethyl sulfate are effective but highly toxic.[15] Modern, greener methods are preferable, utilizing methanol or formic acid as the C1 source.[16][17] Ruthenium-catalyzed N-methylation with methanol offers a highly efficient and sustainable alternative.[16][18]

Entry Methylating System Base Temp Advantages & Disadvantages
1CH₃I / K₂CO₃K₂CO₃40-60 °CAdv: Well-established, reliable. Disadv: CH₃I is toxic and a carcinogen. Risk of over-alkylation.
2(CH₃)₂SO₄ / NaOHNaOH40-60 °CAdv: Inexpensive, effective. Disadv: Highly toxic and corrosive.[15]
3Methanol / Ru-catalystCs₂CO₃140 °CAdv: "Green" C1 source, high yield, excellent selectivity.[16] Disadv: Requires catalyst and higher temperatures.
4Formic Acid / K₂HPO₄K₂HPO₄80 °CAdv: Air-tolerant, simple inorganic base catalysis.[17] Disadv: May require additives like crown ethers for optimal performance.

Optimized Protocol 3: Ruthenium-Catalyzed N-Methylation This protocol is adapted from established procedures for aniline methylation.[16][18]

  • To a pressure-rated vial, add 2-Bromo-4-fluoro-6-nitroaniline (1.0 eq), a suitable ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a weak base (e.g., Cs₂CO₃, 0.5 eq).[16]

  • Add anhydrous methanol as both the solvent and the C1 source.

  • Seal the vial and heat the mixture to 140 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, filter off the catalyst and base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure this compound.

Conclusion

The synthesis of this compound is a multi-step process where success hinges on meticulous control of regioselectivity and reactivity. The optimized pathway presented in this guide—employing N-acetylation for protection, followed by sequential bromination and nitration, deprotection, and a final catalytic N-methylation—provides a reliable and scalable route. By understanding the mechanistic principles behind each step and systematically optimizing key parameters such as reagents, solvents, and temperature, researchers can efficiently produce this valuable chemical intermediate with high yield and purity.

References

  • Recent Advances in Bromination of Aromatic and Heteroarom
  • Catalytic process for selective aromatic bromination. (n.d.).
  • Bromination of aromatic compounds using an Fe2O3/zeolite c
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Electrophilic arom
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). PMC - NIH.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
  • The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Mechanism of Electrophilic Substitution. (n.d.). Unacademy.
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021).
  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base c
  • Aromatic Electrophilic substitution:. (2020). SlideShare.
  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (2009). Synthesis.
  • Electrophilic Aromatic Substitution | Mechanism & Reaction. (n.d.). Study.com.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • N‐methylation of secondary amides and imides. Reaction conditions... (n.d.).
  • Methyl
  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024). YouTube.
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube.
  • This compound. (n.d.). CymitQuimica.
  • 2-Bromo-4-fluoro-6-nitroaniline. (n.d.). Chem-Impex.
  • Bromin
  • Technical Support Center: Improving Regioselectivity of Reactions with 3-(Oxan-4-yl)aniline. (n.d.). Benchchem.
  • Reactions of Aniline. (n.d.). Chemistry Steps.
  • 2-BROMO-4-FLUORO-6-NITROANILINE. (n.d.). MySkinRecipes.

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removal of impurities from 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the methodologies for the , a key intermediate in the synthesis of various high-value chemical entities. This document is intended for researchers, scientists, and drug development professionals. We will explore the likely origins of impurities, detail robust purification protocols, and provide methods for purity assessment. The causality behind experimental choices is explained to empower the end-user with a deep understanding of the purification strategies.

Introduction: The Significance of Purity for this compound

This compound is a substituted nitroaniline derivative. Such compounds are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromo, fluoro, and nitro functional groups imparts unique reactivity to the molecule, making it a valuable precursor for complex molecular architectures.

The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later synthetic steps. Commercial sources may offer this compound at a purity of around 96%, which is often insufficient for sensitive applications.[1] This guide, therefore, addresses the critical need for effective purification strategies.

Understanding the Impurity Profile

Potential Impurities May Include:

  • Isomeric Byproducts: Regioisomers formed during bromination or nitration are common impurities. For instance, the bromine or nitro group might be introduced at different positions on the aromatic ring.

  • Over-brominated or Over-nitrated Species: The reaction may not stop at the desired monosubstitution, leading to di- or tri-substituted byproducts (e.g., dibromo or dinitro compounds).[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Hydrolysis Products: The nitro group can be susceptible to hydrolysis under certain conditions, leading to the corresponding phenol derivative.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup are also common impurities.

Strategic Approaches to Purification

A multi-step purification strategy is often necessary to achieve high purity. The choice of method depends on the nature of the impurities and the desired final purity level.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[3] It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Rationale for Solvent Selection:

The ideal solvent for recrystallization should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. For substituted nitroanilines, polar protic solvents are often effective. Based on protocols for similar compounds, ethanol and glacial acetic acid are excellent starting points.[4][5] A mixture of solvents, such as ethanol-water, can also be employed to fine-tune the solubility.[6]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl.[3] Caution: Use charcoal sparingly as it can adsorb the desired product.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Column Chromatography: For High-Purity Requirements

For achieving the highest purity levels or for separating compounds with very similar solubility profiles, column chromatography is the method of choice.[7] This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

Rationale for Stationary and Mobile Phase Selection:

For halogenated nitroaromatic compounds, silica gel is a common and effective stationary phase.[8] The mobile phase (eluent) is typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent ratio needs to be determined empirically using Thin Layer Chromatography (Toly).

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent (e.g., petroleum ether:ethyl acetate = 10:1).[8]

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions at the bottom.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Purity Assessment: Validating the Purification Process

It is crucial to assess the purity of the final product to ensure the effectiveness of the purification process.

Analytical Techniques for Purity Determination:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5]

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of a reaction or chromatographic separation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range. The melting point of the related compound 2-Bromo-4-fluoro-6-nitroaniline is 75 - 79 °C.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying impurities.

Data Summary Table

ParameterThis compound
Molecular Formula C₇H₆BrFN₂O₂
Molecular Weight 249.04 g/mol
CAS Number 1845693-81-3[1]
Appearance Solid[1]
Purity (Commercial) ~96%[1]

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process.

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Initial Purification PurityAnalysis Purity Assessment (HPLC, NMR, MP) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography (Silica Gel) ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography If purity is insufficient PureProduct High-Purity Product (>99%) PurityAnalysis->PureProduct If purity is sufficient

Caption: A workflow diagram illustrating the sequential steps for the purification of this compound.

Conclusion

The purification of this compound to a high degree of purity is essential for its successful application in research and development. This guide has outlined a systematic approach, beginning with an understanding of potential impurities, followed by detailed protocols for recrystallization and column chromatography. The importance of rigorous purity assessment has also been emphasized. By following these guidelines, researchers can confidently prepare high-purity this compound, thereby ensuring the reliability and reproducibility of their subsequent synthetic endeavors.

References

  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
  • Synthesis of p-Nitroaniline. (2017, June 22). YouTube.
  • This compound - CymitQuimica. (n.d.).
  • 2-Bromo-4-fluoro-6-nitroaniline - Chem-Impex. (n.d.).
  • 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 - ChemicalBook. (n.d.).
  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.).
  • A Practical Procedure for Regioselective Bromination of Anilines. (n.d.).
  • How Is Chromatography Used for Purification? - Moravek. (n.d.).
  • Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline - Benchchem. (n.d.).

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An In-depth Technical Guide to the Stability of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-fluoro-N-methyl-6-nitroaniline is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] The unique substitution pattern on the aniline ring, featuring an electron-withdrawing nitro group, two different halogens (bromo and fluoro), and an N-methylated amine, imparts specific chemical properties that are crucial for its role as a synthetic building block. However, this complex arrangement of functional groups also raises important questions about the molecule's intrinsic stability.

Understanding the stability of this compound under various pH conditions is paramount for researchers, scientists, and drug development professionals. Chemical degradation can lead to the formation of impurities, which may impact the safety, efficacy, and shelf-life of a final product.[2] This guide provides a comprehensive overview of the theoretical stability of this molecule and outlines a robust experimental framework for its evaluation under acidic and basic stress conditions, in line with established principles of forced degradation studies.[3][4]

Theoretical Stability Profile: A Mechanistic Perspective

The stability of this compound is governed by the interplay of its various functional groups. The electron-withdrawing nature of the nitro group, positioned ortho to the N-methylamino group and para to the bromine atom, significantly influences the electron density distribution around the aromatic ring, making certain positions susceptible to nucleophilic or hydrolytic attack.

Acidic Conditions

Under acidic conditions, the primary sites of reactivity are the N-methylamino group and the nitro group.

  • Protonation of the Amino Group: The lone pair of electrons on the nitrogen of the N-methylamino group is basic and will be readily protonated in an acidic medium. While this protonation deactivates the ring towards electrophilic attack, it may not prevent hydrolysis under forcing conditions (e.g., elevated temperatures).

  • Hydrolysis of the N-Methylamino Group: Although less common for anilines compared to amides, under harsh acidic conditions and heat, cleavage of the C-N bond is a possibility, which would lead to the formation of 2-bromo-4-fluoro-6-nitrophenol.

  • Nitro Group Reduction: While acidic conditions themselves do not typically reduce a nitro group, the presence of certain reagents or impurities could facilitate this transformation, leading to the corresponding nitroso or amino derivatives.

Basic Conditions

Basic conditions present a different set of potential degradation pathways, primarily involving nucleophilic attack on the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, ortho and para to the halogen substituents, activates the ring for nucleophilic aromatic substitution. Hydroxide ions (OH⁻) from a basic solution can act as nucleophiles. The bromine atom, being a better leaving group than fluorine, is the more probable site for substitution, which would yield 4-fluoro-N-methyl-2,6-dinitroaniline. Substitution of the fluorine is also a possibility, though likely to be a minor pathway.

  • Reactions involving the N-Methyl Group: While less likely, strong basic conditions could potentially lead to reactions involving the N-methyl group, though this is not a primary degradation pathway for anilines.

  • Hydrolysis of the Amine: Similar to acidic conditions, though less favored, prolonged exposure to strong base and heat could potentially lead to cleavage of the C-N bond.

A visual representation of these predicted degradation pathways is provided below.

Degradation Pathways Predicted Degradation Pathways of this compound cluster_acid Acidic Conditions (H⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) Parent 2-Bromo-4-fluoro- N-methyl-6-nitroaniline Acid_Degradant_1 2-Bromo-4-fluoro-6-nitrophenol (Hydrolysis Product) Parent->Acid_Degradant_1 Hydrolysis Base_Degradant_1 4-Fluoro-N-methyl-2,6-dinitroaniline (SɴAr Product - Br substitution) Parent->Base_Degradant_1 SɴAr (Major) Base_Degradant_2 2-Bromo-N-methyl-4,6-dinitroaniline (SɴAr Product - F substitution) Parent->Base_Degradant_2 SɴAr (Minor)

Caption: Predicted degradation pathways under acidic and basic stress.

Experimental Design for Forced Degradation Studies

A forced degradation study is essential to experimentally determine the stability of this compound.[4] The goal is to induce a target degradation of 5-20% to ensure that the identified degradation products are relevant to potential storage and handling conditions.[4]

Materials and Equipment
  • Test Substance: this compound (purity >98%)

  • Reagents: Hydrochloric acid (HCl, analytical grade), Sodium hydroxide (NaOH, analytical grade), Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (for mobile phase).

  • Equipment: HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector, pH meter, calibrated analytical balance, volumetric flasks, pipettes, reflux condensers, heating mantles or water baths, and autosampler vials.

Experimental Workflow

The overall workflow for the stability study is depicted in the following diagram.

Experimental Workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Acid_Stress Acidic Stress (e.g., 0.1M HCl at 60°C) Start->Acid_Stress Base_Stress Basic Stress (e.g., 0.1M NaOH at 60°C) Start->Base_Stress Control Control Sample (Solvent at 60°C) Start->Control Sampling Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) Acid_Stress->Sampling Base_Stress->Sampling Control->Sampling Neutralize Neutralize Samples Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->Analyze Data Data Analysis: - Purity & Assay - Degradation Products - Mass Balance Analyze->Data End Report Results Data->End

Caption: Step-by-step workflow for forced degradation studies.

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Accurately weigh approximately 25 mg of this compound and dissolve it in a suitable volume of a 1:1 acetonitrile:water mixture to prepare a stock solution of 1 mg/mL.

2. Acidic Stress Condition:

  • Transfer 5 mL of the stock solution into a 25 mL volumetric flask.

  • Add 5 mL of 0.1 M HCl.

  • Keep the flask in a water bath maintained at 60°C.

  • Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, and 24 hours).

  • Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

3. Basic Stress Condition:

  • Transfer 5 mL of the stock solution into a 25 mL volumetric flask.

  • Add 5 mL of 0.1 M NaOH.

  • Keep the flask in a water bath maintained at 60°C.

  • Withdraw aliquots at the same time intervals as the acidic stress study.

  • Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M HCl and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

4. Control Sample:

  • Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of water (instead of acid or base) and subject it to the same temperature conditions.

Analytical Methodology: A Stability-Indicating Approach

A validated stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[4] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detectors is the method of choice.[5]

HPLC Method Parameters (Example)
ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection Photodiode Array (PDA) detector scanning from 200-400 nm; monitor at max wavelength.
MS Detection Electrospray Ionization (ESI) in both positive and negative modes.
Method Validation

The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. The specificity is demonstrated by showing that the degradation products are well-resolved from the parent peak and from each other.

Data Interpretation and Presentation

The data obtained from the HPLC-UV/MS analysis should be processed to determine the extent of degradation and to tentatively identify the degradation products.

Quantitative Analysis

The percentage of degradation can be calculated using the following formula:

The results can be summarized in a table for easy comparison.

Stress ConditionTime (hours)Parent Peak Area% Degradation
0.1 M HCl 01,000,0000.0
8920,0008.0
24850,00015.0
0.1 M NaOH 01,000,0000.0
8880,00012.0
24790,00021.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Identification of Degradation Products

Mass spectrometry data is invaluable for the structural elucidation of degradation products. By comparing the mass-to-charge (m/z) ratio of the degradation product peaks with the parent compound and considering the predicted degradation pathways, tentative structures can be assigned. For definitive identification, isolation and characterization using techniques like NMR would be necessary.[5]

Conclusion

While no specific stability data for this compound is publicly available, a thorough understanding of its chemical structure and the principles of forced degradation allows for the design of a robust stability testing program. The molecule is predicted to be susceptible to hydrolysis under acidic conditions and nucleophilic aromatic substitution under basic conditions. The experimental and analytical methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to assess the intrinsic stability of this compound, ensuring its quality and suitability for its intended applications.

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • ATSDR. (n.d.). Analytical Methods.
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Google Patents. (n.d.). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Royal Society of Chemistry. (2020, May 19). Critical review on the chemical reduction of nitroaniline.
  • Chem-Impex. (n.d.). 2-Bromo-4-fluoro-6-nitroaniline.
  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • YouTube. (2015, October 23). p-Nitroaniline Synthesis & Decomposition | Flaming Carbon Snake!.
  • PubMed Central. (n.d.). 2-Bromo-4-nitroaniline.
  • Benchchem. (n.d.). Technical Support Center: 4-Bromo-3-fluoro-N-methyl-2-nitroaniline Degradation Studies.
  • ResearchGate. (n.d.). A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process.
  • CymitQuimica. (n.d.). This compound.
  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Scribd. (n.d.). Hydrolysis of 4-Nitroaniline.
  • PubMed. (n.d.). Catalytic reduction of 2-nitroaniline: a review.
  • Royal Society of Chemistry. (2020, May 22). Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS.
  • ChemicalBook. (n.d.). 2-BROMO-6-NITROANILINE synthesis.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • PubMed. (n.d.). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution.
  • National Institutes of Health. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitroaniline.
  • ChemicalBook. (n.d.). 2-BROMO-4-METHYL-6-NITROANILINE CAS#: 827-24-7.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
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  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA).
  • Biomall. (n.d.). This compound, 250mg.
  • Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.
  • ResearchGate. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • ResearchGate. (n.d.). Kinetic study of hydrolysis of mono-2-methyl- 5- nitroaniline phosphate.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
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Mitigating Degradation: A Technical Guide to the Reaction Stability of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials and intermediates is paramount to the success of a synthetic campaign. 2-Bromo-4-fluoro-N-methyl-6-nitroaniline is a valuable, highly functionalized intermediate, yet its inherent electronic and steric properties present unique stability challenges. This guide provides an in-depth analysis of the factors contributing to its decomposition during chemical transformations and offers field-proven strategies and protocols to ensure reaction fidelity and maximize yields.

Understanding the Inherent Instability of this compound

The stability of this compound is a delicate balance of competing electronic effects. The presence of three electron-withdrawing groups (nitro, bromo, and fluoro) on the aniline ring renders the aromatic system highly electron-deficient. This electronic characteristic is the primary driver of its reactivity and, consequently, its potential for degradation.

The ortho-positioning of the bulky bromine atom and the N-methylamino group can introduce steric strain, which may be released through decomposition pathways under thermal stress. While the unmethylated analogue, 2-bromo-4-fluoro-6-nitroaniline, is noted for its high thermal stability, the addition of the N-methyl group can alter the molecule's reactivity profile, particularly in the presence of bases or nucleophiles.[1]

Key Factors Influencing Decomposition

Based on established principles of organic chemistry and data from structurally related compounds, several factors can trigger or accelerate the decomposition of this compound.[2] Careful control over these parameters is crucial for any successful reaction involving this substrate.

  • Temperature: Elevated temperatures can provide the activation energy for undesirable side reactions, including intramolecular cyclization or cleavage of the nitro and N-methyl groups.[2]

  • pH: Both strongly acidic and basic conditions can be detrimental. Acidic conditions can lead to hydrolysis or other degradative reactions, while basic conditions can promote nucleophilic aromatic substitution or deprotonation of the N-methylamino group, leading to reactive intermediates.[2]

  • Nucleophiles and Bases: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack. Strong nucleophiles or bases can lead to displacement of the bromo or nitro groups.

  • Redox Agents: The nitro group is susceptible to reduction, and the N-methylamino group can be oxidized. Uncontrolled redox reactions will lead to a complex mixture of byproducts.[2]

  • Photochemical Degradation: Exposure to light, particularly UV light, can induce the formation of radical species, initiating a cascade of decomposition reactions.[2]

Plausible Decomposition Pathways

Understanding the likely decomposition pathways is fundamental to designing effective preventative measures. For this compound, several plausible degradation routes exist:

  • Intramolecular Cyclization: The proximity of the nitro and N-methylamino groups can facilitate intramolecular condensation, especially at higher temperatures, to form a benzimidazole derivative.[2]

  • N-Dealkylation: The N-methyl group can be cleaved under oxidative or harsh acidic conditions, leading to the formation of 2-bromo-4-fluoro-6-nitroaniline.[2]

  • Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace the bromo or nitro groups, which are activated by the electron-withdrawing nature of the ring.

  • Nitro Group Reduction: In the presence of reducing agents (e.g., certain metals, borohydrides), the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, significantly altering the desired product profile.[3]

  • Dehalogenation: Reductive conditions, particularly with certain catalysts like palladium, can lead to the cleavage of the carbon-bromine bond.[4]

Below is a diagram illustrating the key factors that can lead to the decomposition of the target molecule.

Caption: Factors promoting the decomposition of this compound.

Strategies for Preventing Decomposition

A multi-faceted approach is required to maintain the integrity of this compound during a reaction. The following strategies, when implemented, provide a robust framework for minimizing degradation.

Optimization of Reaction Conditions

A systematic optimization of reaction parameters is the first line of defense against decomposition.

ParameterRecommended ActionRationale
Temperature Maintain the lowest effective temperature for the desired transformation.Minimizes thermal decomposition pathways like cyclization and dealkylation.
pH Buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH.Avoids acid- or base-catalyzed hydrolysis and other degradative reactions.
Solvent Choose an inert, degassed solvent appropriate for the reaction.Prevents solvent participation in side reactions.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Excludes oxygen, which can promote oxidative decomposition.
Light Protect the reaction from light by using amber glassware or wrapping the flask in foil.Prevents photochemical degradation.[2]
Judicious Choice of Reagents

The selection of reagents can have a profound impact on the stability of the substrate.

  • Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in certain contexts) over strong, nucleophilic bases (e.g., alkoxides).

  • Nucleophiles: When the desired reaction involves a nucleophile, use the mildest effective nucleophile at the lowest necessary concentration.

  • Catalysts: For metal-catalyzed reactions, screen for catalysts with high selectivity for the desired transformation and minimal activity towards dehalogenation or nitro group reduction.

In-Situ Protection Strategies

For particularly sensitive transformations, in-situ protection of the N-methylamino group can be a viable strategy. For example, in some syntheses of related anilines, the amino group is protected to prevent unwanted side reactions during nitration or other electrophilic additions.[5] While the N-methyl group offers some steric protection, for highly reactive processes, transient protection could be considered.

The following workflow outlines a systematic approach to reaction design to mitigate decomposition.

Reaction_Workflow cluster_planning Phase 1: Reaction Planning cluster_optimization Phase 2: Experimental Optimization cluster_execution Phase 3: Scale-Up & Monitoring Analyze_Substrate Analyze Substrate Stability (Electronic & Steric Factors) Identify_Risks Identify Potential Decomposition Pathways Analyze_Substrate->Identify_Risks Reagent_Selection Select Mild & Selective Reagents/Catalysts Identify_Risks->Reagent_Selection Small_Scale Conduct Small-Scale Screening Experiments Reagent_Selection->Small_Scale Monitor_Temp Optimize Temperature (Lowest Effective) Small_Scale->Monitor_Temp Monitor_pH Optimize pH (Buffering) Small_Scale->Monitor_pH Inert_Atmosphere Use Inert Atmosphere & Protect from Light Small_Scale->Inert_Atmosphere Reaction_Monitoring Monitor Reaction Progress (TLC, LC-MS) Monitor_Temp->Reaction_Monitoring Monitor_pH->Reaction_Monitoring Inert_Atmosphere->Reaction_Monitoring Quench Quench Reaction Promptly Upon Completion Reaction_Monitoring->Quench Workup Gentle Work-up & Purification Quench->Workup

Caption: A systematic workflow for minimizing decomposition during reactions.

Experimental Protocols: A Case Study in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a common transformation where an aryl halide is coupled with a boronic acid. Given the potential for dehalogenation and other side reactions, careful protocol design is essential when using this compound as a substrate.

Objective: To couple this compound with phenylboronic acid while minimizing decomposition.

Protocol:

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv, finely ground and dried)

    • Dioxane/Water (4:1 mixture, 0.1 M concentration of the aniline)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

    • Degas the dioxane/water solvent mixture by bubbling argon through it for 30 minutes.

    • Add the degassed solvent to the flask via syringe.

  • Reaction Execution and Monitoring:

    • Wrap the flask in aluminum foil to protect it from light.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC and LC-MS. Look for the disappearance of the starting material and the appearance of the product, while also monitoring for the formation of debrominated starting material or other impurities.

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The rigorous monitoring by TLC and LC-MS provides real-time feedback on the reaction's efficiency and the extent of any decomposition. The appearance of a debrominated byproduct would indicate that the reaction temperature is too high or the catalyst is too active for this substrate, prompting a re-optimization of the conditions.

Conclusion

The successful use of this compound in organic synthesis hinges on a proactive approach to preventing its decomposition. By understanding the molecule's inherent instabilities and implementing a robust strategy that includes careful control of reaction conditions, judicious selection of reagents, and diligent reaction monitoring, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for developing reliable and scalable protocols for this valuable synthetic intermediate.

References

  • PubChem. 2-Bromo-6-fluoro-4-nitroaniline. [Link]

  • Google Patents.
  • ResearchGate. Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. [Link]

  • PubMed Central. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • ResearchGate. High-rate biodegradation of 3-and 4-nitroaniline. [Link]

  • ACS Publications. Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines. [Link]

  • ACS Publications. N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]

  • ioKinetic. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. [Link]

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A Technical Guide to Scaling the Synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline: From Bench to Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-fluoro-N-methyl-6-nitroaniline is a key intermediate in the synthesis of various high-value molecules, particularly within the pharmaceutical industry. While its preparation on a laboratory scale is achievable through established organic chemistry principles, the transition to pilot and industrial-scale production presents a formidable set of challenges. This guide provides an in-depth analysis of the potential synthetic pathways and focuses on the critical technical hurdles encountered during scale-up. We will dissect the causality behind common experimental choices and offer field-proven strategies to mitigate risks associated with thermochemistry, mass transfer, reagent handling, and impurity control. The core of this document is to furnish researchers, chemists, and drug development professionals with a robust framework for a safe, efficient, and scalable synthesis process.

Strategic Analysis of the Synthetic Pathway

The molecular architecture of this compound dictates a multi-step synthetic approach. The final arrangement of substituents on the aniline ring is governed by the principles of electrophilic aromatic substitution, where the directing effects of the existing groups are paramount. The fluoro group is an ortho-, para-director, as is the N-methylamino group, which is strongly activating. Conversely, the nitro group is a strong deactivator and a meta-director.

A logical and convergent synthesis strategy would likely commence with a precursor that allows for controlled, sequential introduction of the bromo, nitro, and methyl groups. A plausible route begins with 4-fluoroaniline, proceeding through N-methylation, followed by regioselective bromination and nitration. The order of the final two steps is critical to achieving the desired isomer.

cluster_0 Proposed Synthetic Pathway 4-Fluoroaniline 4-Fluoroaniline 4-Fluoro-N-methylaniline 4-Fluoro-N-methylaniline 4-Fluoroaniline->4-Fluoro-N-methylaniline N-Methylation (e.g., MeI, NaH) 2-Bromo-4-fluoro-N-methylaniline 2-Bromo-4-fluoro-N-methylaniline 4-Fluoro-N-methylaniline->2-Bromo-4-fluoro-N-methylaniline Bromination (e.g., NBS) Final_Product This compound 2-Bromo-4-fluoro-N-methylaniline->Final_Product Nitration (HNO3/H2SO4)

Caption: Proposed synthetic pathway for this compound.

Baseline Laboratory Protocol

This protocol serves as a reference point for understanding the subsequent scale-up challenges.

Objective: To synthesize this compound on a 5-gram scale.

Materials:

  • 2-Bromo-4-fluoro-N-methylaniline (Starting Material)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Bromo-4-fluoro-N-methylaniline (5.0 g) in concentrated sulfuric acid (50 mL) at 0°C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution from Step 1 via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A yellow precipitate should form.

  • Work-up: Filter the precipitate and wash with cold water until the filtrate is neutral.

  • Extraction & Purification: Dissolve the crude solid in DCM, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Core Scale-Up Challenges and Mitigation Strategies

The transition from a 5-gram laboratory synthesis to a multi-kilogram industrial production is not linear. The physical and chemical properties of the reaction behave differently at scale, introducing significant hazards and complexities.

Thermochemistry and Heat Management

Aromatic nitration is a notoriously exothermic and rapid reaction.[1][2] The primary challenge during scale-up is managing the heat generated to prevent a thermal runaway, which can lead to violent decomposition of nitro compounds and potential explosions.[3][4]

  • The Surface-Area-to-Volume Ratio Problem: As the reactor size increases, the volume increases by a cubic function while the surface area (used for heat exchange) increases by only a square function. This dramatically reduces the efficiency of heat dissipation.[4] A reaction that is easily controlled in a 250 mL flask with an ice bath can quickly spiral out of control in a 1000 L reactor.

  • Risk of Side Reactions: Inadequate temperature control can lead to over-nitration, creating more unstable and potentially explosive di-nitro byproducts.[4] It can also cause decomposition of the starting material or product, reducing yield and purity.

Mitigation Strategies:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).[3] This data is non-negotiable for designing a safe and effective cooling system.

  • Semi-Batch Operation: Instead of adding all reagents at once, use a semi-batch approach where the nitrating agent is added slowly and controllably. The addition rate should be governed by the reactor's cooling capacity to maintain a stable internal temperature.[4]

  • Engineered Cooling Systems: Industrial reactors must be equipped with high-efficiency cooling jackets and potentially internal cooling coils. The choice of heat transfer fluid is also critical; non-aqueous fluids are often preferred to avoid hazardous reactions with water.[5]

Mixing and Mass Transfer

Efficient mixing is crucial for maintaining a uniform temperature and concentration throughout the reactor. In large vessels, inadequate mixing can create localized "hot spots" where the reaction rate accelerates, or areas of high reagent concentration, both of which can lead to unwanted side products.[2][4]

  • Impeller and Baffle Design: The choice of impeller type (e.g., pitched-blade turbine, anchor) and the presence of baffles are critical for achieving effective top-to-bottom mixing in large, viscous reaction masses like sulfuric acid slurries.

  • Mass Transfer Limitations: In some nitration systems, the reaction rate can be limited by the speed at which the reactants can mix, a phenomenon known as mass-transfer limitation.[2]

Mitigation Strategies:

  • Computational Fluid Dynamics (CFD): Use CFD modeling to simulate mixing patterns within the chosen reactor geometry and select the optimal agitator speed and design.

  • Homogenization: Ensure the starting material is fully dissolved or homogeneously suspended before starting the addition of the nitrating agent.

Reagent Handling and Process Safety

The reagents used in this synthesis, particularly bromine and concentrated nitric/sulfuric acids, are highly hazardous. Handling these materials at an industrial scale requires stringent engineering controls and safety protocols.

  • Bromine Hazards: Elemental bromine is highly toxic, corrosive, and volatile.[6] Its use at scale presents significant inhalation and contact risks.

  • Nitrating Agent Hazards: The nitric acid/sulfuric acid mixture is extremely corrosive and a powerful oxidizing agent. Accidental contact with organic materials can initiate fires.

Mitigation Strategies:

  • Safer Reagent Alternatives:

    • Bromination: Consider replacing elemental bromine with N-bromosuccinimide (NBS), which is a solid and easier to handle.[6] For a greener and safer process, explore catalytic bromination using NaBr with an oxidant.[7]

    • In-Situ Generation: A highly recommended safety practice is the in-situ generation of the hazardous reagent, such as producing bromine from HBr and an oxidant directly within the process stream.[8][9] This avoids the storage and transport of large quantities of the hazardous material.

  • Engineering Controls:

    • Closed Systems: All transfers of corrosive and toxic materials should occur in closed systems using dedicated pumps and lines to minimize operator exposure.

    • Materials of Construction: Reactors should be made of corrosion-resistant materials like glass-lined steel or Hastelloy.[5]

    • Emergency Preparedness: The facility must have emergency scrubbers for bromine or acid vapors, dump tanks for quenching runaway reactions, and appropriate fire suppression systems.[5]

Impurity Profile and Control

Side reactions that are negligible at the lab scale can become significant sources of impurities during scale-up, complicating purification and potentially impacting the final product's specifications.

  • Isomeric Impurities: Incomplete regioselectivity during bromination or nitration can lead to the formation of unwanted isomers.[10] For example, bromination could occur at the position para to the N-methylamino group if that site is not already blocked.

  • Unreacted Starting Material: Inefficient mixing or incorrect stoichiometry can leave unreacted starting material in the final mixture.[10]

Mitigation Strategies:

  • In-Process Controls (IPCs): Regularly sample the reaction mixture and analyze it using HPLC or GC to monitor the consumption of starting material and the formation of the product and key impurities. This allows for real-time adjustments to the process.

  • Robust Purification: Develop a scalable purification method. While lab-scale crystallization can be straightforward, industrial crystallization requires careful control over cooling rates, agitation, and solvent selection to ensure consistent crystal size, morphology, and purity.

The Case for Continuous Flow Chemistry

Many of the aforementioned scale-up challenges can be elegantly addressed by transitioning from traditional batch processing to continuous flow chemistry.[9] This is particularly advantageous for hazardous reactions like nitration and bromination.[2][8][11]

  • Superior Heat Transfer: Flow reactors utilize micro- or meso-scale channels, which have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient heat removal.[9] This virtually eliminates the risk of thermal runaway.

  • Enhanced Safety: The volume of hazardous material within the reactor at any given moment is very small, drastically reducing the consequences of any potential incident.[9]

  • Precise Control: Residence time, temperature, and stoichiometry can be controlled with high precision, leading to higher yields and selectivities with fewer byproducts.[11]

cluster_1 Scale-Up Workflow Hazard_Assessment Hazard Assessment (Calorimetry, DSC) Process_Design Process Design (Batch vs. Flow) Hazard_Assessment->Process_Design Informs Design Pilot_Run Pilot Plant Run (Intermediate Scale) Process_Design->Pilot_Run Test at Scale Production Full-Scale Production Pilot_Run->Production Validate Process Production->Pilot_Run Troubleshooting

Caption: A logical workflow for scaling up chemical synthesis.

Comparative Data Summary

The following table illustrates the conceptual differences in key parameters when scaling the synthesis.

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Production Scale (500 kg)
Reactor Volume 250 mL Flask100 L Reactor5000 L Reactor
Heat Transfer Surface contact (air/ice bath)Jacket CoolingHigh-efficiency Jacket + Baffles
Addition Time 30-45 minutes4-6 hours8-12 hours
Mixing Magnetic Stir BarMechanical Agitator (Impeller)Optimized Impeller & Baffles
Safety Basis Fume Hood, PPEEngineering Controls, SOPsHAZOP Analysis, SIS
Process Control Manual (TLC, visual)Manual + IPCs (HPLC)Automated Control System + PAT
Primary Risk Operator ExposureThermal Runaway, SpillsCatastrophic Release, Runaway

Conclusion

Scaling up the synthesis of this compound is a complex undertaking where a deep understanding of chemical engineering principles and process safety is paramount. The primary challenges are rooted in the management of highly exothermic reactions and the safe handling of hazardous materials. A successful scale-up campaign hinges on a data-driven approach, beginning with a thorough hazard evaluation using techniques like reaction calorimetry.[3][12] While traditional batch reactors can be engineered for safety, modern approaches like continuous flow processing offer an inherently safer and more efficient alternative for this class of transformation.[11] By systematically addressing the challenges of heat transfer, mixing, and impurity control, and by prioritizing safety at every stage, the successful transition from bench to production can be achieved.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Bromin
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Scale-up Reactions - Division of Research Safety. University of Illinois.
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • CHAPTER 5: Bromination Reactions. The Royal Society of Chemistry.
  • A Practical Procedure for Regioselective Bromination of Anilines. Thieme. [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline. Benchchem.

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Introduction: The Imperative of Verifiable Data in Pharmaceutical Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validation and Comparative Analysis of Core Facilities in Drug Development

In the high-stakes environment of drug development, the journey from a promising molecule to a life-saving therapeutic is predicated on the quality and integrity of scientific data. Every decision, from lead optimization to clinical trial design and regulatory submission, rests upon a foundation of reliable, reproducible, and accurate results. Core facilities, whether internal high-throughput screening centers or external Contract Research Organizations (CROs), are the engines that generate this critical data. Therefore, the validation of these facilities and the comparative analysis of their outputs are not mere procedural formalities; they are fundamental pillars of scientific and regulatory success.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and maintain a state of control over their core operations. It moves beyond simple checklists to explain the causality behind validation choices, grounding every protocol in the principles of scientific integrity and regulatory compliance. We will explore the lifecycle of validation—from the initial qualification of facilities and equipment to the rigorous validation of analytical methods—and provide a structured approach for the comparative analysis and selection of research partners. This document is designed to serve as a practical, authoritative resource for ensuring that the data underpinning your research is, and remains, unimpeachable.

Pillar I: The Foundation – Qualification and Data Integrity

Before any analytical method can be validated, the environment and the instruments used must be formally qualified. This foundational stage ensures that the basic infrastructure is suitable for its intended purpose and operates correctly. This entire process is governed by the principles of Good Laboratory/Manufacturing Practice (GxP), where data integrity is paramount.

Data Integrity: The ALCOA+ Framework

Data integrity is the assurance that data is accurate, consistent, and reliable throughout its entire lifecycle.[1] Regulatory bodies worldwide mandate robust data governance systems.[2] The universally accepted framework for ensuring data integrity is ALCOA+, a set of principles that dictates data should be:

  • A ttributable: Who performed an action and when?

  • L egible: Can you read the data and any metadata?[3]

  • C ontemporaneous: Recorded at the time the work was performed.[3]

  • O riginal: The first recording of the data or a certified true copy.[3]

  • A ccurate: The data must be correct and reflect the true result.[3]

  • + Complete, Consistent, Enduring, and Available.

Failure to adhere to these principles can lead to regulatory action and invalidates the scientific work.[2][4] Computerized systems used in GxP environments must be validated to ensure they uphold these data integrity standards.[3][5]

Facility and Equipment Qualification: A Phased Approach

Equipment qualification is the documented evidence that an instrument is suitable for its intended use and performs correctly.[6] This process is a regulatory requirement and follows a logical, phased progression known as IQ, OQ, and PQ.[7][8][9] Each phase must be successfully completed before the next begins.[6]

  • Installation Qualification (IQ): This is the documented verification that the equipment has been properly delivered, installed, and configured according to the manufacturer's specifications and approved design.[7][9][10] It ensures that the installation environment is suitable and that all necessary documentation is present.[7]

  • Operational Qualification (OQ): OQ is the documented verification that the equipment's systems and subsystems perform as intended throughout the manufacturer's specified operating ranges.[7][10] This phase tests the instrument's functions under controlled conditions without a product load.[8]

  • Performance Qualification (PQ): PQ provides documented verification that the equipment consistently performs as intended for its routine use under real-world, simulated-use conditions.[6][8] This final phase confirms the equipment's ability to produce acceptable results over an extended period.[6]

Table 1: Summary of Equipment Qualification Stages

Qualification Stage Purpose Key Activities
Installation Qualification (IQ) To verify and document that the equipment and its ancillary systems are installed and configured according to manufacturer specifications.[9][10] - Verify physical installation and location. - Check for correct utility connections (power, data, gases). - Confirm delivery of all components, manuals, and certificates. - Document firmware/software versions. - Record serial numbers and asset information.
Operational Qualification (OQ) To verify and document that the equipment operates as intended throughout its specified operating ranges.[7][9] - Test alarms, controls, and key functional features. - Verify sensor and display accuracy. - Perform calibration checks. - Test security and data access functions. - Confirm operation at the limits of specified ranges.

| Performance Qualification (PQ) | To verify and document that the equipment consistently performs according to its intended use under routine operating conditions.[6] | - Run the equipment with representative samples or loads. - Perform multiple runs to demonstrate consistency and reproducibility. - Test the system under "worst-case" scenarios. - Document that the process produces an acceptable outcome. |

G cluster_0 Equipment Qualification Lifecycle URS User Requirement Specification (URS) IQ Installation Qualification (IQ) URS->IQ Basis for IQ Protocol OQ Operational Qualification (OQ) IQ->OQ Successful IQ is a prerequisite for OQ PQ Performance Qualification (PQ) OQ->PQ Successful OQ is a prerequisite for PQ Release Release for Routine Use PQ->Release Successful PQ completes qualification

Caption: The sequential workflow of Equipment Qualification from URS to routine use.

Protocol 1: General Equipment Qualification Workflow

  • Develop User Requirement Specification (URS): Define the intended use of the equipment and the specific functional and operational requirements.

  • Author IQ/OQ/PQ Protocols: Create detailed, pre-approved protocols that outline the specific tests, procedures, and acceptance criteria for each qualification phase.

  • Execute Installation Qualification (IQ):

    • Physically inspect the installed equipment against the packing list and purchase order.

    • Verify that all utility connections (electrical, plumbing, data) meet manufacturer specifications.

    • Document all equipment identifiers (serial numbers, model numbers) and the software/firmware versions installed.

    • Compile all manufacturer-provided documentation, including manuals and certificates of calibration.

    • Sign and date the completed IQ protocol upon successful verification of all criteria.

  • Execute Operational Qualification (OQ):

    • Following the OQ protocol, test each specified function of the equipment (e.g., temperature control, agitation speed, wavelength accuracy).

    • Verify the functionality of safety features and alarms.

    • Challenge the system at the extremes of its intended operating ranges.

    • Document all test results, including any deviations and their resolutions.

    • Sign and date the completed OQ protocol upon successful verification of all operational tests.

  • Execute Performance Qualification (PQ):

    • Design PQ tests that simulate the intended routine use of the equipment, using appropriate materials or reference standards.

    • Run the process multiple times to establish reproducibility and consistency.

    • Analyze the output to ensure it meets the pre-defined acceptance criteria outlined in the PQ protocol.

    • Document all performance data and statistical analyses.

    • Sign and date the completed PQ protocol.

  • Generate Final Validation Report: Compile the results from the executed IQ, OQ, and PQ protocols into a summary report. This report should state whether the equipment has met all acceptance criteria and is officially released for routine use.

Pillar II: Analytical Method Validation

Once the equipment and facility are qualified, the analytical procedures run on that equipment must be validated. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard for this process.[13]

A validated method provides consistent, reliable, and accurate data.[11] The key validation parameters are outlined below.

Table 2: Core Parameters for Analytical Method Validation (ICH Q2)

Parameter Definition Common Assessment Method
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[11][12][14] Analyze blank/placebo samples, perform forced degradation studies, and check for peak purity in chromatographic methods.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13][14] Analyze a minimum of five concentrations across the range. Plot response vs. concentration and determine the correlation coefficient (r²) and regression equation.[11]
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[11][12] Confirmed by successfully demonstrating linearity, accuracy, and precision at the lower and upper ends of the specified interval.[13]
Accuracy The closeness of agreement between the value which is accepted as a true value and the value found.[11][14] Analyze samples with a known concentration of analyte (e.g., spiked placebo) and calculate the percent recovery.[13]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision.[14] - Repeatability: Multiple analyses by one analyst on one instrument over a short time. - Intermediate Precision: Analyses on different days, by different analysts, or on different equipment. Results are typically reported as % Relative Standard Deviation (%RSD).[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14] Typically determined by signal-to-noise ratio (e.g., 3:1) or based on the standard deviation of the response and the slope of the calibration curve.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] Typically determined by signal-to-noise ratio (e.g., 10:1) or based on the standard deviation of the response and the slope of the calibration curve.[13]

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13][14] | Intentionally vary parameters such as pH of mobile phase, column temperature, or flow rate and observe the impact on results. |

Pillar III: Comparative Analysis – Internal Benchmarking and External Vendor Selection

Whether utilizing an in-house core facility or outsourcing to a CRO, a framework for performance evaluation and comparison is essential. This ensures optimal resource allocation, maintains quality standards, and supports strategic decision-making.

Internal Benchmarking

For internal core facilities, benchmarking involves comparing performance against historical data or other facilities within the same organization.[15] This process helps identify areas for improvement and demonstrates value to the institution.[16] Key Performance Indicators (KPIs) should be tracked over time.[17]

Common KPIs for Core Facilities:

  • Operational Metrics: Instrument uptime, sample turnaround time, project completion rates.

  • Financial Metrics: Cost recovery, cost per sample/project.

  • Quality Metrics: Assay success/failure rates, number of deviations or out-of-specification (OOS) results.

  • Impact Metrics: Number of publications supported, contribution to grant applications.

External Vendor (CRO/CDMO) Selection

Choosing the right CRO is a critical decision that can significantly impact a drug development program.[18] The selection process should be systematic and well-documented.[19]

Table 3: Key Criteria for CRO/CDMO Selection

Criterion Description & Rationale
Expertise & Experience Does the CRO have a proven track record in the specific therapeutic area, technology platform, or assay required?[18][19] This is the most fundamental requirement to ensure technical competence.
Quality & Regulatory Compliance The CRO must have a robust Quality Management System (QMS) and a history of successful regulatory inspections (e.g., by FDA, EMA).[18][19][20] This mitigates compliance risk.
Technical Capabilities & Infrastructure Do they have the appropriate, qualified equipment and facilities to meet the project's technical demands?[20] Their methods must be validated and fit for purpose.
Communication & Project Management Clear, transparent, and frequent communication is essential for a successful partnership.[20][21] A dedicated project manager and established communication channels are critical.
Data Integrity & Management The CRO must demonstrate adherence to data integrity principles (ALCOA+) and have secure, validated data management systems.[4]
Cost-Effectiveness While important, cost should be evaluated in the context of quality and expertise. The lowest bid is not always the best value.[20]

| Quality Agreements | A formal Quality Agreement must be established to clearly define the quality-related roles, responsibilities, and communication processes between the sponsor and the CRO.[22][23][24] This is a regulatory expectation.[22] |

G cluster_1 CRO Selection & Onboarding Workflow RFP Define Needs & Issue Request for Proposal (RFP) Screen Screen Proposals & Shortlist Vendors RFP->Screen Audit Conduct Audits (Technical & Quality) Screen->Audit For 2-3 finalists Select Select Final Vendor Audit->Select Based on audit results & proposal review QA Establish Quality Agreement (QAg) Select->QA Kickoff Project Kick-Off QA->Kickoff Prerequisite for starting work

Caption: A structured workflow for selecting and engaging a Contract Research Organization.

Pillar IV: Technology Transfer

Technology transfer is the formal process of moving a developed process or method from a sending unit to a receiving unit, ensuring that the receiving unit can reproduce the process with equivalent results.[25][26] This is a critical validation activity, whether transferring from R&D to manufacturing, between internal sites, or from a sponsor to a CRO.[27]

A successful transfer requires diligent planning, clear communication, and robust documentation.[25][28] The key objective is to ensure the product or data produced at the receiving site meets the same critical quality attributes (CQAs) as that from the sending site.[27]

G cluster_2 Technology Transfer Process Plan Project Planning & Team Formation Doc Knowledge & Document Transfer (Protocols, SOPs) Plan->Doc Train Training of Receiving Unit Personnel Doc->Train Eng Engineering/Feasibility Runs Train->Eng Val Formal Validation/ Comparability Runs Eng->Val Upon successful feasibility results Report Final Transfer Report & Closure Val->Report

Caption: Key stages in a systematic and successful technology transfer process.

Conclusion

References

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  • What is IQ OQ & PQ? | Guide to Pharmaceutical Qualifications . Precision Solutions. Available from: [Link]

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  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. (2025-07-22). Available from: [Link]

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  • ICHQ2(Rl) Validation of Analytical Procedures: Challenges and Opportunities . Molnar Institute. Available from: [Link]

  • Metrics for Success: Strategies for Enabling Core Facility Performance and Assessing Outcomes . PubMed Central (PMC). Available from: [Link]

  • Ensuring Data Integrity in GxP . BioProcess International. (2023-11-16). Available from: [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods . Walsh Medical Media. (2023-07-03). Available from: [Link]

  • Comparison of various international guidelines for analytical method validation . (2025-08-06). Available from: [Link]

  • GxP Best Practices Part 2: Early Stage Tips For Data Integrity . Compliance Architects. Available from: [Link]

  • Guidance on GxP data integrity . GOV.UK. (2018-03-09). Available from: [Link]

  • Core Facilities Benchmarking . EU-LIFE. Available from: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: A COMPARISON OF ICH Vs PHARMACOPOEIA Vs FDA . PharmaTutor. (2011-11-23). Available from: [Link]

  • Analytical method validation: A brief review . World Journal of Advanced Research and Reviews. Available from: [Link]

  • Facility Benchmarking and Performance Metrics In the realm of facility management, benchmarking and performance metrics play a crucial role in assessi... . EOXS. Available from: [Link]

  • 5 Key Questions About Quality Agreements . MasterControl. (2021-06-30). Available from: [Link]

  • Key Considerations for Quality-Technical Agreements . Pharmaceutical Technology. Available from: [Link]

  • Pharma Quality Agreements . Premier Research. Available from: [Link]

  • Implementing Quality Agreements at the Contract Laboratory . Available from: [Link]

  • Validation Guideline for Facility and Utility . GMPSOP. (2024-08-18). Available from: [Link]

  • Validating a Pharmaceutical Research and Development Facility . PMI. Available from: [Link]

  • Facility Benchmarking: Using Data to Improve Operational Efficiency . FacilityONE. Available from: [Link]

  • Pharmaceutical Formulation Facilities: Best Practices and Innovations . Kewaunee. (2023-11-29). Available from: [Link]

  • THE VALIDATION OF PHARMACEUTICAL FACILITIES . Available from: [Link]

  • Quality Agreements Procedure for GMP Site . Available from: [Link]

  • Using Metrics and Benchmarks to Support Research Administration . Huron Consulting. (2014-10-15). Available from: [Link]

  • Guide to validation – drugs and supporting activities (GUI-0029) . Canada.ca. (2021-06-29). Available from: [Link]

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A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Executive Summary

In the landscape of pharmaceutical development and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. For novel substituted anilines, such as 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, which hold potential as intermediates for bioactive agents, unambiguous structural characterization is not merely a formality—it is a foundational pillar of the research.[1] While spectroscopic techniques like NMR and Mass Spectrometry provide crucial connectivity data, they fall short of defining the absolute three-dimensional arrangement, stereochemistry, and subtle intermolecular interactions that govern a molecule's behavior in a solid state.

This guide provides a comprehensive, field-proven methodology for the structural validation of this compound using single-crystal X-ray crystallography. As the gold-standard technique, it offers irrefutable proof of a molecule's atomic arrangement.[2][3] We will navigate the entire workflow, from the critical prerequisite of growing high-quality single crystals to the final stages of data analysis and structure validation. This document is structured not as a rigid protocol, but as a logical journey, explaining the causality behind each experimental choice to empower researchers to achieve a definitive and publishable crystal structure.

The Imperative for Crystallographic Validation

Substituted nitroanilines are versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The specific arrangement of substituents—in this case, bromo, fluoro, methylamino, and nitro groups—on the aniline scaffold creates a unique electronic and steric profile. This profile dictates potential hydrogen bonding, halogen bonding, and π-stacking interactions, which are critical for molecular recognition in biological systems or for tuning the properties of advanced materials.

Therefore, confirming the precise substitution pattern and molecular conformation is paramount. X-ray crystallography is the only technique that provides a direct, three-dimensional picture of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[4]

Our objective is to delineate a self-validating workflow for:

  • Growing diffraction-quality single crystals of this compound.

  • Collecting high-resolution X-ray diffraction data.

  • Solving, refining, and validating the crystal structure to meet the rigorous standards of peer-reviewed scientific publication and regulatory submission.

The Foundation: Synthesis and Crystal Growth

The journey to a crystal structure begins with a pure compound and the often-challenging task of crystallization. While the synthesis of the target molecule is outside the scope of this guide, it is assumed to be achieved via established organic chemistry routes, yielding a compound of high purity (>97%).

Causality in Experimental Design: The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is frequently the bottleneck in structure determination.[5][6] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice. The quality of the crystal directly impacts the quality of the diffraction data.

Classical methods for small molecules revolve around slowly reducing the solute's solubility.[5][7]

Experimental Protocol: Crystal Growth Screening

This protocol outlines a systematic approach to screen for optimal crystallization conditions.

Step 1: Solvent Solubility Screening

  • Begin by testing the solubility of ~5 mg of this compound in a range of common organic solvents (0.5 mL each).

  • Categorize solvents as "good" (dissolves readily), "moderate" (dissolves with heating), or "poor" (insoluble). This information is crucial for selecting a suitable crystallization technique.

Step 2: Crystallization Technique Selection & Setup

  • Method A: Slow Evaporation (for good to moderate solvents) [8]

    • Prepare a nearly saturated solution of the compound in a selected "good" solvent (e.g., acetone, ethyl acetate) in a small, clean vial.

    • Loosely cover the vial with a cap or parafilm, punching a few small holes with a needle. This controls the rate of evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Method B: Vapor Diffusion (for cases requiring a precipitant) [8]

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealable jar containing a "poor" solvent (the precipitant, e.g., hexane), in which the "good" solvent is miscible.

    • Seal the outer jar. The vapor of the poor solvent will slowly diffuse into the inner vial, reducing the compound's solubility and inducing crystallization.

  • Method C: Thermal Control (for moderate solvents)

    • Prepare a saturated solution in a "moderate" solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, or place it in a dewar flask to slow the cooling process even further.

Table 1: Example Crystal Growth Screening Matrix

Experiment ID Crystallization Method Solvent System (Good/Poor) Temperature (°C) Observations (after 1 week)
Cmpd-A1 Slow Evaporation Acetone 20 Amorphous powder
Cmpd-A2 Slow Evaporation Ethyl Acetate 20 Small needles
Cmpd-B1 Vapor Diffusion Dichloromethane / Hexane 20 Yellow block-like crystals
Cmpd-B2 Vapor Diffusion Toluene / Pentane 20 Oily precipitate

| Cmpd-C1 | Slow Cooling | Isopropanol | 60 -> 20 | Microcrystalline powder |

The Workflow: From Crystal to Validated Structure

The following diagram illustrates the comprehensive workflow for crystallographic validation.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal Pure Compound Data_Collection X-ray Data Collection Crystal->Data_Collection Diffraction-Quality Crystal Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection File (hkl) Refinement Structure Refinement Structure_Solution->Refinement Initial Atomic Model Validation Structure Validation (checkCIF) Refinement->Validation Refined Structure (CIF) Final_Structure Final Validated Structure Validation->Final_Structure Validated CIF

Caption: High-level workflow for crystallographic structure validation.

Data Acquisition and Processing

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (e.g., 100 K), which minimizes thermal motion and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

  • Diffraction Pattern: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[9] Each image contains a pattern of spots, with the position of each spot corresponding to a specific crystal lattice plane and its intensity related to the arrangement of atoms within that plane. A complete dataset typically requires rotating the crystal by at least 180°.[4]

Data Processing and Structure Solution

The raw diffraction images are processed using specialized software. This involves:

  • Indexing: Determining the unit cell dimensions and crystal system from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each reflection spot.

  • Scaling and Merging: Correcting for experimental variations and merging multiple measurements of the same reflection to produce a final, unique dataset.[10]

The result is a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities. The central challenge, known as the phase problem , is that the phase information for each reflection is lost during the experiment.[4] For small molecules, this is typically solved using direct methods, a computational approach that uses statistical relationships between intensities to derive initial phase estimates.[4] This allows for the calculation of an initial electron density map, into which a preliminary model of the molecule can be built.

The Core of Validation: Iterative Structure Refinement

Structure refinement is the process of adjusting the atomic model (positions, displacement parameters) to achieve the best possible agreement between the diffraction data calculated from the model and the experimentally observed data.[11] This is typically achieved through a least-squares minimization procedure.

refinement_cycle Model Current Atomic Model (x, y, z, Uiso/Uaniso) Calc Calculate Structure Factors (Fc) Model->Calc Compare Compare with Observed Data (Fo) Calc->Compare Fc LS Least-Squares Minimization Compare->LS Minimize Σw(Fo² - Fc²)² Map Calculate Difference Map (Fo-Fc) Compare->Map NewModel Improved Atomic Model LS->NewModel Shift Parameters Map->NewModel Identify Missing/Misplaced Atoms NewModel->Model Start Next Cycle

Caption: The iterative cycle of crystallographic structure refinement.

Key Quality Indicators

The success of the refinement is monitored using several key metrics:

  • R1 (R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for high-quality small-molecule structures.

  • wR2 (weighted R-factor): A more robust indicator based on the squared structure factors (F²) for all reflection data.

  • Goodness-of-Fit (S): Should converge to a value close to 1.0. Significant deviations can indicate an incorrect model or improper data weighting.

  • Residual Electron Density (Δρ): The final difference electron density map should be relatively featureless, with no significant peaks or holes, indicating that all atoms have been correctly located.

Illustrative Crystallographic Data

Since the crystal structure for this compound has not been publicly reported, we present data for the closely related compound 2-bromo-4,6-dinitroaniline as a validated, illustrative example of a high-quality refinement.[11]

Table 2: Example Crystal Data and Structure Refinement for an Analogous Compound (Data adapted from the structure of 2-bromo-4,6-dinitroaniline for illustrative purposes)[11]

ParameterValueSignificance
Crystal Data
FormulaC₆H₄BrN₃O₄Defines the chemical composition.
Mᵣ262.03Molecular weight.
Crystal system, space groupMonoclinic, P2₁/nDescribes the crystal's symmetry.
a, b, c (Å)6.6955 (2), 7.7720 (2), 16.0608 (4)Unit cell dimensions.
β (°)95.4182 (14)Unit cell angle.
V (ų)832.03 (4)Volume of the unit cell.
Z4Number of molecules in the unit cell.
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)X-ray source.
Temperature (K)173Low temperature minimizes thermal vibration.
Measured reflections12322Total reflections collected.
Independent reflections1892Unique reflections after merging.
Rᵢₙₜ0.030Data merging agreement; < 0.05 is good.
Refinement
R[F² > 2σ(F²)] (R1)0.033Excellent agreement for observed data.
wR(F²) (wR2)0.083Good agreement for all data.
S (Goodness-of-fit)1.06Indicates a good model and weighting scheme.
No. of parameters127Number of variables refined.
Δρₘₐₓ, Δρₘᵢₙ (e Å⁻³)0.85, -0.51Final difference map is relatively clean.

The Final Verdict: Validation and Interpretation

A low R-factor alone does not guarantee a correct structure. The final, crucial step is independent validation using internationally recognized standards, most commonly through the International Union of Crystallography's (IUCr) checkCIF service.

The checkCIF Report

The refinement software generates a Crystallographic Information File (CIF), which contains all information about the experiment, the atomic coordinates, and the refinement results. Uploading this file to the checkCIF server produces a validation report that flags potential issues as ALERTS.

Table 3: Interpreting Common checkCIF ALERTS

Alert Level Severity Common Causes & Actions
ALERT A Serious Problem Missed symmetry, incorrect atom assignment, major geometric inconsistencies. Requires immediate and thorough investigation and correction.
ALERT B Potentially Serious Unusual bond lengths/angles, high residual density, incomplete data. Requires careful checking of the model and data.
ALERT C Check & Report Minor geometric deviations, missing specific CIF info. Should be checked and, if necessary, explained in the publication.

| ALERT G | General Information | General checks, suggestions for improving the CIF. Does not usually indicate a problem with the structure itself. |

A publishable, validated structure should ideally have no ALERT A or B level issues. Any remaining ALERTS must be understood and justified.

Structural Interpretation

With a validated CIF, the researcher can now confidently analyze the molecular structure. For this compound, this would involve examining:

  • Bond Lengths and Angles: Confirming they are within expected ranges for analogous structures.

  • Torsion Angles: Determining the conformation of the N-methyl and nitro groups relative to the aromatic ring.

  • Intermolecular Interactions: Identifying hydrogen bonds (e.g., N-H···O), halogen bonds (e.g., C-Br···O), and other interactions that define the crystal packing. This analysis is critical for understanding the solid-state properties and potential polymorphism of the compound.

Finally, the validated crystallographic data should be deposited in a public repository like the Cambridge Structural Database (CSD) to make it accessible to the wider scientific community.

Conclusion

The structural validation of a novel compound like this compound via single-crystal X-ray crystallography is a rigorous, multi-step process that provides the highest level of chemical evidence. It moves beyond mere connectivity to provide an exact, three-dimensional blueprint of the molecule. By following a logical, self-validating workflow—from meticulous crystal growth to thorough model refinement and independent validation—researchers can establish an irrefutable structural foundation for their work, enabling further progress in drug discovery and materials science with confidence and authority.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Kang, G., Kim, T. H., Lee, E. J., & Kang, C. H. (2015). Crystal structure of 2-bromo-4,6-dinitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o813. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1633–1640. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of Glasgow. (n.d.). Validation and Checking of CIF's. Retrieved from [Link]

  • SciSpace. (2019). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • ResearchGate. (2019). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

  • National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. Retrieved from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

analytical standards for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Standards of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Introduction

This compound (CAS No: 1845693-81-3) is a substituted aniline derivative incorporating bromo, fluoro, nitro, and N-methyl functional groups.[1][2] Such poly-functionalized aromatic compounds are valuable intermediates in organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors.[3] The precise arrangement of these substituents offers a unique electronic and steric profile, making it a strategic building block for more complex molecular architectures.

The integrity of any scientific study or drug development program hinges on the quality of its starting materials. Therefore, establishing a robust set of analytical standards for intermediates like this compound is not merely a procedural formality but a foundational pillar of scientific validity. This guide provides a comprehensive framework for the analytical characterization of this compound, detailing the methodologies required to confirm its identity, purity, and overall quality. The protocols described herein are designed to be self-validating systems, ensuring trustworthiness and reproducibility for researchers and drug development professionals.

Physicochemical Characterization

The initial step in establishing an analytical standard is to define the fundamental physicochemical properties of the molecule. This data serves as the primary point of reference for all subsequent analyses.

PropertyValueSource
CAS Number 1845693-81-3[1][2]
Molecular Formula C₇H₆BrFN₂O₂[1]
Molecular Weight 249.04 g/mol [1]
Appearance Solid[1]
Purity (Typical) ≥96%[1]

Synthesis Context and Potential Impurity Profile

A thorough understanding of the synthetic route is crucial for predicting potential impurities. While specific synthesis details for this exact molecule are proprietary, analogous preparations of substituted nitroanilines often involve electrophilic aromatic substitution reactions, such as the bromination and nitration of a fluoro-N-methylaniline precursor.[4][5]

This context informs the analytical strategy. The key is to develop methods that can resolve and detect:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: Bromination or nitration at different positions on the aromatic ring.

  • Over-reacted Species: Di-brominated or other polysubstituted products.

  • Related Impurities: Byproducts from side reactions.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for this moderately polar molecule.

Causality Behind Method Choice:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic properties, which provide effective retention for aromatic compounds like our analyte.

  • Mobile Phase: An acetonitrile/water gradient offers a broad polarity range, ensuring the elution of the main component while also resolving both more polar and less polar impurities.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is chosen because the nitroaniline chromophore exhibits strong absorbance in the UV region (typically 254 nm and other wavelengths), providing high sensitivity.[6]

Experimental Protocol: HPLC Purity Determination
  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Seal Wash: 90:10 Water/Acetonitrile.

  • Standard and Sample Preparation:

    • Standard Stock Solution (500 µg/mL): Accurately weigh ~12.5 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes.

    • Working Standard (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

    • Sample Solution (50 µg/mL): Prepare the sample to be tested in the same manner as the working standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 254 nm
Run Time 20 minutes
Gradient Program 0-15 min: 40% to 95% B; 15-17 min: 95% B; 17.1-20 min: 40% B (re-equilibration)
  • System Suitability Test (SST):

    • Inject the Working Standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

    • The theoretical plates (N) should be > 2000.[6]

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method.

    • Assay (quantification) can be determined by comparing the peak area of the sample to that of the certified reference standard.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent & Sonication A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18) D->E F UV Detection (254 nm) E->F G System Suitability Check (SST) F->G H Peak Integration & Area % Calculation G->H I Final Report (Purity & Assay) H->I RefStd_Workflow cluster_id Identity Confirmation cluster_purity Purity & Assay Assignment A Select High-Purity Candidate Lot B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (HRMS) A->C D FTIR Spectroscopy A->D E Chromatographic Purity (HPLC, >99.5%) A->E I Purity Assignment (Mass Balance Calculation) B->I C->I D->I E->I F Water Content (Karl Fischer) F->I G Residual Solvents (GC-HS) G->I H Non-volatile Residue (ROI/TGA) H->I J Certified Reference Standard (CRS) I->J

Sources

The Enigmatic Core: A Technical Guide to the Biological Activities of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the synthetic chemistry and potential biological activities of a fascinating class of molecules: 2-Bromo-4-fluoro-N-methyl-6-nitroaniline derivatives. While direct and extensive research on this specific family of compounds is emerging, this document serves as a technical primer, synthesizing data from structurally related compounds to forecast their potential and guide future research. We will explore the rationale behind their design, hypothesize their mechanisms of action, and provide robust protocols for their biological evaluation.

The Architectural Logic: Deconstructing the this compound Scaffold

The therapeutic potential of any molecule is fundamentally tied to its structure. The this compound core is a carefully orchestrated assembly of functional groups, each contributing to the overall physicochemical and biological properties.[1]

  • The Nitroaniline Core: Nitroaromatic compounds, including nitroanilines, are a well-established class of biologically active molecules with applications as antimicrobial and anticancer agents.[2][3][4] The electron-withdrawing nature of the nitro group is pivotal to their mechanism of action.[5]

  • The Halogen Effect (Bromo and Fluoro): The presence and position of halogens on an aromatic ring can significantly modulate a compound's biological activity. Halogenation is a known strategy to enhance the antimicrobial potency of aniline derivatives.[6]

    • Bromine: The bromine atom at the 2-position is a good leaving group, which may suggest that some derivatives could act as alkylating agents, a mechanism implicated in the anticancer activity of other nitroaromatic compounds.[3]

    • Fluorine: The fluorine atom at the 4-position can enhance metabolic stability and binding affinity to biological targets.[5]

  • The N-Methyl Group: The N-methylation of the aniline nitrogen can influence the compound's lipophilicity, membrane permeability, and interaction with target proteins.

This unique combination of functional groups makes the this compound scaffold a promising starting point for the development of novel therapeutic agents.[1]

Postulated Biological Activities: An Evidence-Based Extrapolation

Given the structural features, we can hypothesize two primary areas of biological activity for this compound derivatives: antimicrobial and anticancer.

Antimicrobial Potential: A New Generation of Pathogen Inhibitors

The urgent need for new antimicrobials is a global health priority. Halogenated anilines have demonstrated both antimicrobial and antibiofilm activities.[6] Specifically, derivatives of 8-hydroxyquinoline bearing halogen and nitro groups have shown potent antimicrobial effects.[7][8]

Hypothesized Mechanism of Antimicrobial Action: The precise mechanism is likely multifactorial. The lipophilicity conferred by the halogen atoms may facilitate membrane disruption. The nitro group, a known electrophile, could interact with and inactivate essential bacterial enzymes.

antimicrobial_mechanism Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Lipophilicity Enzymes Essential Bacterial Enzymes Compound->Enzymes Electrophilicity Disruption Membrane Disruption Membrane->Disruption Inactivation Enzyme Inactivation Enzymes->Inactivation CellDeath Bacterial Cell Death Disruption->CellDeath Inactivation->CellDeath

Caption: Hypothesized antimicrobial mechanism of action.

Anticancer Activity: Targeting Malignant Cells

Nitroaromatic compounds have been investigated as potential anticancer agents.[3][4] Some nitroaniline mustards have even been designed as hypoxia-selective cytotoxins, which are activated in the low-oxygen environment of solid tumors.[9][10]

Hypothesized Mechanism of Anticancer Action: The presence of a bromine atom at a benzylic position in other active compounds suggests an alkylating mechanism of action.[3] These derivatives could potentially crosslink DNA, leading to apoptosis. The nitro group may also play a role in their activity under hypoxic conditions.

anticancer_mechanism Compound This compound Derivative DNA Cancer Cell DNA Compound->DNA Alkylating Potential Hypoxia Tumor Hypoxia Compound->Hypoxia Alkylation DNA Alkylation & Crosslinking DNA->Alkylation ReductiveActivation Reductive Activation Hypoxia->ReductiveActivation Apoptosis Apoptosis Alkylation->Apoptosis ReductiveActivation->Apoptosis

Caption: Hypothesized anticancer mechanism of action.

Comparative Biological Activity: A Framework for Evaluation

To systematically evaluate the biological potential of a library of this compound derivatives, a tiered screening approach is recommended. The following tables provide a template for summarizing the anticipated data.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDR-Group ModificationGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungal Species (MIC, µg/mL)
BFNA-Me-01 (Example: H)DataDataData
BFNA-Me-02 (Example: CH3)DataDataData
BFNA-Me-03 (Example: OCH3)DataDataData
Ciprofloxacin (Positive Control)DataDataN/A
Fluconazole (Positive Control)N/AN/AData

Table 2: Comparative Anticancer Activity of this compound Derivatives

Compound IDR-Group ModificationCancer Cell Line 1 (IC50, µM)Cancer Cell Line 2 (IC50, µM)Normal Cell Line (CC50, µM)Selectivity Index (CC50/IC50)
BFNA-Me-01 (Example: H)DataDataDataData
BFNA-Me-02 (Example: CH3)DataDataDataData
BFNA-Me-03 (Example: OCH3)DataDataDataData
Doxorubicin (Positive Control)DataDataDataData

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a standardized framework for assessing the antimicrobial and anticancer activities of novel this compound derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds.

antimicrobial_protocol cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepCompounds 1. Prepare stock solutions of test compounds in DMSO. SerialDilute 4. Perform serial two-fold dilutions of compounds in a 96-well plate. PrepCompounds->SerialDilute PrepMedia 2. Prepare appropriate bacterial/ fungal growth media. PrepMedia->SerialDilute PrepInoculum 3. Prepare standardized microbial inoculum (e.g., 0.5 McFarland). Inoculate 5. Inoculate each well with the standardized microbial suspension. PrepInoculum->Inoculate SerialDilute->Inoculate Incubate 6. Incubate at the appropriate temperature and duration. Inoculate->Incubate ReadMIC 7. Determine the MIC as the lowest concentration with no visible growth. Incubate->ReadMIC cytotoxicity_protocol cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CultureCells 1. Culture cancer and normal cell lines in appropriate media. SeedCells 2. Seed cells into 96-well plates and allow to adhere overnight. CultureCells->SeedCells TreatCells 3. Treat cells with serial dilutions of test compounds for 48-72 hours. SeedCells->TreatCells AddMTT 4. Add MTT reagent to each well and incubate for 4 hours. TreatCells->AddMTT Solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. AddMTT->Solubilize ReadAbsorbance 6. Measure absorbance at 570 nm. Solubilize->ReadAbsorbance CalculateIC50 7. Calculate IC50 values from the dose-response curve. ReadAbsorbance->CalculateIC50

Caption: Workflow for in vitro cytotoxicity testing.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in their respective culture media. [11]2. Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight. [11]3. Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals. [11]5. Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve. [11]

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The strategic combination of a nitroaniline core with halogen substituents provides a rich chemical space for exploration. The hypotheses and protocols outlined in this guide are intended to provide a solid foundation for researchers to embark on the synthesis and biological evaluation of derivatives of this intriguing molecular framework. Future studies should focus on elucidating the precise mechanisms of action and conducting in vivo efficacy and toxicity studies to validate the therapeutic potential of the most promising candidates.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025). National Institutes of Health. Retrieved from [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed. Retrieved from [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). PubMed Central. Retrieved from [Link]

  • [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. (n.d.). PubMed. Retrieved from [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. (n.d.). PubMed. Retrieved from [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2022). MDPI. Retrieved from [Link]

  • Nitroaniline derivatives and their use as antitumor agents. (n.d.). Google Patents.
  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). PubMed Central. Retrieved from [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025). ResearchGate. Retrieved from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PubMed Central. Retrieved from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. (2022). YouTube. Retrieved from [Link]

  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. Retrieved from [Link]

  • 2-Bromo-5-fluoro-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. (n.d.). Scilit. Retrieved from [Link]

  • 4-Bromo-3-(2,4-difluorophenoxy)-2-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda. Retrieved from [Link]

  • 2-Bromo-6-fluoro-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (n.d.). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Comparison of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In pharmaceutical development and chemical research, the precise structural characterization of molecules is non-negotiable. Positional isomers, while possessing identical molecular formulas, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive framework for the unambiguous differentiation of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline and its positional isomers using a multi-pronged spectroscopic approach. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we demonstrate how a holistic analytical strategy provides definitive structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for isomer characterization.

The Imperative of Isomer Differentiation in Regulated Industries

The substitution pattern on an aromatic ring is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's interaction with biological targets. For a compound such as this compound, a valuable synthetic intermediate, ensuring the correct isomeric form is produced and isolated is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies demand absolute certainty in molecular structure, making the development of orthogonal analytical methods for isomer discrimination an essential part of the drug development lifecycle. This guide explains the causality behind using a suite of spectroscopic techniques to create a self-validating system for identifying the target isomer and distinguishing it from its closely related analogues.

Isomeric Structures Under Investigation

The primary focus is the target molecule, This compound (Isomer A) . To illustrate the power of comparative spectroscopy, we will contrast its analytical signature with two of its potential positional isomers: 4-Bromo-2-fluoro-N-methyl-6-nitroaniline (Isomer B) and 2-Bromo-6-fluoro-N-methyl-4-nitroaniline (Isomer C) .

G cluster_A Isomer A: this compound cluster_B Isomer B: 4-Bromo-2-fluoro-N-methyl-6-nitroaniline cluster_C Isomer C: 2-Bromo-6-fluoro-N-methyl-4-nitroaniline a b c

Caption: Molecular structures of the target compound (Isomer A) and two positional isomers (B and C).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is unparalleled in its ability to map the precise connectivity and spatial relationships of atoms in a molecule. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly altered by the placement of electron-withdrawing groups (NO₂, F, Br) and electron-donating groups (NHCH₃).

Causality of NMR Differentiation

The key to distinguishing these isomers lies in analyzing two aspects:

  • Chemical Shifts (δ): The positions of the aromatic protons and carbons are dictated by the cumulative electron-withdrawing and -donating effects of the substituents. For instance, a nitro group strongly deshields (shifts downfield) ortho and para protons, while the amino group shields them (shifts upfield).

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) provides definitive information about connectivity. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei and their dihedral angle. ¹⁹F NMR is particularly powerful due to its 100% natural abundance and wide chemical shift range.

Comparative Analysis: ¹H, ¹³C, and ¹⁹F NMR

The most striking differences will be observed in the aromatic region of the ¹H NMR spectrum and in the ¹⁹F NMR spectrum.

  • Isomer A (2-Br, 4-F, 6-NO₂): We expect two aromatic protons. The proton at C5 will be a doublet of doublets, coupled to the fluorine at C4 and the proton at C3. The proton at C3 will also be a doublet of doublets, coupled to the fluorine at C4 and the proton at C5. The strong deshielding effect of the nitro group at C6 will influence the proton at C5.

  • Isomer B (4-Br, 2-F, 6-NO₂): We again expect two aromatic protons. The proton at C3 will be coupled to the fluorine at C2 and the proton at C5. The proton at C5 will be coupled to the proton at C3. The ortho fluorine at C2 will have a significant effect on the chemical shift of the proton at C3.

  • Isomer C (2-Br, 6-F, 4-NO₂): This isomer will show two aromatic protons meta to each other. The proton at C3 will be coupled to the fluorine at C2 and the proton at C5. The proton at C5 will be coupled to the fluorine at C6 and the proton at C3. The para-nitro group will strongly deshield both protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the purified aniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for substituted anilines to avoid exchange of the N-H proton, although here we have an N-methyl group.[2]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary for comparison, but an internal standard can be used for absolute referencing.

Predicted Comparative NMR Data
Parameter Isomer A (2-Br, 4-F, 6-NO₂) Isomer B (4-Br, 2-F, 6-NO₂) Isomer C (2-Br, 6-F, 4-NO₂)
¹H Aromatic Signals 2 doublets of doublets2 doublets of doublets2 doublets of doublets
¹H N-CH₃ (δ, ppm) ~3.0 (doublet, ³J(H,H) coupling with N-H if present)~2.9~3.1
¹⁹F (δ, ppm) ~ -110 to -120~ -125 to -135 (ortho-F)~ -100 to -110 (ortho-F)
Key ¹H-¹⁹F Couplings ³J(H3,F4), ⁴J(H5,F4)³J(H3,F2)³J(H3,F2), ³J(H5,F6)
Key ¹³C-¹⁹F Couplings Large ¹J(C4,F4), smaller ²J(C3,F4) & ²J(C5,F4)Large ¹J(C2,F2), smaller ²J(C1,F2) & ²J(C3,F2)Large ¹J(C6,F6), ¹J(C2,F2)

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these specific isomers on its own, subtle shifts in vibrational frequencies, when used in conjunction with other techniques, provide valuable confirmatory data.

Causality of IR Differentiation

The electronic effects of the substituents influence the bond strengths within the molecule, which in turn affects the vibrational frequencies. The most informative regions are:

  • N-O Stretching: The symmetric and asymmetric stretching frequencies of the nitro (NO₂) group are highly sensitive to the electronic environment. Electron-withdrawing groups elsewhere on the ring can slightly increase these frequencies.

  • C-F and C-Br Stretching: These vibrations appear in the fingerprint region (below 1400 cm⁻¹). Their exact positions can be influenced by the overall substitution pattern.

  • N-H/C-H Stretching: The N-methyl group will show characteristic C-H stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background by the instrument software.

Predicted Comparative IR Data
Vibrational Mode Isomer A (2-Br, 4-F, 6-NO₂) Isomer B (4-Br, 2-F, 6-NO₂) Isomer C (2-Br, 6-F, 4-NO₂)
NO₂ Asymmetric Stretch (cm⁻¹) ~1520-1540~1525-1545~1510-1530
NO₂ Symmetric Stretch (cm⁻¹) ~1340-1360~1345-1365~1335-1355
C-N Stretch (cm⁻¹) ~1250-1300~1260-1310~1240-1290
C-F Stretch (cm⁻¹) ~1200-1240~1210-1250~1190-1230
Aromatic C=C Bending Distinct pattern in 700-900 cm⁻¹ region based on H positionsDistinct pattern from ADistinct pattern from A & B

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization.

Causality of MS Differentiation
  • Molecular Ion and Isotopic Pattern: All three isomers have the same molecular formula (C₇H₅BrFN₃O₂) and thus the same nominal mass. However, the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.[3] This pattern is a hallmark of a monobrominated compound and serves as a powerful validation tool.

  • Fragmentation Pathways: While the molecular ion will be the same, the stability of the fragments formed upon electron impact ionization will differ. The positions of the substituents dictate the weakest bonds and the most stable resulting radical cations. For example, the loss of NO₂ (•NO₂) or Br (•Br) are common fragmentation pathways for such compounds.[4] The relative abundance of these fragment ions can be a key differentiator.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

  • High-Resolution MS (HRMS): For unambiguous elemental composition, HRMS can be employed to determine the exact mass to within a few parts per million.

Predicted Comparative MS Data
Parameter Isomer A, B, and C Distinguishing Feature
Molecular Ion (M⁺) m/z ~261/263 (¹⁹F, ⁷⁹Br/⁸¹Br)Identical for all isomers, M⁺/M+2⁺ ratio ~1:1
Key Fragment [M - NO₂]⁺ m/z ~215/217Relative intensity may vary based on steric hindrance around the nitro group.
Key Fragment [M - Br]⁺ m/z ~182Relative intensity may vary based on the stability of the resulting aryl cation.
Other Fragments Loss of CH₃, H₂O, etc.The overall "fingerprint" of the fragmentation pattern will be unique to each isomer.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The position of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

Causality of UV-Vis Differentiation

The aniline structure contains a powerful chromophore (the benzene ring) and auxochromes (the -NHCH₃, -F, -Br groups) which modify the absorption.[5] The nitro group is also a strong chromophore. The interaction between the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" system that extends conjugation and shifts the λ_max to longer wavelengths (a bathochromic shift).[6] The relative positions of these groups (ortho, meta, para) will dictate the efficiency of this charge-transfer transition and thus the λ_max.

  • Para-arrangement (Isomer C): A para-relationship between the amino and nitro groups allows for the most effective resonance delocalization, typically resulting in the longest λ_max.

  • Ortho-arrangement (Isomers A & B): An ortho-relationship also allows for significant electronic interaction, but steric hindrance between the bulky groups can force the nitro or amino group out of the plane of the ring, reducing conjugation and causing a shift to a shorter wavelength (a hypsochromic shift) compared to the para isomer.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over a range of ~200-500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Predicted Comparative UV-Vis Data
Parameter Isomer A (2-Br, 4-F, 6-NO₂) Isomer B (4-Br, 2-F, 6-NO₂) Isomer C (2-Br, 6-F, 4-NO₂)
λ_max (nm) ~380-400 nm~385-405 nm~410-430 nm
Rationale Ortho-nitro and amino groups. Steric hindrance from ortho-Br and ortho-NO₂.Ortho-nitro and amino groups. Steric hindrance from ortho-F and ortho-NO₂.Para-nitro and amino groups. Maximum electronic delocalization leads to the longest wavelength absorption.

Integrated Spectroscopic Strategy for Unambiguous Identification

G start Unknown Isomer Sample ms 1. Mass Spectrometry (MS) start->ms check_mass Molecular Ion at m/z 261/263? M/M+2 ratio ~1:1? ms->check_mass uv_vis 2. UV-Vis Spectroscopy check_mass->uv_vis Yes fail Structure Inconsistent check_mass->fail No check_lambda λ_max > 410 nm? uv_vis->check_lambda nmr 3. NMR Spectroscopy (¹H, ¹⁹F) check_lambda->nmr No isomer_c Identified: Isomer C (2-Br, 6-F, 4-NO₂) check_lambda->isomer_c Yes check_nmr Analyze Coupling Patterns & Chemical Shifts nmr->check_nmr compare_ab Compare ¹H & ¹⁹F shifts with reference data check_nmr->compare_ab isomer_a Identified: Isomer A (2-Br, 4-F, 6-NO₂) compare_ab->isomer_a Match A isomer_b Identified: Isomer B (4-Br, 2-F, 6-NO₂) compare_ab->isomer_b Match B compare_ab->fail No Match

Caption: Integrated workflow for the definitive identification of an unknown isomer sample.

This workflow demonstrates a logical progression. MS first confirms the molecular weight and the presence of a single bromine atom. UV-Vis then provides a rapid screen, capable of easily identifying the para-nitro isomer (Isomer C) due to its significantly red-shifted λ_max. If the sample is not Isomer C, the definitive and information-rich technique of NMR spectroscopy is used to distinguish between the remaining possibilities based on their unique chemical shifts and spin-spin coupling patterns.

Conclusion

The spectroscopic differentiation of positional isomers like this compound is a solvable, albeit complex, analytical challenge. A myopic reliance on a single technique is insufficient and carries significant risk. By strategically combining Mass Spectrometry, UV-Vis Spectroscopy, Infrared Spectroscopy, and, most critically, multi-nuclear NMR, a robust, self-validating, and scientifically sound characterization can be achieved. This integrated approach provides the unambiguous structural data required to meet the stringent demands of the pharmaceutical and chemical research industries, ensuring product quality, safety, and efficacy.

References

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performance of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in different coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

This compound is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern—featuring a reactive bromine atom, a strongly electron-withdrawing nitro group, a deactivating fluorine atom, and a sterically influential N-methylamino group—presents both opportunities and challenges for synthetic chemists. This guide provides a deep dive into the expected performance of this substrate in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By analyzing the electronic and steric properties of the molecule, this paper offers expert insights, predictive data, and robust experimental protocols to enable researchers to effectively utilize this versatile intermediate.

Chapter 1: Structural and Reactivity Analysis of the Core Moiety

The synthetic utility of this compound (CAS: 1845693-81-3) is dictated by the interplay of its substituents.[2] A thorough understanding of their individual and collective effects is paramount for designing successful cross-coupling strategies.

  • Chemical Structure: C₇H₆BrFN₂O₂[2]

  • Molecular Weight: 249.04 g/mol [2]

Key Substituent Influences:

  • 2-Bromo Group: This is the primary reactive site and leaving group for palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is the central focus of this guide.

  • 6-Nitro Group: As a powerful electron-withdrawing group positioned ortho to the bromine, the nitro group significantly polarizes the C-Br bond. This electronic effect strongly facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4] However, its steric bulk can hinder the approach of the palladium catalyst and the coupling partner.

  • 4-Fluoro Group: The fluorine atom is another electron-withdrawing substituent that further decreases electron density on the aromatic ring, enhancing its susceptibility to oxidative addition.[5]

  • 1-N-methylamino Group: This group introduces two key considerations. Electronically, it is an activating group, though its effect is counteracted by the powerful withdrawing groups. More importantly, its position ortho to the bromine atom contributes to the steric crowding around the reaction center. It also possesses the potential to coordinate with the palladium catalyst, which can sometimes lead to catalyst inhibition if not managed with the appropriate choice of ligands.[5]

Collectively, the electronic profile of this molecule is highly electron-deficient, which predisposes the C-Br bond to rapid oxidative addition. The primary challenge in its application is managing the significant steric hindrance around the bromine atom, which necessitates careful selection of catalyst systems, particularly the ligand.

Chapter 2: The Palladium Cross-Coupling Catalytic Cycle: A General Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[3][6] Most of these reactions, including those discussed in this guide, proceed through a common catalytic cycle.

The cycle typically involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide, forming a Pd(II) intermediate.[4]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or copper acetylide) is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

General_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal R²-M Transmetal->Pd0 Product R¹-R² (Product) Transmetal->Product Reductive Elimination

General catalytic cycle for Pd-catalyzed cross-coupling.

The success of any coupling reaction hinges on the careful selection of four key components: the palladium precursor, the ligand (L), the base, and the solvent. For a sterically hindered and electronically activated substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is often critical to promote both the oxidative addition and the final reductive elimination step.[5]

Chapter 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[7][8]

Mechanistic Considerations

For this compound, the highly electron-deficient nature of the ring ensures that oxidative addition should be facile. The main hurdle is the subsequent transmetalation and reductive elimination. The steric bulk from the ortho nitro and N-methylamino groups requires a ligand that is sufficiently large to create a coordinatively unsaturated palladium center that can accommodate the incoming boronic acid partner and facilitate the final bond formation. Ligands like SPhos, XPhos, or Buchwald's other biarylphosphine ligands are excellent candidates.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Ar-Br Transmetal Ar-Pd(II)-R¹(L)₂ OxAdd->Transmetal [R¹-B(OR)₂OH]⁻ Transmetal->Pd0 Product Ar-R¹ Transmetal->Product Reductive Elimination Boronate [R¹-B(OR)₂OH]⁻ BoronicAcid->Boronate Base

Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on best practices for coupling sterically demanding aryl bromides.[9][10]

  • Reaction Setup: In a nitrogen-flushed glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%) to an oven-dried reaction vial.

  • Base and Solvent Addition: Add a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.) and an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or 2-MeTHF/water mixture).

  • Reaction Execution: Seal the vial and heat the reaction mixture with vigorous stirring to the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Predicted Performance in Suzuki-Miyaura Coupling
Boronic Acid PartnerElectronic NatureSteric HindrancePredicted Yield
Phenylboronic acidNeutralLowExcellent (>90%)
4-Methoxyphenylboronic acidElectron-donatingLowExcellent (>90%)
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawingLowGood (75-85%)
2-Methylphenylboronic acidNeutralHigh (ortho-subst.)Moderate (50-70%)
Thiophene-2-boronic acidHeteroaromaticLowVery Good (85-95%)

Chapter 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[11][12]

Mechanistic Considerations

Coupling this compound with another amine presents a unique challenge. The substrate itself contains a nucleophilic nitrogen that could potentially interact with the catalyst. The key to success is using a highly active catalyst system with a ligand that promotes the desired intermolecular C-N bond formation over potential side reactions. Sterically hindered biarylphosphine ligands are again the preferred choice. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential to deprotonate the coupling amine without interfering with the catalyst or substrate.[13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Ar-Br AmideComplex [Ar-Pd(II)-NR¹R²(L)] OxAdd->AmideComplex + R¹R²NH - HBr AmideComplex->Pd0 Product Ar-NR¹R² AmideComplex->Product Reductive Elimination

Catalytic cycle for the Buchwald-Hartwig amination.
Recommended Protocol: Buchwald-Hartwig Amination

This protocol is adapted from standard procedures for electron-deficient aryl bromides.[5][13]

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-4 mol%), the ligand (e.g., XPhos, 4.8-6 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (typically 90-110 °C) with stirring.

  • Monitoring and Work-up: Follow the monitoring and work-up procedures as described for the Suzuki-Miyaura coupling.

Data Presentation: Predicted Performance in Buchwald-Hartwig Amination
Amine PartnerAmine TypeSteric HindrancePredicted Yield
AnilinePrimary, AromaticLowGood (70-85%)
MorpholineSecondary, CyclicModerateVery Good (85-95%)
BenzylaminePrimary, AliphaticLowGood (75-90%)
Di-n-butylamineSecondary, AcyclicHighModerate (40-60%)
CarbazoleSecondary, AromaticHighModerate to Good (60-75%)

Chapter 5: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] It traditionally uses a dual-catalyst system of palladium and a copper(I) salt, though copper-free versions have been developed.[14][15]

Mechanistic Considerations

The standard Sonogashira mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings, while a copper cycle is responsible for forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.[14] Given the substrate's structure, the standard conditions should be effective. The amine base (typically diethylamine or triethylamine) serves both as a base and as a solvent. The steric hindrance on the substrate may slow the reaction, potentially requiring slightly higher catalyst loadings or elevated temperatures.

Sonogashira_Cycle Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Ar-Br Transmetal Ar-Pd(II)-C≡CR(L)₂ OxAdd->Transmetal Cu-C≡CR Transmetal->Pd0 Product Ar-C≡CR Transmetal->Product Reductive Elimination CuBr CuBr CuAcetylide Cu-C≡CR CuAcetylide->CuBr Transmetalation Alkyne->CuAcetylide Base

Catalytic cycles for the copper-catalyzed Sonogashira reaction.
Recommended Protocol: Sonogashira Coupling

This protocol is based on standard copper-catalyzed Sonogashira conditions.[5]

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-1.5 equiv.).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Degassing and Reaction: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the residue using the methods described previously.

Data Presentation: Predicted Performance in Sonogashira Coupling
Alkyne PartnerAlkyne TypeSteric HindrancePredicted Yield
PhenylacetyleneAromaticLowVery Good (85-95%)
TrimethylsilylacetyleneSilyl-protectedModerateExcellent (>95%)
1-HexyneAliphaticLowGood (75-85%)
Propargyl alcoholFunctionalizedLowGood (70-80%)
3,3-Dimethyl-1-butyneAliphaticHigh (t-butyl)Low to Moderate (30-50%)

Chapter 6: Summary and Outlook

This compound is a challenging yet highly valuable substrate for palladium-catalyzed cross-coupling reactions. Its performance is a delicate balance between high electronic activation and significant steric hindrance.

Reaction TypeKey Success FactorPredicted Overall Success
Suzuki-Miyaura Bulky biarylphosphine ligands (e.g., SPhos)High
Buchwald-Hartwig Strong, non-nucleophilic base; appropriate ligandModerate to High
Sonogashira Efficient dual Pd/Cu catalysisHigh for non-bulky alkynes

By leveraging modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, researchers can successfully functionalize this core. The protocols and predictive data provided in this guide serve as a robust starting point for the synthesis of novel compounds. Future work could explore the utility of this substrate in other coupling reactions, such as Heck, Stille, or C-H activation, further expanding the synthetic toolbox for professionals in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to Catalytic Transformations of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comparative study of catalysts for key synthetic transformations involving 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, a versatile building block in the development of pharmaceuticals and functional materials. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles governing catalyst selection and reaction optimization. We will explore palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, as well as the chemoselective reduction of the nitro group. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound with significant potential in organic synthesis.[1] Its unique substitution pattern, featuring a sterically encumbered and electronically deactivated aryl bromide, a reducible nitro group, and a directing N-methylamino group, presents both opportunities and challenges for catalytic transformations. The strategic positioning of these functional groups allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex molecular architectures.[2]

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group can be selectively reduced to an amine, which can then be further functionalized. The fluorine atom can influence the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry. The N-methyl group, in addition to its electronic contribution, introduces steric bulk around the adjacent bromine atom, which must be carefully considered when selecting an appropriate catalytic system.

This guide will dissect the catalytic challenges posed by this substrate and provide a comparative analysis of catalyst systems to enable its effective utilization in synthetic campaigns.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The presence of the C-Br bond in this compound opens the door to a variety of powerful palladium-catalyzed cross-coupling reactions. However, the substrate's electronic and steric profile necessitates a careful selection of the catalyst, ligand, and reaction conditions. The electron-withdrawing nitro group can facilitate the initial oxidative addition step but may also influence the stability of intermediates. The ortho-bromo and ortho-N-methyl-6-nitro substituents create a sterically hindered environment around the reaction center, demanding catalysts that can operate effectively under such constraints.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. For a substrate as sterically hindered and electronically deactivated as this compound, the choice of ligand is critical to achieving high yields.

Expertise & Experience: The significant steric hindrance from the ortho-bromo and ortho-N-methyl-6-nitro groups suggests that bulky, electron-rich phosphine ligands will be necessary. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with hindered aryl bromides. Furthermore, they can accelerate the reductive elimination step.

A study on the Suzuki reaction of the closely related 2,6-dibromo-4-nitroaniline demonstrated that a ligand-free Pd(OAc)₂ system can be effective, suggesting that under certain conditions, the substrate's own electronic properties might be sufficient to drive the catalytic cycle.[3][4] However, for more challenging couplings or to ensure broader substrate scope and higher yields, a ligand is generally recommended. For unprotected ortho-bromoanilines, the preformed palladacycle CataCXium A Pd G3 has shown unique effectiveness.[5]

Table 1: Comparative Study of Catalysts for Suzuki-Miyaura Coupling of Substrates Analogous to this compound

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ (0.5 mol%)2,6-dibromo-4-nitroanilineArylboronic acidsK₂CO₃DMF/H₂O80High[3][4]
CataCXium A Pd G3 (10 mol%)ortho-bromoanilinesBoronic estersK₃PO₄2-MeTHF8091-95[5]
Pd(PPh₃)₄ (5 mol%)4-bromo-2-methylaniline derivativeArylboronic acidsK₃PO₄Dioxane/H₂O90Moderate[6]
Pd/BI-DIMESterically hindered aryl bromidesArylboronic acidsK₂CO₃Toluene110High[7]

Workflow for Catalyst Selection in Suzuki-Miyaura Coupling

Caption: Decision workflow for selecting a Suzuki-Miyaura catalyst system.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7][8] The N-methyl group on our substrate precludes its use as the amine coupling partner in a standard intermolecular reaction, but the aryl bromide can readily participate as the electrophile. The electron-withdrawing nitro group can be problematic with strong bases like NaOt-Bu, which are often used in this reaction.[9]

Expertise & Experience: For electron-deficient and sterically hindered aryl halides, the choice of a bulky and electron-rich biarylphosphine ligand is crucial. Ligands such as XPhos and BrettPhos have demonstrated effectiveness in such challenging couplings.[8] The use of a weaker base, such as Cs₂CO₃ or K₃PO₄, can help to avoid side reactions involving the nitro group. A study on the amination of a 2-bromo-estrone derivative found that a Pd(OAc)₂/X-Phos system with KOt-Bu was effective, highlighting the power of this ligand in overcoming steric hindrance.[8]

Table 2: Comparative Study of Catalysts for Buchwald-Hartwig Amination of Analogous Aryl Bromides

Catalyst SystemSubstrateAmine PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / X-Phos2-bromo-estrone derivativeAnilineKOt-BuToluene100-15077-83[8]
Pd₂(dba)₃ / (±)-BINAP2-bromo-6-methylpyridineDiamineNaOt-BuToluene80Good[10]
Pd(OAc)₂ / dppp6-bromopyridin-2-yl derivativeN-methyl(phenyl)methanamineNaOt-BuTolueneRefluxGood[10]
[(IPr)PdCl₂(aniline)]Aryl chloridesVarious aminesNaOt-BuDioxane100High[11]
Heck Reaction: Olefin Functionalization

The Heck reaction allows for the coupling of the aryl bromide with an alkene.[2][12] The electron-deficient nature of this compound makes it a good candidate for this reaction, as electron-withdrawing groups on the aryl halide generally enhance reactivity.[13]

Expertise & Experience: Both ligand-free conditions (e.g., Pd(OAc)₂) and systems with phosphine ligands can be effective for the Heck reaction of aryl bromides. For sterically hindered substrates, the use of N-heterocyclic carbene (NHC) ligands can be advantageous due to their strong σ-donating ability and steric bulk. The choice of base is also critical, with organic bases like triethylamine or inorganic bases like K₂CO₃ being commonly employed.

Table 3: Catalyst Systems for the Heck Reaction of Aryl Bromides

Catalyst SystemSubstrate TypeAlkene PartnerBaseSolventTemp. (°C)Reference
Pd(OAc)₂Deactivated aryl bromides2-ethylhexyl acrylateMorpholine-based ionic liquidIonic liquid-[14]
Pd(dba)₂ / Phosphine-imidazolium saltElectron-rich to -deficient aryl bromidesn-butyl acrylateCs₂CO₃--[15]
Pd(OAc)₂ / NHCAryl bromidesStyreneK₂CO₃DMF/H₂O80[13]
Pd(L-proline)₂Aryl bromidesVarious alkenes-Water (Microwave)-[16]

Chemoselective Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a crucial transformation that unlocks a wealth of subsequent functionalization possibilities. The primary challenge is to achieve this reduction without affecting the aryl bromide and fluoride substituents.

Expertise & Experience: Catalytic hydrogenation is a powerful method for nitro group reduction, but standard conditions with Pd/C can lead to dehalogenation.[17] Therefore, catalyst systems with higher chemoselectivity are required. Catalytic transfer hydrogenation using hydrogen donors like formic acid or isopropanol in the presence of a suitable catalyst is an excellent alternative.[18] Iron, cobalt, and copper-based catalysts have shown high selectivity for the reduction of nitro groups in the presence of halogens.[19][20]

Table 4: Comparative Study of Catalysts for Chemoselective Nitro Group Reduction

Catalyst SystemHydrogen SourceSubstrate TypeSolventTemp. (°C)SelectivityReference
Pt-V/CH₂Halogenated nitroaromaticsTHFRTHigh[19]
Raney CoH₂Halogenated nitroaromaticsTHFRTHigh[19]
Fe/NH₄Cl-Halogenated nitroaromaticsProtic solvent-High[3]
CuNPs on CeliteEthylene glycolAromatic nitrobenzenesEthylene glycol130High[18]
NaBH₄-FeCl₂-Ester substituted nitroarenesTHF25-28High[11][21]

Logical Flow for Chemoselective Nitro Reduction

Caption: Decision tree for the chemoselective reduction of the nitro group.

Experimental Protocols

The following protocols are provided as a starting point for the catalytic transformations of this compound. Optimization of reaction conditions is highly recommended for each specific application.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • CataCXium A Pd G3 (5-10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the CataCXium A Pd G3 catalyst.

  • Add anhydrous 2-MeTHF via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Chemoselective Nitro Group Reduction via Catalytic Transfer Hydrogenation

Materials:

  • This compound (1.0 equiv)

  • Pt-V/C (5 wt%) or Raney Co

  • Formic acid or Ammonium formate (5-10 equiv)

  • Methanol or Ethanol

Procedure:

  • To a round-bottom flask, add this compound and the solvent (methanol or ethanol).

  • Carefully add the Pt-V/C or Raney Co catalyst.

  • Add the hydrogen donor (formic acid or ammonium formate).

  • Heat the reaction mixture to 40-60 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, perform an aqueous workup to remove any remaining salts and purify the product by column chromatography.

Conclusion

This compound is a substrate with significant synthetic potential, but its effective utilization requires a nuanced understanding of modern catalytic methods. The steric and electronic challenges it presents can be overcome with the appropriate choice of catalyst and reaction conditions. For cross-coupling reactions, bulky phosphine ligands and palladacycle precatalysts are key to achieving high efficiency. For the reduction of the nitro group, chemoselective methods such as catalytic transfer hydrogenation with specific catalysts are essential to preserve the sensitive halogen substituents. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient synthetic routes based on this versatile building block.

References

  • A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives is described via the Pd(OAc)2-catalyzed aerobic and ligand-free Suzuki reaction of mono-, di- and tribromoanilines with aryl boronic acids in aqueous N,Ndimethylformamide (DMF). This is the first example to prepare 2,6-bisa... ResearchGate. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Taylor & Francis Online. [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters - ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemoselective hydroborative reduction of nitro motifs using a transition-metal-free catalyst. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Who we serve. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • Catalytic reduction of 2-nitroaniline: a review. PubMed. [Link]

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  • Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]

  • Buchwald–Hartwig Amination of Nitroarenes. Okayama University. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC - NIH. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. PMC - NIH. [Link]

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  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

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  • Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit. [Link]

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  • Suzuki reaction. Wikipedia. [Link]

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  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. [Link]

  • Nitro Reduction. Common Conditions. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

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A Comprehensive Technical Guide to Establishing the Purity of Synthesized 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for establishing the purity of the synthesized pharmaceutical intermediate, 2-Bromo-4-fluoro-N-methyl-6-nitroaniline. The narrative moves beyond a mere recitation of protocols to offer a deep dive into the causality behind experimental choices, reflecting field-proven insights. The guide is structured to be a self-validating system, grounding each recommendation in authoritative sources and regulatory expectations. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analytical characterization of complex organic molecules. The guide details a multi-faceted analytical approach, including chromatographic, spectroscopic, and elemental analysis techniques, to build a complete and robust purity profile.

Introduction: The Strategic Importance of Purity in Pharmaceutical Intermediates

The molecule this compound is a highly functionalized aromatic compound, a structural motif that suggests its potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of a bromine atom, a fluorine atom, a nitro group, and an N-methylated amine provides multiple points for further chemical modification, making it a versatile building block.[2] In the intricate process of drug development, the purity of such intermediates is not a matter of academic interest but a cornerstone of safety and efficacy. The impurity profile of a starting material can directly influence the quality and safety of the final API.[3] Therefore, a rigorous and scientifically sound approach to purity determination is paramount.

This guide will delineate a holistic strategy for the comprehensive purity assessment of this compound, addressing not only the "how" but, more critically, the "why" of each step. We will explore the likely synthetic pathways to anticipate potential impurities and then construct a fit-for-purpose analytical cascade to detect, identify, and quantify these impurities.

The Synthetic Landscape: A Predictive Approach to Impurity Profiling

A robust purity assessment begins with a thorough understanding of the synthetic route. A plausible synthesis for this compound likely involves a multi-step sequence, each step presenting a potential source of impurities.

A Plausible Synthetic Pathway

A logical synthetic approach would likely start from a commercially available aniline derivative and proceed through sequential electrophilic aromatic substitution and N-alkylation steps. One such plausible route is depicted below:

G cluster_synthesis Plausible Synthetic Route A 4-Fluoroaniline B 2-Bromo-4-fluoroaniline A->B Bromination (e.g., NBS, Br2/AcOH) C 2-Bromo-4-fluoro-6-nitroaniline B->C Nitration (e.g., HNO3/H2SO4) D This compound (Target) C->D N-Methylation (e.g., MeI, DMS)

A plausible synthetic pathway for the target molecule.
Anticipating Process-Related Impurities

Based on this synthetic pathway, we can anticipate several classes of process-related impurities:

  • Isomeric Impurities: The directing effects of the substituents on the aromatic ring are a critical factor. The amino group is ortho-, para-directing, while the fluorine atom is also ortho-, para-directing but deactivating. The bromine atom is also ortho-, para-directing and deactivating. The regioselectivity of the bromination and nitration steps may not be absolute, leading to the formation of isomeric impurities.[4][5] For instance, bromination of 4-fluoroaniline could yield small amounts of 3-bromo-4-fluoroaniline. Similarly, nitration of 2-bromo-4-fluoroaniline could result in other nitro-isomers.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of starting materials (e.g., 4-fluoroaniline) and intermediates (e.g., 2-bromo-4-fluoroaniline, 2-bromo-4-fluoro-6-nitroaniline) into the final product.

  • By-products of Side Reactions: Over-methylation of the secondary amine to form a quaternary ammonium salt is a potential side reaction during the N-methylation step.

  • Reagents, Solvents, and Catalysts: Residual reagents, solvents used in the synthesis and purification steps, and any catalysts employed can be present in the final product.

Purification Strategy: Isolating the Target Molecule

Effective purification is crucial to obtaining a high-purity intermediate. For a crystalline solid like this compound, recrystallization is often the most effective method for removing process-related impurities.

Recrystallization Protocol

The choice of solvent is critical and should be determined through small-scale solubility trials. A suitable solvent will dissolve the compound at an elevated temperature but have limited solubility at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

A Multi-Modal Analytical Approach for Purity Confirmation

No single analytical technique can definitively establish the purity of a compound. A combination of chromatographic, spectroscopic, and other analytical methods is necessary to build a comprehensive and trustworthy purity profile. The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[6]

G cluster_workflow Purity Determination Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_elemental Elemental & Other Analyses A Synthesized 2-Bromo-4-fluoro- N-methyl-6-nitroaniline B HPLC-UV/PDA (Purity, Impurity Profile) A->B C GC-MS (Volatile Impurities, Structural Confirmation) A->C D GC-HS (Residual Solvents) A->D E NMR (1H, 13C, 19F) (Structural Confirmation, Isomeric Purity) A->E F Mass Spectrometry (Molecular Weight Confirmation) A->F G Elemental Analysis (CHN) (Elemental Composition) A->G H ICP-MS/OES (Heavy Metals) A->H I Karl Fischer Titration (Water Content) A->I J Purity Certificate B->J C->J D->J E->J F->J G->J H->J I->J

A comprehensive workflow for purity determination.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV or Photodiode Array (PDA) detection is the workhorse for purity determination of non-volatile organic compounds.[7] A well-developed reversed-phase HPLC method can separate the main component from its structurally related impurities.

Data Presentation: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and provides protons for mass spectrometry if coupled.
Gradient 30% B to 90% B over 20 minutesA gradient elution is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmThe nitroaromatic structure should have strong absorbance at these wavelengths. PDA allows for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol: HPLC Purity Determination

  • System Suitability: Inject a standard solution of this compound six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Sample Preparation: Prepare a solution of the test sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution and a blank (mobile phase) into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurities relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For a compound like this compound, GC-MS can be used to confirm its identity and to detect any volatile impurities.

Data Presentation: GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile column suitable for a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
Injector Temperature 280 °CEnsures complete volatilization of the sample.
Oven Program Start at 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 minA temperature ramp is necessary to elute compounds with a range of boiling points.
Ionization Mode Electron Impact (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 50-500 amuCovers the expected molecular ion and fragment ions.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate or dichloromethane (approx. 100 µg/mL).

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Interpretation: Compare the obtained mass spectrum of the main peak with the expected fragmentation pattern for this compound. Search the chromatogram for any unexpected peaks and identify them using their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. A combination of 1H, 13C, and 19F NMR experiments will provide a complete picture of the molecule's structure and can be used to detect and quantify isomeric impurities.

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule, including the aromatic protons and the N-methyl protons.[9]

  • ¹³C NMR (with DEPT): Will show all the carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[10][11]

  • ¹⁹F NMR: As fluorine is 100% abundant and has a spin of ½, 19F NMR is a highly sensitive technique for fluorine-containing compounds. It will show a single resonance for the fluorine atom, and the coupling to adjacent protons can provide further structural information.[2] The large chemical shift range of 19F NMR makes it particularly useful for distinguishing between isomers.[12]

Elemental and Other Analyses
  • Elemental Analysis (CHN): This technique determines the percentage of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula (C₇H₆BrFN₂O₂).

  • Residual Solvents (GC-HS): Headspace gas chromatography is the standard method for determining residual solvents in pharmaceutical materials, as outlined in USP <467>.[13]

  • Heavy Metals (ICP-MS/OES): Inductively Coupled Plasma - Mass Spectrometry or Optical Emission Spectrometry is used to quantify heavy metal impurities, which can be introduced from reagents or manufacturing equipment.[4][14] The limits for these are defined in pharmacopoeias.

  • Water Content (Karl Fischer Titration): This is the standard method for the determination of water content in a solid sample.

Qualification and Specification: Defining the Purity Standard

The final step in establishing the purity of this compound is to set a specification, which is a list of tests, analytical procedures, and acceptance criteria to which the material must conform to be considered acceptable for its intended use.[15][16] The specification should be based on data from multiple batches and justified based on safety and process capability.

The ICH Q3A(R2) guideline provides a framework for the identification and qualification of impurities in new drug substances.[5][17]

Data Presentation: Example Specification

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification ¹H NMRSpectrum conforms to the structure
Purity (HPLC) HPLC-UV≥ 99.0%
Any Unspecified Impurity HPLC-UV≤ 0.10%
Total Impurities HPLC-UV≤ 1.0%
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSMeets USP <467> requirements
Heavy Metals ICP-MS/OES≤ 10 ppm
Elemental Analysis CHNC: 33.76 ± 0.4%H: 2.43 ± 0.4%N: 11.25 ± 0.4%

Conclusion: A Commitment to Scientific Integrity

Establishing the purity of a complex pharmaceutical intermediate like this compound is a scientifically rigorous process that demands a multi-faceted analytical approach. By understanding the synthetic pathway and potential impurities, and by employing a suite of validated analytical techniques, researchers can build a comprehensive purity profile that ensures the quality and safety of this critical material. The principles and protocols outlined in this guide provide a robust framework for achieving this goal, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

  • Reddy, K. V., et al. (2010). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Pharmazie, 65(1), 15-8.

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances.

  • Ingenta Connect. (n.d.). Heavy metals testing in active pharmaceutical ingredients: an alternate approach.

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.

  • ResearchGate. (2010). Heavy metals testing in active pharmaceutical ingredients: An alternate approach.

  • Alfa Chemistry. (n.d.). Heavy Metal Testing.

  • NANOLAB. (n.d.). Heavy Metals and Toxic Substances: Tests in Pharmaceuticals.

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.

  • Scientist Live. (2013). Validation of thin-layer limit tests in pharmaceutical analysis.

  • ACS Publications. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

  • Lösungsfabrik. (2021). Limit tests - (when) do they play a role?.

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

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  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

  • SlideShare. (n.d.). 19 f chemical shifts and coupling constants.

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  • ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) 1H NMR spectrum.

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

  • ChemicalBook. (n.d.). N-ETHYL-N-METHYLANILINE(613-97-8) 1H NMR spectrum.

  • Shimadzu. (n.d.). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A.

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  • ACS Publications. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments.

  • Sdfine. (n.d.). Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection.

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  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC)....

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  • Oxford Academic. (n.d.). Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE.

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Quantitative Analysis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline in a Mixture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for precise and reliable quantification in complex matrices, this document details robust analytical methodologies, emphasizing the principles of method development, validation, and practical application. We will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques, offering a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs. The guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring the development of a self-validating and trustworthy analytical system in line with international regulatory standards.

Introduction: The Analytical Imperative

This compound (CAS: 1845693-81-3) is a specialized chemical intermediate whose purity and concentration are critical determinants of final product quality and safety in pharmaceutical manufacturing.[1][2] The presence of bromo, fluoro, and nitro functional groups, along with an N-methyl substituent, imparts unique physicochemical properties that necessitate carefully developed analytical methods for its accurate quantification.[2] Mixtures encountered during synthesis or in final formulations can be complex, containing starting materials, byproducts, and degradation products. Therefore, a highly selective and sensitive analytical method is paramount.

This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop, validate, and implement a robust quantitative method for this specific analyte. The core of this document is built upon the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines to ensure the generated data is accurate, reproducible, and fit for its intended purpose.[3][4][5]

Strategic Selection of Analytical Techniques

The choice of analytical technique is a critical decision point in method development. For a substituted nitroaniline like this compound, the primary considerations are its volatility, thermal stability, and polarity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[6] Given that many aniline derivatives can be thermolabile, HPLC offers the advantage of analysis at or near ambient temperatures, preventing degradation of the analyte.[6] Reverse-phase HPLC, in particular, is well-suited for separating compounds of moderate polarity, making it an excellent candidate for this analysis.[7]

  • Gas Chromatography (GC): GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[8][9] The suitability of GC for this compound depends on its thermal stability and volatility. While some nitroanilines can be analyzed by GC, derivatization may sometimes be necessary to improve volatility or thermal stability.[6] The primary advantage of GC is often its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[10]

For the purposes of this guide, we will focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as the primary recommended technique due to its robustness, wide applicability to similar compounds, and reduced risk of thermal degradation. A discussion on a GC-based approach will be provided as a viable alternative.

The HPLC-UV Method: A Detailed Protocol

The following protocol outlines a comprehensive approach to the quantitative analysis of this compound using RP-HPLC with UV detection.

Principle of the Method

The method is based on the separation of this compound from other components in the mixture on a reverse-phase HPLC column. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase (e.g., C18) and a polar mobile phase.[11] Quantification is performed by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance (λmax) and comparing the peak area to that of a known standard.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Standard Preparation Work Working Standards (Calibration Curve) Stock->Work Injection Inject Sample/Standard Work->Injection SamplePrep Sample Preparation (Dilution & Filtration) SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantitative analysis by HPLC-UV.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[11]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or phosphoric acid (for mobile phase modification).

  • Reference Standard: A well-characterized standard of this compound with a known purity.

  • Sample Filtration: 0.45 µm syringe filters.[11]

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

    • The exact ratio should be optimized to achieve good resolution and a reasonable run time. A typical starting point could be a 60:40 (v/v) mixture of organic solvent to aqueous buffer.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable solvent like acetonitrile.

    • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the mixture expected to contain this compound.

    • Dissolve the sample in a known volume of the mobile phase or a suitable solvent to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[11]

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Determine the λmax of this compound by scanning a standard solution with a PDA detector. This will likely be in the UV region due to the nitroaniline chromophore.

    • Run Time: Adjust as necessary to allow for the elution of all components of interest and any late-eluting impurities.

  • Data Analysis:

    • Inject the working standard solutions in increasing order of concentration to generate a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

    • Inject the sample solutions and determine the peak area of the analyte.

    • Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.

Method Validation: Ensuring Trustworthiness

A critical component of any quantitative analysis is method validation, which demonstrates that the analytical procedure is suitable for its intended purpose.[5][12] The validation should be performed in accordance with ICH Q2(R2) guidelines.[3][4]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[13]The analyte peak should be well-resolved from other peaks (impurities, excipients) with no significant interference at the analyte's retention time in a placebo or blank sample. Peak purity analysis using a PDA detector should confirm homogeneity.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the expected concentration).
Accuracy The closeness of the test results to the true value.[13]Expressed as percent recovery. Typically 98.0% to 102.0% for drug substance assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]Repeatability (Intra-assay): RSD ≤ 2.0% for multiple injections of the same sample. Intermediate Precision (Inter-assay): RSD ≤ 2.0% when the assay is performed by different analysts, on different days, or with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[12]Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision (e.g., RSD ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]The method should consistently meet system suitability requirements despite minor changes in mobile phase composition, pH, column temperature, and flow rate.
System Suitability

Before and during each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: A measure of column efficiency, should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: For replicate injections, should be ≤ 2.0%.

The Gas Chromatography (GC) Method: An Alternative Approach

For certain applications, particularly when higher sensitivity is required or when the sample matrix is more suitable for GC, a gas chromatography-based method can be developed.

Principle of the Method

The sample is vaporized in the GC inlet and carried by an inert gas through a capillary column.[9] Separation is based on the compound's boiling point and its interaction with the stationary phase.[8] A Flame Ionization Detector (FID) or a more selective detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) can be used for detection and quantification.[8]

Experimental Workflow

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Stock_GC Stock Standard Preparation Work_GC Working Standards Stock_GC->Work_GC Injection_GC Inject into GC Inlet Work_GC->Injection_GC SamplePrep_GC Sample Preparation (Dilution in appropriate solvent) SamplePrep_GC->Injection_GC Separation_GC Chromatographic Separation (Capillary Column) Injection_GC->Separation_GC Detection_GC FID, ECD, or MS Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Calibration_GC Calibration Curve Generation Integration_GC->Calibration_GC Quantification_GC Quantification of Analyte Calibration_GC->Quantification_GC

Caption: Workflow for the quantitative analysis by GC.

Key Considerations for GC Method Development
  • Inlet Temperature: Must be high enough to ensure complete vaporization of the analyte without causing thermal degradation.

  • Oven Temperature Program: A temperature ramp is typically used to achieve optimal separation of components with different boiling points.[14]

  • Carrier Gas: Helium or hydrogen are commonly used.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for aniline derivatives.

  • Detector: An ECD can provide high sensitivity for halogenated and nitro-containing compounds. A mass spectrometer offers the highest degree of selectivity and confirmation of identity.[10]

Conclusion: A Framework for Reliable Quantification

The quantitative analysis of this compound in a mixture is a critical task that demands a well-developed and thoroughly validated analytical method. This guide has provided a detailed framework for employing RP-HPLC with UV detection as a primary technique, offering a robust and reliable approach. The principles and protocols outlined herein, when combined with a rigorous validation strategy based on ICH guidelines, will enable researchers and drug development professionals to generate high-quality, defensible data. The alternative GC-based methodology provides an additional tool for specific analytical challenges. By understanding the causality behind experimental choices and adhering to a self-validating system, the scientific integrity of the quantitative analysis is assured.

References

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A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The successful transition of an analytical method from a development laboratory to a quality control (QC) setting is a critical step in the pharmaceutical lifecycle. This process, known as analytical method transfer or cross-validation, ensures that the method will perform with the same accuracy, precision, and reliability, regardless of the laboratory, equipment, or analyst. This technical guide provides an in-depth framework for the cross-validation of analytical methods specifically for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, a key intermediate in modern pharmaceutical synthesis.[1] We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind experimental design, the establishment of robust acceptance criteria, and the practical execution of a transfer protocol. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring data integrity and regulatory compliance across multiple testing sites.

Foundational Principles: The Analyte and the Rationale for Validation

The Analyte: this compound

This compound (CAS: 1845693-81-3) is a substituted nitroaniline with a unique combination of functional groups that make it a valuable, yet complex, building block in organic synthesis.[1][2]

  • Structure: C₇H₆BrFN₂O₂

  • Key Features: The molecule's structure includes a nitroaromatic chromophore, making it highly suitable for UV-Vis spectrophotometric detection. The presence of bromine and fluorine atoms provides high electronegativity, suggesting strong potential for detection by specialized gas chromatography detectors. Its role as a pharmaceutical intermediate means it is a critical raw material whose purity must be rigorously controlled.[1]

The complexity of this molecule necessitates the development of highly specific and robust analytical methods to accurately quantify it and distinguish it from potential process impurities and degradation products.

The Imperative for Method Validation and Cross-Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate this process.[4] The ICH Q2(R1) guideline is the foundational text, outlining the characteristics required for a validated method.[5][6][7]

However, validation within a single laboratory is not sufficient for a global pharmaceutical supply chain. Cross-validation, or Analytical Method Transfer (AMT), is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a sending laboratory.[8] Its purpose is to ensure that the method's performance is consistent and reproducible across different sites, thereby guaranteeing uniform product quality.[9][10]

Method Development: Selecting and Validating the Primary Method

The initial step is the development and full validation of a primary analytical method in the originating laboratory. The choice of technique is paramount and must be scientifically justified.

Strategic Selection of the Analytical Technique

For this compound, two primary chromatographic techniques present themselves as strong candidates. The choice depends on the specific requirements of the analysis (e.g., impurity profiling vs. bulk assay).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for this compound
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase.[11]The analyte has a moderate molecular weight and polarity, making it suitable for both techniques.
Detection UV-Vis is highly effective due to the nitroaniline chromophore.[12]Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds (Br, F).[13] Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen.[14]Both offer high sensitivity and selectivity. HPLC-UV is often preferred for its simplicity and robustness in QC labs. GC-ECD offers superior sensitivity for trace-level impurity analysis.
Volatility Not required; suitable for thermally labile compounds.Requires thermal stability for vaporization in the injector port.The thermal stability of this specific N-methylated nitroaniline must be assessed. Thermal decomposition in a hot GC inlet is a known risk for nitroaromatics.[14]
Conclusion HPLC with UV detection is the recommended primary technique for assay and impurity determination due to its versatility, robustness, and avoidance of potential thermal degradation issues. GC-ECD serves as an excellent orthogonal method for confirmation or specialized trace analysis.
Developing a Stability-Indicating HPLC-UV Method

A method is only truly reliable if it is "stability-indicating," meaning it can accurately measure the analyte of interest without interference from any degradation products.[15] This is proven through forced degradation studies.[16][17]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate to ensure that potential degradants are generated at a sufficient level for detection.[18]

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: Add 0.1 M HCl and heat at 80°C for 4 hours. Neutralize before analysis.

  • Basic Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve for analysis.

  • Photolytic Degradation: Expose the solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.

The causality is critical: by demonstrating that the peaks for the degradation products are baseline-resolved from the main analyte peak, and by confirming the peak purity of the main analyte using the PDA detector, we provide documented evidence of the method's specificity.[6]

Primary Validation Protocol (per ICH Q2(R1))

Once the stability-indicating nature is confirmed, the method must undergo full validation.[5][7]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank, placebo, impurities, or degradants at the analyte's retention time. Peak purity index > 0.995.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentrations.
Range The interval providing suitable linearity, accuracy, and precision.For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[19]
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for assay (e.g., spiking at 3 levels in triplicate).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% for analyses on different days, with different analysts, or on different equipment.
Limit of Quantitation (LOQ) The lowest amount that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be acceptable.
Robustness The method's capacity to remain unaffected by small, deliberate variations.No significant change in results when varying parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%).

The Cross-Validation Protocol: A Framework for Inter-Laboratory Transfer

With a fully validated method, the next step is to formally transfer it. This is governed by a pre-approved protocol, which is the cornerstone of a successful transfer.[9][10]

Anatomy of the Method Transfer Protocol

A robust transfer protocol must be a comprehensive document detailing every aspect of the process.[20][21]

  • Objective: Clearly state the purpose, e.g., "To qualify the QC Laboratory at Site B (Receiving Unit, RU) for the execution of HPLC assay method No. ABC-123 for this compound, currently validated at the R&D Laboratory (Sending Unit, SU)."

  • Scope: Define the specific analytical procedure being transferred.

  • Responsibilities: Detail the duties of the SU (provide training, validated method, reference standards) and the RU (execute protocol, report results, document deviations).[21]

  • Materials and Equipment: List all critical reagents, reference standards, and required instrument specifications (e.g., HPLC with UV detector capable of 254 nm, column type and dimensions).

  • Experimental Design: Describe the samples to be tested (e.g., 3 batches of the intermediate), the number of replicates, and the validation parameters to be compared (typically accuracy and intermediate precision).

  • Acceptance Criteria: The most critical section. These must be pre-defined, statistically sound, and agreed upon by both parties.

  • Statistical Analysis: Specify the statistical tests to be used (e.g., equivalence testing, F-test, Student's t-test) to compare results.[20]

  • Reporting: Define the format for the final transfer report.

Visualizing the Cross-Validation Workflow

A clear workflow ensures all steps are followed logically and without omission.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Closure A Define Transfer Strategy (e.g., Comparative Testing) B Draft Transfer Protocol (Includes Acceptance Criteria) A->B C Joint SU/RU Protocol Review & Approval B->C D SU Provides Training & Reference Materials C->D E SU & RU Concurrently Analyze Samples per Protocol D->E F Document All Raw Data & Any Deviations E->F G RU & SU Compile Data F->G H Statistical Comparison Against Acceptance Criteria G->H I Generate Final Transfer Report H->I Pass L Transfer Fails: Initiate Investigation H->L Fail J Joint SU/RU Approval I->J K Method Implemented at RU J->K L->B Revise Protocol or Re-train

Caption: A typical workflow for analytical method cross-validation.

Executing the Cross-Validation: A Practical Walkthrough

The most common transfer strategy is comparative testing, where both the SU and RU analyze the same set of samples, and the results are statistically compared.[10]

Comparative Testing Protocol

Objective: To demonstrate the equivalence of results for the assay of this compound between the SU and RU.

Procedure:

  • The SU prepares and qualifies a homogenous lot of the test material. Three representative samples from different batches are selected.

  • The SU ships the samples, the validated method procedure (SOP), and a qualified reference standard to the RU under appropriate storage conditions.

  • Two analysts at the RU, and one analyst at the SU, will each perform the assay on all three samples in triplicate (n=3).

  • The analysis at both sites should be completed within a pre-defined timeframe to minimize sample stability concerns.

Data Analysis and Interpretation

The core of the transfer is the comparison of data against the pre-defined acceptance criteria.

Example Acceptance Criteria:

  • Accuracy: The mean assay value from the RU for each sample must be within ±2.0% of the mean assay value from the SU.

  • Precision: The intermediate precision at the RU (comparing the two RU analysts) must have a Relative Standard Deviation (RSD) of ≤ 2.0%. The variability between the two laboratories should not be statistically significant (evaluated by F-test).

Table 1: Assay Results for this compound (% w/w)

Batch ID SU Analyst 1 (Mean ± SD) RU Analyst 1 (Mean ± SD) RU Analyst 2 (Mean ± SD)
BFN-001 99.5 ± 0.45 99.8 ± 0.51 99.3 ± 0.60
BFN-002 99.9 ± 0.38 100.1 ± 0.42 99.7 ± 0.55

| BFN-003 | 98.9 ± 0.52 | 98.7 ± 0.48 | 99.1 ± 0.41 |

Table 2: Statistical Comparison for Batch BFN-001

Parameter SU Result RU Combined Result Acceptance Criterion Status
Mean Assay (%) 99.5% 99.55% Difference ≤ 2.0% (Actual: 0.05%) Pass
Student's t-test (p-value) - p > 0.05 No statistical difference in means Pass
Intermediate Precision (RSD) N/A 0.35% ≤ 2.0% Pass

| F-test (p-value) | - | p > 0.05 | No statistical difference in variances | Pass |

Troubleshooting Common Failures

If acceptance criteria are not met, a formal investigation must be launched.[8] Causality must be determined before re-executing the protocol.

  • Systematic Error (Accuracy Failure): Often points to issues with standard preparation, instrument calibration, or incorrect integration parameters. A procedural walk-through with the SU is often required.

  • Random Error (Precision Failure): Suggests inadequate analyst training, inconsistent sample preparation techniques, or instrument instability at the RU.

  • Discrepancies in Equipment: Differences in HPLC systems (e.g., dwell volume) can sometimes cause shifts in retention time or resolution, which may require minor, allowable adjustments to the method as defined in the robustness study.

Lifecycle Management of the Analytical Procedure

The finalization of a method transfer is not the end of the story. Analytical methods are subject to lifecycle management. The principles outlined in the new ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) emphasize a more holistic approach.[22][23] Any future changes to the analytical procedure, such as updating an instrument, may require a partial re-validation or a new transfer study to ensure the method remains fit for purpose throughout the product's lifecycle.[24][25]

Conclusion

The cross-validation of an analytical method for a critical intermediate like this compound is a rigorous, multi-faceted process that underpins the integrity of pharmaceutical quality control. It is a collaborative effort between the sending and receiving laboratories, governed by a detailed, scientifically sound protocol. By focusing on the causality behind method performance, establishing clear acceptance criteria, and meticulously documenting every step, organizations can ensure seamless method transfers, maintain data integrity, and guarantee compliance with global regulatory expectations.

References

Click to expand
  • Lab Manager. (2025, July 21). Analytical Method Transfer: Best Practices and Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • QbD Group. (2025, April 2). Analytical Method Transfer: step-by-step guide & best practices.
  • Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Pharma Validation. (2025, December 8). Writing a Protocol for Analytical Method Transfer.
  • World Health Organization (WHO). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • www .ec -undp. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography.
  • ProPharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • European Medicines Agency (EMA). (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. FDA Signals a New Approach for Analytical Method Validation.
  • Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • ResearchGate. HPLC chromatogram of p-nitroaniline (a) control and (b) treated.
  • Chem-Impex. 2-Bromo-4-fluoro-6-nitroaniline.
  • CymitQuimica. This compound.
  • Integrated Liner Technologies. (2024, December 16). Gas Chromatography (GC) Detectors.
  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a halogenated nitroaniline, 2-Bromo-4-fluoro-N-methyl-6-nitroaniline is a vital intermediate in the synthesis of complex molecules within pharmaceutical and materials science research.[1] However, its chemical structure—featuring bromine, fluorine, and a nitro group—necessitates a rigorous and informed approach to its handling and disposal. This guide provides drug development professionals and laboratory researchers with a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness. The objective is to ensure that laboratory operations are not only scientifically sound but also environmentally responsible and safe for all personnel.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal procedures. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] The presence of halogen and nitro functional groups also means that its thermal decomposition can release hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen halides.[3]

The primary causality for the disposal protocol outlined below is the compound's classification as a halogenated organic waste . Halogenated compounds require specific high-temperature incineration processes to prevent the formation of persistent environmental pollutants like dioxins.[4][5] Mixing this waste stream with non-halogenated solvents can result in significantly higher disposal costs and regulatory non-compliance.[6]

Table 1: Hazard Profile of Structurally Similar Nitroanilines

Hazard Classification Description Primary Exposure Routes Source
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Ingestion, Dermal, Inhalation [2]
Skin Irritation Causes skin irritation. Dermal [3]
Eye Irritation Causes serious eye irritation. Ocular [3]

| Environmental | Discharge into the environment must be avoided. Do not let the chemical enter drains. | Environmental Release |[2][7] |

Pre-Disposal Operations: Segregation and Decontamination

Proper disposal begins long before the waste container is full. It starts with meticulous segregation at the point of generation and thorough decontamination of any containers.

Mandatory Waste Segregation

The single most critical step is to segregate this compound and any materials contaminated with it as Halogenated Organic Waste .[4][8]

Do NOT mix with:

  • Non-halogenated organic wastes (e.g., acetone, methanol, hexanes).

  • Aqueous wastes (e.g., buffers, inorganic acids, bases).

  • Solid wastes (unless they are contaminated with the compound).

  • Acutely toxic "P-listed" wastes.

This segregation is paramount for safe and compliant disposal via regulated hazardous waste incinerators.[4]

Diagram 1: Waste Segregation Decision Workflow

WasteSegregation Start Waste Generated (e.g., this compound) IsOrganic Is it an organic compound? Start->IsOrganic IsHalogenated Does it contain F, Cl, Br, or I? IsOrganic->IsHalogenated Yes Aqueous Aqueous Waste Container IsOrganic->Aqueous No (Aqueous) Halogenated Halogenated Organic Waste Container IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenated No

Caption: Decision tree for correct hazardous waste segregation.

Decontamination of Empty Containers

Trivial amounts of chemical residue can render a container hazardous. All containers that held this compound must be decontaminated before disposal.

Protocol for Decontamination:

  • Thoroughly empty all contents from the container into the appropriate hazardous waste receptacle.

  • Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

  • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [9] Subsequent rinses may also require collection depending on local institutional policies.

  • Allow the container to air-dry completely in a chemical fume hood.

  • Deface or remove the original label and mark the container as "Empty" before discarding or recycling according to your institution's policy.

Personal Protective Equipment (PPE) for Safe Handling

Given the compound's toxicity, a robust PPE protocol is non-negotiable during handling and disposal.[2][3]

Table 2: Required Personal Protective Equipment

Body Part Protection Standard Rationale
Eyes/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). Prevents eye irritation and accidental splashes.[2]
Hands Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. Prevents dermal absorption, a primary route of toxic exposure.[2][7]
Body Fire/flame-resistant and impervious clothing, such as a lab coat. Protects skin from contact and contamination.[2]

| Respiratory | Use in a well-ventilated area or chemical fume hood. If exposure limits may be exceeded, a NIOSH-approved full-face respirator is necessary. | Prevents inhalation of dusts or aerosols, a primary route of toxic exposure.[2][3] |

Step-by-Step Disposal Protocol

This protocol ensures that all waste is collected, stored, and disposed of in a manner that is safe, compliant, and traceable.

1. Preparation:

  • Designate a Satellite Accumulation Area (SAA) in your lab for waste storage.[6]

  • Ensure the SAA is away from incompatible materials like strong oxidizing agents and strong acids.[3]

  • Obtain a designated, leak-proof, and chemically compatible waste container for halogenated organic waste.

  • Affix a hazardous waste label to the container before adding any waste.[6]

2. Waste Collection:

  • Perform all waste consolidation activities within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Carefully transfer waste this compound (whether solid, in solution, or as contaminated materials) into the labeled container.

  • Do not overfill the container; a good rule of thumb is to fill to no more than 80-90% capacity to allow for expansion.

3. Container Management and Labeling:

  • Keep the waste container securely sealed at all times, except when adding waste.[6][9]

  • Store the container in secondary containment to mitigate spills.[9]

  • On the hazardous waste label, accurately list all chemical constituents and their approximate percentages.[6] Ensure the generator's name and contact information are clearly written.

4. Arranging Final Disposal:

  • Once the container is full, or if work on the project is complete, arrange for a waste pickup from your institution's Environmental Health & Safety (EHS) department.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][9] The EPA has strict regulations for the disposal of such chemical wastes.[10]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Response
  • Evacuate & Alert: Clear the immediate area of all personnel and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don all required PPE before re-entering the area.

  • Contain: Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[11] Do not use combustible materials.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a sealable, labeled container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your EHS office.

Exposure First Aid
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

References

  • 2-Bromo-6-fluoro-4-nitroaniline PubChem Entry . National Institutes of Health. Available at: [Link]

  • p-Nitroaniline Safety Data Sheet . West Liberty University. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Segregation Guidelines . University of California, Santa Cruz. Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]

  • Halogenated Solvents in Laboratories . Temple University. Available at: [Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Waste Examples . University of Wisconsin-Milwaukee. Available at: [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.